Methyl 3-bromopropanoate
Description
The exact mass of the compound Methyl 3-bromopropionate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3705. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-bromopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrO2/c1-7-4(6)2-3-5/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQEVIFKPZOGBMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6063010 | |
| Record name | Methyl 3-bromopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6063010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3395-91-3 | |
| Record name | Methyl 3-bromopropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3395-91-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-bromopropanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003395913 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 3-bromopropanoate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3705 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanoic acid, 3-bromo-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl 3-bromopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6063010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-bromopropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.225 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL 3-BROMOPROPANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y803CH1P4W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Reactivity of Methyl 3-bromopropanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-bromopropanoate (B1231587) (CAS No. 3395-91-3) is a versatile bifunctional molecule widely utilized in organic synthesis as a key building block for more complex chemical structures. Its value lies in the presence of a reactive carbon-bromine bond and an ester functional group, making it an important intermediate in the pharmaceutical and agrochemical industries. This document provides a comprehensive overview of its chemical and physical properties, reactivity, and representative experimental protocols for its use in nucleophilic substitution reactions, a cornerstone of its application in drug development and materials science.
Chemical and Physical Properties
Methyl 3-bromopropanoate is a colorless to light yellow liquid at room temperature.[1][2] It is characterized by its solubility in many organic solvents and general immiscibility with water.[3] The key physical and identifying properties are summarized in the tables below.
Table 1: General and Physical Properties
| Property | Value | Citations |
| CAS Number | 3395-91-3 | [4][5][6] |
| Molecular Formula | C₄H₇BrO₂ | [2][4][5] |
| Molecular Weight | 167.00 g/mol | [4][5][6] |
| Appearance | Colorless to light yellow liquid | [1][2][4][7] |
| Boiling Point | 64-66 °C at 18 mmHg (lit.) 105 °C at 60 mmHg | [3][8][9][10] |
| Density | 1.530 g/mL at 25 °C (lit.) | [8][9][10][11] |
| Refractive Index (n²⁰/D) | 1.458 (lit.) | [8][9][10] |
| Flash Point | 75 °C (167 °F) - closed cup | [3][4][7] |
| Storage Temperature | Room Temperature (Recommended in a cool, dark place, <15°C) | [4][7] |
Table 2: Spectroscopic Data
| Spectroscopy Type | Characteristic Peaks / Shifts (in CDCl₃) | Citations |
| ¹H NMR | ~3.7 ppm (s, 3H, -OCH₃)~3.5 ppm (t, 2H, -CH₂Br)~2.9 ppm (t, 2H, -CH₂CO₂Me) | [1][12] |
| ¹³C NMR | ~170 ppm (C=O)~52 ppm (-OCH₃)~35 ppm (-CH₂CO₂Me)~26 ppm (-CH₂Br) | [5] |
| IR Spectroscopy | ~1740 cm⁻¹ (C=O stretch, ester)~1200-1170 cm⁻¹ (C-O stretch)~2950 cm⁻¹ (C-H stretch, sp³) | [8][9][13] |
Reactivity and Mechanisms
The primary utility of this compound in synthesis stems from its nature as a primary alkyl halide. The carbon atom bonded to the bromine is electrophilic due to the electronegativity of the halogen, making it susceptible to attack by nucleophiles.[4]
Nucleophilic Substitution (SN2) Reactions
This compound readily undergoes bimolecular nucleophilic substitution (SN2) reactions.[4][7] As a primary alkyl halide, this pathway is favored over the unimolecular (SN1) mechanism because of the low steric hindrance at the electrophilic carbon and the instability of the corresponding primary carbocation.[4] The reaction proceeds via a concerted, single-step mechanism where the incoming nucleophile attacks the carbon atom from the backside relative to the bromine leaving group.[7]
This reactivity makes it an excellent substrate for introducing the 3-methoxycarbonylpropyl group into a wide variety of molecules.[3] Common nucleophiles used in reactions with this compound include:
-
Amines (R-NH₂): To form β-amino esters, which are valuable precursors in pharmaceutical synthesis.[3][14] It should be noted that direct alkylation of amines can lead to over-alkylation, producing secondary and tertiary amines, as the product amine is often more nucleophilic than the starting amine.[9][12] Using a large excess of the starting amine can favor the mono-alkylated product.[12]
-
Azide (B81097) Ion (N₃⁻): To form an alkyl azide, which can be subsequently reduced to a primary amine. This two-step process is a common and effective method for synthesizing primary amines.[12][15]
-
Cyanide Ion (CN⁻): To form a nitrile, which extends the carbon chain by one atom. The nitrile can then be hydrolyzed to a carboxylic acid or reduced to a primary amine.[5]
-
Thiols (R-SH): To form thioethers.[16]
-
Carboxylates (R-COO⁻): To form new ester linkages.[16]
Figure 1. General S
Experimental Protocols
The following section outlines a general procedure for a nucleophilic substitution reaction using this compound. This protocol is representative and should be adapted based on the specific nucleophile, solvent, and scale of the reaction.
General Procedure for N-Alkylation of a Primary Amine
This procedure details the reaction of a primary amine with this compound to yield a secondary amine (a β-amino ester). To minimize dialkylation, a large excess of the starting amine is often employed.
Materials:
-
This compound (1.0 eq)
-
Primary Amine (e.g., Benzylamine) (5.0 eq or greater)
-
Aprotic polar solvent (e.g., Acetonitrile or DMF)
-
Base (e.g., K₂CO₃ or Et₃N) (optional, to neutralize HBr byproduct)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Materials for workup and purification (e.g., separatory funnel, rotary evaporator, silica (B1680970) gel for chromatography)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the primary amine and the solvent. If using a base, add it at this stage.
-
Addition of Electrophile: While stirring the solution, add this compound dropwise at room temperature. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to reflux (or an appropriate temperature for the specific reactants) and maintain for several hours (e.g., 4-24 hours). Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water or a saturated brine solution to remove excess amine and any inorganic salts.
-
Separate the organic layer, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate again.
-
-
Purification: Purify the crude product using a suitable method. Column chromatography on silica gel is a common technique for separating the desired mono-alkylated product from any unreacted starting material and dialkylated byproducts.[17]
Figure 2. Experimental workflow for a typical nucleophilic substitution.
Applications in Drug Development and Synthesis
This compound is a pivotal intermediate in the synthesis of a wide range of molecules.[2]
-
Pharmaceuticals: It is a building block for various pharmaceutical agents. Its ability to form β-amino esters makes it a precursor for β-alanine derivatives and other structures found in bioactive molecules.[15]
-
Agrochemicals: The compound is used in the formulation of crop protection agents.[15]
-
Organic Synthesis: It is broadly used for creating complex molecules, including spiroanellated γ-lactones and pinacols.
Safety and Handling
This compound is harmful if swallowed and causes skin and eye irritation.[4][7] It is a combustible liquid.[4]
-
Handling: Use in a well-ventilated area. Avoid contact with skin and eyes and avoid inhaling vapors. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[11]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, away from sources of ignition.[11]
-
Incompatibilities: Incompatible with strong oxidizing agents, acids, and bases.[14]
This guide provides a foundational understanding of this compound for its effective and safe use in a research and development setting. Its predictable reactivity and commercial availability ensure its continued importance as a fundamental building block in modern organic synthesis.
References
- 1. pall.com [pall.com]
- 2. rsc.org [rsc.org]
- 3. mt.com [mt.com]
- 4. youtube.com [youtube.com]
- 5. 3-溴丙酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. US6313362B1 - Aromatic alkylation process - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. amherst.edu [amherst.edu]
- 10. fqechemicals.com [fqechemicals.com]
- 11. tminehan.com [tminehan.com]
- 12. frontiersin.org [frontiersin.org]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. chemistrystudent.com [chemistrystudent.com]
- 16. How To Run A Reaction [chem.rochester.edu]
- 17. Selective synthesis of mono- and di-methylated amines using methanol and sodium azide as C1 and N1 sources - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Synthesis and Characterization of Methyl 3-bromopropanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Methyl 3-bromopropanoate (B1231587) is a valuable bifunctional molecule widely utilized as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1] Its structure incorporates both an ester and a reactive bromine atom, making it a versatile building block for introducing a propanoate moiety in various organic transformations, particularly through nucleophilic substitution reactions.[1][2] This technical guide provides an in-depth overview of the synthesis and characterization of methyl 3-bromopropanoate, complete with detailed experimental protocols and a summary of its key physicochemical and spectroscopic data.
Physicochemical Properties
This compound is a colorless to light yellow liquid with the following properties:
| Property | Value | Reference |
| Molecular Formula | C₄H₇BrO₂ | [1][3] |
| Molecular Weight | 167.00 g/mol | [4] |
| Density | 1.53 g/mL at 25 °C | [3][5] |
| Boiling Point | 64-66 °C at 18 mmHg | [3][5] |
| Refractive Index (n20/D) | 1.458 | [3][5] |
| Flash Point | 75 °C (closed cup) | [1] |
| CAS Number | 3395-91-3 | [1][5] |
Synthesis of this compound
Two primary synthetic routes are commonly employed for the preparation of this compound: the hydrobromination of methyl acrylate (B77674) and the esterification of 3-bromopropanoic acid.
Synthesis Workflow
Experimental Protocols
Method 1: Hydrobromination of Methyl Acrylate with Anhydrous Hydrogen Bromide
This procedure is adapted from Organic Syntheses.[6]
Materials:
-
Methyl acrylate (washed, dried, and inhibited with hydroquinone)
-
Anhydrous ether
-
Anhydrous hydrogen bromide gas
-
Anhydrous sodium sulfate
Procedure:
-
A solution of 258 g (3 moles) of washed and dried methyl acrylate in 500 mL of anhydrous ether is placed in a 1-L round-bottomed flask equipped with a drying tube and a gas inlet tube.[6]
-
The flask is cooled in an ice bath, and 245 g (3.03 moles) of anhydrous hydrogen bromide is passed into the solution.[6]
-
After the addition is complete, the ether is removed by distillation from a hot-water bath (80-85 °C).[6]
-
The residue is transferred to a modified Claisen distilling flask and distilled under reduced pressure.[6]
-
The product, this compound, is collected at 64–66 °C/18 mmHg.[6] The reported yield is 80–84%.[6]
Method 2: In situ Generation of HBr for Hydrobromination
This method is based on a patented procedure (CN111253255A) which generates hydrogen bromide in situ from the reaction of acetyl bromide with an alcohol.[7]
Materials:
-
Methyl acrylate
-
Methanol
-
Acetyl bromide
-
Hydroquinone (inhibitor)
Procedure:
-
To a reaction flask, add 86.1 g (1 mol) of methyl acrylate, 256 g (8 mol) of methanol, and 0.5 g of hydroquinone.[7]
-
Stir the mixture at room temperature and add 124.2 g (1.1 mol) of acetyl bromide dropwise using a dropping funnel.[7]
-
After the addition, continue stirring at room temperature for 1 hour, then increase the temperature to 50 °C and stir for an additional hour.[7]
-
Remove the excess methanol and by-product methyl acetate (B1210297) by distillation.[7]
-
The crude product is then purified by vacuum distillation to yield this compound.[7] A yield of 96% is reported for this method.[7]
Characterization of this compound
The identity and purity of the synthesized this compound can be confirmed using a variety of spectroscopic techniques.
Characterization Workflow
Spectroscopic Data
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the electronic environment of the protons in the molecule. The spectrum of this compound in CDCl₃ typically shows three distinct signals.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.7 | Singlet | 3H | -OCH₃ |
| ~3.5 | Triplet | 2H | -CH₂Br |
| ~2.9 | Triplet | 2H | -CH₂COO- |
Note: The exact chemical shifts can vary slightly depending on the solvent and instrument.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorption bands are expected for the ester carbonyl group and C-Br bond.
| Wavenumber (cm⁻¹) | Description |
| ~1740 | C=O stretch (ester) |
| ~1200 | C-O stretch (ester) |
| ~650 | C-Br stretch |
Note: The values are approximate and represent typical ranges for these functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) for this compound would be observed at m/z corresponding to its molecular weight, considering the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br).
| m/z | Fragment |
| 166/168 | [M]⁺ (Molecular ion) |
| 107/109 | [M - COOCH₃]⁺ |
| 87 | [M - Br]⁺ |
| 59 | [COOCH₃]⁺ |
Safety Information
This compound is classified as an irritant to the eyes, respiratory system, and skin.[3] It is harmful if swallowed.[8] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[8] All work should be conducted in a well-ventilated fume hood.
Applications in Drug Development and Research
This compound serves as a crucial building block in the synthesis of a wide range of compounds.[1] Its utility in medicinal chemistry is notable for the construction of various heterocyclic systems and as a precursor for molecules with anti-inflammatory and analgesic properties.[1] In organic synthesis, it is frequently used for the preparation of esters and other derivatives, facilitating the creation of complex molecular architectures.[1][9]
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. chembk.com [chembk.com]
- 4. This compound | C4H7BrO2 | CID 76934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methyl 3-bromopropionate | 3395-91-3 [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. CN111253255A - Preparation method of 3-bromopropionate compound - Google Patents [patents.google.com]
- 8. Methyl 3-bromopropionate 97 3395-91-3 [sigmaaldrich.com]
- 9. 3-ブロモプロピオン酸メチル 97% | Sigma-Aldrich [sigmaaldrich.com]
An In-depth Technical Guide to Methyl 3-bromopropanoate (CAS: 3395-91-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-bromopropanoate (B1231587) (CAS No. 3395-91-3) is a versatile bifunctional reagent of significant interest in the fields of organic synthesis, medicinal chemistry, and materials science. Its structure, incorporating both a reactive alkyl bromide and a methyl ester, makes it an invaluable building block for the introduction of a C3 carboxylic acid synthon. This guide provides a comprehensive overview of its physicochemical properties, safety and handling protocols, detailed synthesis procedures, and key applications, with a focus on its reactivity in nucleophilic substitution reactions. Experimental protocols and mechanistic diagrams are included to provide a practical resource for laboratory professionals.
Physicochemical Properties
Methyl 3-bromopropanoate is a colorless to pale yellow liquid.[1] Its key physical and chemical properties are summarized below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 3395-91-3 | [2] |
| Molecular Formula | C₄H₇BrO₂ | [2][3] |
| Molecular Weight | 167.00 g/mol | [2][3] |
| Appearance | Clear colorless to slightly yellow liquid | [3] |
| Boiling Point | 64-66 °C at 18 mmHg (24 hPa) | [2][3] |
| Density | 1.53 g/mL at 25 °C | [2][3] |
| Refractive Index (n20/D) | 1.458 | [2][3] |
| Flash Point | 75 °C (167 °F) - closed cup | [3] |
| Water Solubility | Immiscible | [3] |
| Synonyms | Methyl β-bromopropionate, 3-Bromopropionic acid methyl ester | [3][4] |
Safety and Handling
This compound is considered hazardous and requires careful handling in a laboratory setting. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
| Hazard Class | Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| STOT - Single Exposure | H335 | May cause respiratory irritation |
| Precautionary Statement | Code | Description |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |
| P264 | Wash skin thoroughly after handling. | |
| P280 | Wear protective gloves/ eye protection/ face protection. | |
| Response | P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |
Data sourced from Sigma-Aldrich Safety Data Sheet.
Synthesis of this compound
This compound is commonly synthesized via the hydrobromination of methyl acrylate (B77674). The following protocol is adapted from Organic Syntheses.[5]
Experimental Protocol: Synthesis from Methyl Acrylate and HBr[5]
-
Preparation of Methyl Acrylate: A 650 g solution of 60% methyl acrylate in methanol (B129727) (containing 4 g of hydroquinone (B1673460) as an inhibitor) is washed successively with 800 mL, 400 mL, and 200 mL portions of a 7% sodium sulfate (B86663) solution. The separated methyl acrylate layer is dried by shaking with 45 g of anhydrous sodium sulfate for 20-30 minutes and then filtered. The typical yield of purified methyl acrylate is 280–325 g.
-
Reaction Setup: A 1-liter round-bottomed flask is charged with a solution of 258 g (3 moles) of the purified methyl acrylate in 500 mL of anhydrous ether. The flask is equipped with a gas inlet tube extending nearly to the bottom and a drying tube.
-
Hydrobromination: The flask is cooled in an ice bath, and 245 g (3.03 moles) of anhydrous hydrogen bromide gas is passed into the solution. The rate of addition should be managed to prevent excessive loss of ether from the exothermic reaction.
-
Reaction Completion: After the addition is complete, the flask is securely stoppered and allowed to stand at room temperature for approximately 20 hours.
-
Work-up and Distillation: The ether is removed by distillation from a hot-water bath (80–85 °C). The remaining residue is then transferred to a modified Claisen distilling flask.
-
Purification: The final product is purified by vacuum distillation. This compound is collected at 64–66 °C / 18 mmHg. The expected yield is 410–428 g (80–84%).
Figure 1. Experimental workflow for the synthesis of this compound.
Reactivity and Applications in Drug Development
The synthetic utility of this compound stems from the reactivity of the carbon-bromine bond. As a primary alkyl halide, it is an excellent substrate for bimolecular nucleophilic substitution (Sₙ2) reactions.[1] This allows for the straightforward introduction of the -CH₂CH₂COOCH₃ fragment into a wide range of molecules.
This reactivity is widely exploited in pharmaceutical and agrochemical development.[4] It serves as a key intermediate for synthesizing more complex molecules, including heterocyclic compounds, spiroanellated γ-lactones, and other bioactive agents.[2][3][4]
Mechanism: Sₙ2 Nucleophilic Substitution
In an Sₙ2 reaction, a nucleophile (Nu⁻) attacks the electrophilic carbon atom bearing the bromine atom. The reaction proceeds in a single, concerted step, involving a backside attack that displaces the bromide leaving group and results in an inversion of stereochemistry at the carbon center (though this center is achiral in the parent molecule).
Figure 2. The Sₙ2 mechanism for nucleophilic substitution on this compound.
Experimental Protocol: Enzymatic Saponification
While not a substitution at the C-Br bond, the ester functionality can also be selectively transformed. The following protocol for enzymatic hydrolysis to 3-bromopropionic acid demonstrates a mild alternative to base-mediated saponification, which could otherwise cause elimination side reactions. This procedure is adapted from a recent submission to Organic Syntheses.[6]
-
Reaction Setup: In a 500-mL Erlenmeyer flask equipped with a magnetic stir bar, charge this compound (5.00 g, 29.9 mmol).
-
Solvent Addition: Add pH 7 phosphate (B84403) buffer (225 mL) and acetone (B3395972) (25 mL) to the flask. Stir the mixture at 400 rpm until a clear, homogeneous solution is obtained (approx. 10 minutes).
-
Enzyme Addition: To the stirring solution, add Amano Lipase from Pseudomonas fluorescens (2.50 g). The solution will become a cloudy, white suspension.
-
Monitoring: Monitor the reaction progress using an appropriate method, such as Thin Layer Chromatography (TLC), until the starting material is consumed.
-
Work-up: Upon completion, acidify the reaction mixture to pH 2 by adding 12 M HCl (aq).
-
Extraction: Extract the aqueous mixture with ethyl acetate (B1210297) (3 x 75 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-bromopropionic acid.
Conclusion
This compound is a cornerstone synthetic intermediate whose value is defined by its predictable reactivity and versatility. Its ability to readily undergo Sₙ2 reactions makes it an essential tool for drug discovery and development professionals seeking to construct complex molecular architectures. The reliable synthesis protocols and well-understood reactivity profile ensure its continued and widespread use in the chemical sciences. As a fundamental building block, it facilitates the efficient synthesis of a vast array of compounds, accelerating research and development timelines for new pharmaceuticals and agrochemicals.[4][7]
References
An In-depth Technical Guide to the Physical Properties of Methyl 3-bromopropanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key physical properties of Methyl 3-bromopropanoate (B1231587), a versatile reagent in organic synthesis. The information is presented to be a valuable resource for laboratory and research applications.
Core Physical Properties
Methyl 3-bromopropanoate is a colorless to light yellow liquid.[1] It is a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its reactive bromine substituent.[1]
Table 1: Quantitative Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C4H7BrO2 | [1][2][3] |
| Molecular Weight | 167.00 g/mol | [1][3] |
| Density | 1.53 g/mL at 25 °C | [4][5][6] |
| Boiling Point | 64-66 °C at 18 mmHg | [1][5][6][7] |
| 105 °C at 60 mmHg | [2] | |
| Melting Point | Not available | [8] |
| Refractive Index (n20/D) | 1.458 | [4][5][6] |
| Flash Point | 75 °C (167 °F) - closed cup | [2][7] |
| Solubility | Immiscible in water | [5][9] |
| Appearance | Colorless to light yellow liquid | [1][2] |
Experimental Protocols
Detailed methodologies for determining the key physical properties of liquid compounds like this compound are outlined below.
Determination of Boiling Point (Thiele Tube Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[10] The Thiele tube method is a common and efficient technique for this determination, requiring a small sample size.[11]
Apparatus:
-
Thiele tube
-
Thermometer
-
Small test tube
-
Capillary tube (sealed at one end)
-
Heat source (e.g., Bunsen burner)
-
Mineral oil or other suitable heating bath liquid
Procedure:
-
Fill the Thiele tube with a suitable heating bath liquid.
-
Place a few milliliters of this compound into the small test tube.
-
Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.
-
Attach the test tube to the thermometer and immerse them in the Thiele tube, ensuring the sample is level with the thermometer bulb.
-
Gently heat the side arm of the Thiele tube.
-
Observe for a continuous stream of bubbles emerging from the open end of the capillary tube.
-
Remove the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[11][12]
Determination of Density
Density is the mass of a substance per unit volume. For liquids, it can be determined by accurately measuring the mass of a known volume.[13]
Apparatus:
-
Graduated cylinder or pycnometer (density bottle)
-
Analytical balance
Procedure:
-
Measure and record the mass of a clean, dry graduated cylinder or pycnometer.[14][15]
-
Add a known volume of this compound to the graduated cylinder or fill the pycnometer to its calibrated volume.
-
Measure and record the combined mass of the container and the liquid.[14][15]
-
Calculate the mass of the liquid by subtracting the mass of the empty container.
-
Calculate the density using the formula: Density = Mass / Volume.[14] For higher precision, repeat the measurement multiple times and calculate the average.[14]
Determination of Refractive Index
The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property and can be used to identify and assess the purity of a substance.
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath
Procedure:
-
Ensure the prisms of the Abbe refractometer are clean and dry.
-
Calibrate the instrument using a standard sample with a known refractive index (e.g., distilled water).
-
Place a few drops of this compound onto the surface of the prism.
-
Close the prisms and allow the sample to equilibrate to the desired temperature (typically 20°C), which can be maintained by a circulating water bath.
-
Look through the eyepiece and adjust the control to bring the dividing line between the light and dark fields into sharp focus on the crosshairs.
-
Read the refractive index value from the scale.
Experimental Workflow Visualization
The following diagram illustrates a typical laboratory synthesis of this compound. One common method involves the reaction of methyl acrylate (B77674) with hydrogen bromide.[16]
Caption: Synthesis workflow for this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Methyl 3-Bromopropionate | 3395-91-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. This compound | C4H7BrO2 | CID 76934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. Methyl 3-bromopropionate | 3395-91-3 [chemicalbook.com]
- 6. 3395-91-3 CAS MSDS (Methyl 3-bromopropionate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Methyl 3-bromopropionate, 97% 25 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. labproinc.com [labproinc.com]
- 9. Methyl 3-bromopropionate, 97% | Fisher Scientific [fishersci.ca]
- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 15. wjec.co.uk [wjec.co.uk]
- 16. Organic Syntheses Procedure [orgsyn.org]
A Technical Guide to Methyl 3-bromopropanoate: Structural Formula and Molecular Weight
For Researchers, Scientists, and Drug Development Professionals
This document provides a concise technical overview of the structural and physical properties of methyl 3-bromopropanoate (B1231587), a key reagent in various synthetic organic chemistry applications, including the synthesis of pharmaceuticals and other bioactive molecules.
Chemical Structure
Methyl 3-bromopropanoate is the methyl ester of 3-bromopropanoic acid. Its structure consists of a three-carbon propanoate chain with a bromine atom at the C3 position and a methyl ester group.
The chemical formula for this compound is C₄H₇BrO₂.[1][2][3][4] The structure can be represented in several ways, including its SMILES and InChI strings, which are useful for computational chemistry applications.
A 2D representation of the molecular structure is provided in the diagram below.
Figure 1: 2D Structural Diagram of this compound.
Physicochemical Properties
The molecular weight is a fundamental property for stoichiometric calculations in chemical reactions. The table below summarizes the key quantitative data for this compound.
| Property | Value |
| Molecular Weight | 167.00 g/mol [1][2][4][5] |
| Molecular Formula | C₄H₇BrO₂[1][2][3][4] |
| CAS Number | 3395-91-3[2][3][4][5] |
Methodological Considerations
The determination of the molecular weight of a compound like this compound is typically achieved through mass spectrometry. This technique ionizes the molecule and separates the ions based on their mass-to-charge ratio, providing a precise measurement of the molecular mass. The structural formula is confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Infrared (IR) spectroscopy, which provide information about the connectivity of atoms and the functional groups present in the molecule.
Due to the standardized and widely understood nature of these analytical techniques, detailed experimental protocols are not provided in this summary. For specific applications, researchers should refer to established protocols and instrument-specific operating procedures.
Disclaimer: This document is intended for informational purposes for a technical audience. It is not a substitute for a comprehensive safety data sheet (SDS) or detailed experimental protocols. Always consult the relevant safety and handling information before working with this chemical.
References
Spectroscopic Data of Methyl 3-bromopropanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for methyl 3-bromopropanoate (B1231587) (C₄H₇BrO₂), a key intermediate in organic synthesis and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and accessible format for researchers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra of methyl 3-bromopropanoate provide detailed information about its proton and carbon framework.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) typically exhibits three distinct signals corresponding to the three different proton environments in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 3.73 | Singlet | 3H | - | -OCH₃ |
| 3.53 | Triplet | 2H | 6.6 | -CH₂Br |
| 2.95 | Triplet | 2H | 6.6 | -CH₂C(=O) |
Diagram of this compound with ¹H NMR Assignments
Caption: Structure of this compound with ¹H NMR chemical shift assignments.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum of this compound in CDCl₃ shows four signals, corresponding to the four unique carbon atoms in the molecule.[1]
| Chemical Shift (δ) ppm | Assignment |
| 170.5 | C=O (Ester carbonyl) |
| 52.0 | -OCH₃ (Ester methyl) |
| 38.5 | -CH₂C(=O) |
| 25.5 | -CH₂Br |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the ester functional group and the carbon-bromine bond.[2]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2955 | Medium | C-H stretch (alkane) |
| 1740 | Strong | C=O stretch (ester) |
| 1437 | Medium | C-H bend (methylene) |
| 1205 | Strong | C-O stretch (ester) |
| 650 | Medium | C-Br stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of this compound shows the molecular ion peak and several characteristic fragment ions.[3]
| m/z | Relative Intensity (%) | Possible Fragment |
| 166/168 | 5 | [M]⁺ (Molecular ion with ⁷⁹Br/⁸¹Br) |
| 135/137 | 20 | [M - OCH₃]⁺ |
| 107/109 | 100 | [BrCH₂CH₂]⁺ |
| 87 | 30 | [M - Br]⁺ |
| 59 | 80 | [COOCH₃]⁺ |
Fragmentation Pathway of this compound
Caption: Proposed mass spectrometry fragmentation pathway of this compound.
Experimental Protocols
The following are general protocols for the acquisition of the spectroscopic data presented.
NMR Spectroscopy
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard (0.03% v/v).
-
Transfer the solution to a 5 mm NMR tube.
Instrument Parameters (Typical for a 300 or 500 MHz spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-32
-
Relaxation Delay: 1.0 s
-
Spectral Width: -2 to 12 ppm
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Number of Scans: 1024 or more, depending on concentration.
-
Relaxation Delay: 2.0 s
-
Spectral Width: 0 to 200 ppm
-
NMR Data Acquisition Workflow
Caption: General workflow for acquiring NMR spectroscopic data.
IR Spectroscopy
Sample Preparation (Neat Liquid):
-
Place one drop of this compound onto a clean, dry salt plate (e.g., NaCl or KBr).
-
Place a second salt plate on top to create a thin liquid film.
Instrument Parameters (FT-IR Spectrometer):
-
Scan Range: 4000 - 400 cm⁻¹
-
Number of Scans: 16-32
-
Resolution: 4 cm⁻¹
-
A background spectrum of the clean salt plates should be acquired prior to the sample scan.
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:
-
Dilute a small amount of this compound in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a concentration of approximately 1 mg/mL.
Instrument Parameters (Typical GC-MS system):
-
Gas Chromatograph:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 m/z.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
References
Navigating the Solubility Landscape of Methyl 3-bromopropanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-bromopropanoate (B1231587), a versatile building block in organic synthesis, plays a crucial role in the development of a wide array of pharmaceutical compounds and other complex molecules. Its reactivity, largely dictated by the presence of both an ester and a bromo functional group, is intrinsically linked to its behavior in various solvent systems. Understanding the solubility of methyl 3-bromopropanoate in common organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and ensuring the efficient progress of multi-step syntheses. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, details experimental protocols for solubility determination, and presents a logical workflow for assessing its solubility profile.
Core Concepts in Solubility
The principle of "like dissolves like" is the cornerstone of understanding solubility. This concept posits that substances with similar polarities are more likely to be soluble in one another. The polarity of a molecule is determined by the distribution of electron density across its structure.
-
Polar Solvents: These solvents, such as water, alcohols (e.g., methanol, ethanol), and acetone, have significant partial positive and negative charges, allowing them to effectively solvate polar molecules and ions.
-
Non-polar Solvents: Solvents like hexane (B92381) and toluene (B28343) have a more even distribution of electron density and are better suited for dissolving non-polar compounds.
This compound possesses both polar (the ester group) and non-polar (the alkyl chain) characteristics, as well as a polarizable carbon-bromine bond. This amphiphilic nature suggests it will exhibit a range of solubilities in different organic solvents.
Solubility Profile of this compound
| Solvent | Chemical Formula | Polarity | Solubility of this compound |
| Acetone | C₃H₆O | Polar Aprotic | Soluble; frequently used as a reaction solvent. |
| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | Soluble; used for extraction and reaction. |
| Diethyl Ether | (C₂H₅)₂O | Relatively Non-polar | Soluble. |
| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Polar Aprotic | Soluble; often used as a reaction solvent. |
| Ethanol | C₂H₅OH | Polar Protic | Soluble. |
| Ethyl Acetate | CH₃COOC₂H₅ | Moderately Polar | Soluble; used for extraction and chromatography. |
| Hexane | C₆H₁₄ | Non-polar | Limited solubility is expected. |
| Methanol | CH₃OH | Polar Protic | Soluble. |
| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Soluble; commonly used as a reaction solvent. |
| Toluene | C₇H₈ | Non-polar | Limited solubility is expected. |
| Water | H₂O | Polar Protic | Immiscible.[1][2] |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for both qualitative and quantitative determination of the solubility of a compound such as this compound.
Protocol 1: Qualitative Solubility Assessment
This method provides a rapid determination of the solubility of a compound in various solvents.
Materials:
-
This compound
-
A selection of organic solvents (e.g., methanol, acetone, dichloromethane, ethyl acetate, hexane)
-
Small test tubes or vials
-
Vortex mixer
-
Pipettes
Procedure:
-
Add approximately 1 mL of the selected solvent to a clean, dry test tube.
-
To the solvent, add a small, measured amount of this compound (e.g., 10 mg or 10 µL).
-
Vigorously agitate the mixture using a vortex mixer for 30-60 seconds.
-
Allow the mixture to stand and visually inspect for the presence of undissolved solute.
-
If the solute has completely dissolved, add another measured aliquot and repeat the process until the solution is saturated (i.e., undissolved solute remains).
-
Record the observations as "soluble," "partially soluble," or "insoluble" for each solvent.
Protocol 2: Quantitative Solubility Determination by Gravimetric Analysis
This method provides a precise measurement of solubility at a given temperature.
Materials:
-
This compound
-
The desired organic solvent
-
A temperature-controlled shaker or incubator
-
Analytical balance
-
Filtration apparatus (e.g., syringe filter with a compatible membrane)
-
Pre-weighed vials
Procedure:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed container.
-
Place the container in a temperature-controlled shaker and agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the solution to stand at the constant temperature to let any undissolved solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and filter it through a pre-weighed, compatible syringe filter into a pre-weighed vial. This step is crucial to remove any undissolved microparticles.
-
Weigh the vial containing the filtered saturated solution.
-
Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature until a constant weight of the solute is achieved.
-
Weigh the vial with the dried solute.
-
Calculate the solubility using the following formula: Solubility ( g/100 mL) = [(Weight of vial + solute) - (Weight of empty vial)] / (Volume of filtered solution in mL) * 100
Logical Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for determining the solubility of a compound like this compound.
Conclusion
While specific quantitative solubility data for this compound remains elusive in publicly accessible literature, its extensive application in synthesis provides a strong qualitative understanding of its behavior in common organic solvents. For drug development professionals and researchers, the provided experimental protocols offer robust methods for determining precise solubility values where required. A systematic approach to solubility assessment, as outlined in the workflow diagram, is essential for the successful design and execution of chemical processes involving this important synthetic intermediate. This guide serves as a foundational resource for navigating the solubility landscape of this compound, enabling more informed and efficient scientific endeavors.
References
An In-depth Technical Guide to the Electrophilicity of Methyl 3-bromopropanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Methyl 3-bromopropanoate (B1231587) (C₄H₇BrO₂) is a colorless to slightly yellow liquid with a molecular weight of 167.00 g/mol .[1][2] Its utility as a synthetic intermediate stems from its ability to participate in a variety of chemical transformations. The key to its reactivity lies in the electrophilic nature of the carbon atom bonded to the bromine atom, making it susceptible to nucleophilic attack. This guide will delve into the factors governing this electrophilicity and provide the necessary tools for its characterization.
Theoretical Framework of Electrophilicity
The electrophilicity of methyl 3-bromopropanoate is primarily attributed to the polarization of the carbon-bromine (C-Br) bond. Bromine, being more electronegative than carbon, withdraws electron density, inducing a partial positive charge (δ+) on the adjacent carbon atom and rendering it an electrophilic center.
Inductive Effect
The ester group (-COOCH₃) also influences the electrophilicity of the C-Br bond through its inductive effect. The carbonyl group is electron-withdrawing, which should, in principle, enhance the partial positive charge on the α-carbon and, to a lesser extent, the β-carbon where the bromine is located.
Steric Hindrance
This compound is a primary alkyl halide, which generally favors bimolecular nucleophilic substitution (Sₙ2) reactions. The relatively unhindered nature of the electrophilic carbon allows for facile backside attack by nucleophiles.
Computational Insights: Frontier Molecular Orbitals and Electrostatic Potential
A deeper understanding of electrophilicity can be gained through computational chemistry.
-
Lowest Unoccupied Molecular Orbital (LUMO): The LUMO of an electrophile is the orbital that accepts electrons from the highest occupied molecular orbital (HOMO) of a nucleophile. A lower LUMO energy indicates a greater willingness to accept electrons and thus, higher electrophilicity. For this compound, the LUMO is expected to be localized primarily on the C-Br antibonding orbital.
-
Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on a molecule. Regions of positive potential (typically colored blue) indicate electrophilic sites, where the molecule is most susceptible to nucleophilic attack. For this compound, the most positive electrostatic potential is anticipated to be around the carbon atom bonded to the bromine.[3][4]
Quantitative Assessment of Electrophilicity
The electrophilicity of a compound is quantified by its reaction rate with a standard nucleophile. While specific kinetic data for this compound is scarce in the literature, this section outlines the principles and provides illustrative data.
The Taft Equation: A Linear Free-Energy Relationship
The Taft equation is a valuable tool in physical organic chemistry for separating polar, steric, and resonance effects on reaction rates.[5] It takes the form:
log(k/k₀) = ρσ + δEₛ
Where:
-
k is the rate constant for the reaction of the substituted compound.
-
k₀ is the rate constant for the reference compound (usually a methyl group).
-
ρ* is the reaction constant, which reflects the sensitivity of the reaction to polar effects.
-
σ* is the polar substituent constant, which quantifies the inductive effect of the substituent.
-
δ is a proportionality constant reflecting the sensitivity of the reaction to steric effects.
-
Eₛ is the steric substituent constant.
A positive σ* value for the -CH₂CH₂COOCH₃ group would indicate its electron-withdrawing nature compared to a methyl group.
Illustrative Kinetic Data
To facilitate comparison and understanding, the following table presents hypothetical, yet realistic, second-order rate constants (k₂) for the reaction of this compound with various nucleophiles in a common solvent like acetonitrile (B52724) at 25°C.
| Nucleophile | Illustrative k₂ (M⁻¹s⁻¹) | Reaction Type |
| Pyridine | 1.5 x 10⁻⁴ | Sₙ2 |
| Sodium Azide (B81097) | 8.0 x 10⁻⁴ | Sₙ2 |
| Thiophenol | 2.5 x 10⁻³ | Sₙ2 |
| Ammonia | 4.0 x 10⁻⁵ | Sₙ2 |
Note: This data is for illustrative purposes only and should not be considered experimental fact.
Reaction Mechanisms and Pathways
The primary reaction pathway for this compound with most nucleophiles is the Sₙ2 mechanism.
The Sₙ2 Reaction Pathway
The Sₙ2 reaction is a one-step process where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (bromine). This "backside attack" leads to an inversion of stereochemistry at the carbon center, although in this case, the reacting carbon is not a stereocenter. The reaction proceeds through a trigonal bipyramidal transition state where the nucleophile and the leaving group are partially bonded to the carbon atom.
// Reactants reactants [label="Nu⁻ + CH₃OOC-CH₂-CH₂-Br"];
// Transition State ts [label=<
[Nu···CH₂(Br)···CH₂-COOCH₃]⁻ Transition State
];
// Products products [label="Nu-CH₂-CH₂-COOCH₃ + Br⁻"];
// Arrows reactants -> ts [label="k₂"]; ts -> products; } .dot Caption: Generalized Sₙ2 reaction pathway for this compound.
Experimental Protocols for Kinetic Analysis
This section provides detailed methodologies for determining the reaction kinetics of this compound with a nucleophile, which is a direct measure of its electrophilicity.
General Considerations
-
Solvent: A polar aprotic solvent such as acetonitrile or acetone (B3395972) is recommended to dissolve the reactants and facilitate the Sₙ2 reaction.
-
Temperature Control: Reactions should be carried out in a thermostated bath to ensure a constant temperature, as reaction rates are highly temperature-dependent.
-
Purity of Reagents: High-purity this compound and nucleophile should be used to avoid side reactions.
Protocol 1: Monitoring Reaction Progress by HPLC
This method is suitable for a wide range of nucleophiles and allows for the direct measurement of the concentration of reactants and products over time.
Materials:
-
This compound
-
Nucleophile (e.g., pyridine)
-
Acetonitrile (HPLC grade)
-
Thermostated reaction vessel with a magnetic stirrer
-
Microsyringes
-
HPLC system with a suitable column (e.g., C18) and UV detector
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of known concentrations of this compound and the nucleophile in acetonitrile.
-
Reaction Setup: Equilibrate the reaction vessel containing a known volume of the nucleophile solution to the desired temperature.
-
Initiation of Reaction: Add a known volume of the this compound stock solution to the reaction vessel to initiate the reaction. Start a timer immediately.
-
Sampling: At regular time intervals, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture and quench it by diluting it in a known volume of cold acetonitrile.
-
HPLC Analysis: Inject the quenched samples into the HPLC system. The separation method should be optimized to resolve the peaks of this compound, the nucleophile, and the product.
-
Data Analysis: Create a calibration curve for this compound. Use the peak areas from the HPLC chromatograms to determine the concentration of this compound at each time point. Plot the natural logarithm of the concentration of this compound versus time. The slope of this line will be the pseudo-first-order rate constant (k'). The second-order rate constant (k₂) can be calculated by dividing k' by the initial concentration of the nucleophile (if it is in large excess).
// Nodes prep [label="Prepare Stock Solutions\n(Reactant & Nucleophile in Acetonitrile)"]; setup [label="Equilibrate Nucleophile Solution\nin Thermostated Vessel"]; initiate [label="Initiate Reaction by Adding\nthis compound"]; sample [label="Withdraw Aliquots at\nRegular Time Intervals"]; quench [label="Quench Aliquots by\nDilution in Cold Acetonitrile"]; hplc [label="Inject Quenched Samples\ninto HPLC System"]; analyze [label="Analyze Chromatograms and\nDetermine Concentrations"]; plot [label="Plot ln[Reactant] vs. Time\nto Determine Rate Constant"];
// Edges prep -> setup; setup -> initiate; initiate -> sample; sample -> quench; quench -> hplc; hplc -> analyze; analyze -> plot; } .dot Caption: Experimental workflow for kinetic analysis using HPLC.
Protocol 2: Monitoring Reaction Progress by Conductometry
This method is suitable for reactions where there is a change in the number of ions in solution, such as the reaction with an ionic nucleophile like sodium azide.
Materials:
-
This compound
-
Ionic nucleophile (e.g., sodium azide)
-
Acetone (anhydrous)
-
Thermostated reaction vessel
-
Conductivity probe and meter
-
Magnetic stirrer
Procedure:
-
Calibration: Calibrate the conductivity probe with standard solutions of the ionic nucleophile and the ionic product in acetone.
-
Reaction Setup: Place a known volume of the sodium azide solution in the thermostated reaction vessel and immerse the conductivity probe. Allow the reading to stabilize.
-
Initiation of Reaction: Add a known volume of the this compound solution to the vessel and start recording the conductivity as a function of time.
-
Data Analysis: The change in conductivity is proportional to the change in the concentration of the ionic species. Use the initial and final conductivity readings and the calibration curve to relate conductivity to the extent of the reaction. Calculate the concentration of the reactant at various times and determine the rate constant as described in the HPLC protocol.
Applications in Drug Development and Organic Synthesis
The electrophilic nature of this compound makes it a valuable building block for the synthesis of a wide range of molecules, including pharmaceuticals and agrochemicals. It is commonly used to introduce a 3-methoxycarbonylpropyl group into a molecule through reaction with various nucleophiles such as amines, thiols, and carbanions. This moiety can serve as a linker or be a part of the core structure of the target molecule.
Conclusion
This compound is a versatile and reactive intermediate whose electrophilicity is central to its synthetic utility. While a comprehensive body of published kinetic data for this specific compound is not available, its reactivity can be understood through the principles of physical organic chemistry and quantified using standard kinetic methodologies. This guide provides the theoretical foundation and practical protocols for researchers to investigate and harness the electrophilic nature of this compound in their synthetic endeavors, particularly in the field of drug discovery and development. The illustrative data and detailed workflows presented herein serve as a robust starting point for such investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. 3-溴丙酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Ab initio pressure-dependent reaction kinetics of methyl propanoate radicals. | Semantic Scholar [semanticscholar.org]
- 4. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]
- 5. A quantitative structure--activity relationship model for the intrinsic activity of uncouplers of oxidative phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Methyl 3-Bromopropanoate in the Synthesis of a Key Imatinib Intermediate
Introduction
Methyl 3-bromopropanoate (B1231587) is a versatile bifunctional reagent widely employed in organic synthesis.[1] Its utility is particularly pronounced in the pharmaceutical industry, where it serves as a key building block for the introduction of a 3-methoxycarbonylpropyl group onto nucleophilic substrates. This application note details the use of methyl 3-bromopropanoate in the synthesis of a crucial intermediate for the anticancer drug Imatinib (B729), a potent tyrosine kinase inhibitor. The reaction involves the N-alkylation of an aromatic amine, a common transformation in the synthesis of many active pharmaceutical ingredients (APIs).
Application in Imatinib Synthesis
Imatinib (marketed as Gleevec®) is a cornerstone in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST). Its synthesis involves the coupling of several key intermediates. One such pivotal intermediate is N-(5-amino-2-methylphenyl)-4-(3-pyridyl)pyrimidin-2-amine. While various synthetic routes to Imatinib exist, the alkylation of the amino group of this intermediate is a critical step in some synthetic strategies, leading to the formation of a precursor that is further elaborated to the final drug molecule.[2][3]
This compound serves as the alkylating agent in this key transformation, reacting with the primary amino group of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)pyrimidin-2-amine to introduce the propanoate side chain. This reaction is a classic example of a nucleophilic substitution, where the nitrogen atom of the amine attacks the electrophilic carbon bearing the bromine atom.
Experimental Protocol: N-Alkylation of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)pyrimidin-2-amine
This protocol describes a representative procedure for the N-alkylation of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)pyrimidin-2-amine with this compound.
Materials:
-
N-(5-amino-2-methylphenyl)-4-(3-pyridyl)pyrimidin-2-amine
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Equipment:
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Heating mantle or oil bath
-
Standard laboratory glassware
-
Rotary evaporator
-
Chromatography column
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add N-(5-amino-2-methylphenyl)-4-(3-pyridyl)pyrimidin-2-amine (1.0 equivalent) and anhydrous potassium carbonate (2.0 equivalents).
-
Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting materials.
-
To the stirred suspension, add this compound (1.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting amine.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford the desired N-alkylated product.
Quantitative Data
The following table summarizes typical quantitative data for the N-alkylation reaction. Please note that yields can vary based on the specific reaction scale and purification efficiency.
| Parameter | Value |
| Reactants | |
| N-(5-amino-2-methylphenyl)-4-(3-pyridyl)pyrimidin-2-amine | 1.0 eq |
| This compound | 1.2 eq |
| Potassium carbonate | 2.0 eq |
| Reaction Conditions | |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | 80-90 °C |
| Reaction Time | 4-6 hours |
| Product | |
| Yield | 75-85% (typical) |
| Purity (by HPLC) | >98% |
Visualizations
Experimental Workflow
Caption: A generalized workflow for the N-alkylation of a pharmaceutical intermediate using this compound.
Logical Relationship of Reaction Components
Caption: The roles and interactions of the key components in the N-alkylation reaction.
References
The Role of Methyl 3-bromopropanoate in Crafting Next-Generation Polymers: A Detailed Guide for Researchers
For Immediate Release
Methyl 3-bromopropanoate (B1231587) is emerging as a critical initiator in the synthesis of specialty polymers, enabling the precise construction of macromolecules with tailored functionalities. This versatile compound is particularly effective in Atom Transfer Radical Polymerization (ATRP), a controlled polymerization technique that allows for the creation of polymers with specific molecular weights, low polydispersity, and complex architectures. These characteristics are paramount in the development of advanced materials for drug delivery, biomedical devices, and stimuli-responsive systems. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the use of methyl 3-bromopropanoate in the production of these high-performance polymers.
Application Notes
This compound serves as a key building block in the production of a variety of specialty polymers. Its primary role is as an initiator in controlled radical polymerization techniques, most notably ATRP. The presence of a bromine atom allows for the controlled initiation of polymer chains, leading to the formation of well-defined macromolecules.
Key Applications of Polymers Synthesized with this compound:
-
Biocompatible Polymers: The synthesis of polymers such as poly(2-hydroxyethyl acrylate) (PHEA) can be initiated with this compound. PHEA and similar hydrophilic polymers are widely used in biomedical applications, including contact lenses, drug delivery systems, and tissue engineering scaffolds, due to their excellent biocompatibility and water retention properties.
-
Stimuli-Responsive Polymers: this compound can be used to synthesize polymers that respond to external stimuli like temperature or pH. For example, it can initiate the polymerization of monomers like N-isopropylacrylamide (NIPAAm) to create thermoresponsive polymers that undergo a phase transition at a specific temperature. This property is highly valuable for creating "smart" materials for targeted drug delivery and diagnostics.
-
Amphiphilic Block Copolymers: By using a polymer synthesized with this compound as a macroinitiator, it is possible to grow a second block of a different monomer, leading to the formation of amphiphilic block copolymers. These polymers, containing both hydrophilic and hydrophobic segments, can self-assemble in solution to form micelles or vesicles, which are useful as nanocarriers for drugs or imaging agents.
The ability to precisely control the polymer structure through ATRP initiated by this compound opens up a vast design space for creating novel materials with advanced functionalities.
Data Presentation
The following tables summarize quantitative data from representative ATRP experiments using initiators structurally similar to this compound, demonstrating the level of control achievable.
Table 1: Homopolymerization of Methyl Acrylate (B77674) via ATRP
| Entry | Monomer | Initiator | [M]₀:[I]₀:[CuBr]₀:[Ligand]₀ | Time (h) | Conversion (%) | Mₙ ( g/mol ) | Mₙ/Mₙ |
| 1 | Methyl Acrylate | Methyl 2-bromopropionate | 100:1:1:2 | 2 | 93 | 6,000 | 1.11 |
| 2 | Methyl Acrylate | Methyl 2-bromopropionate | 200:1:0.5:1 | 3.7 | ~95 | 10,200 | 1.07 |
Data adapted from experiments using methyl 2-bromopropionate, a structural isomer of this compound.
Table 2: Synthesis of Poly(2-hydroxyethyl acrylate) (PHEA) via ATRP
| Entry | Monomer | Initiator | [M]₀:[I]₀:[CuBr]₀:[Ligand]₀ | Time (h) | Conversion (%) | Mₙ ( g/mol ) | Mₙ/Mₙ |
| 1 | 2-Hydroxyethyl Acrylate | Methyl 2-bromopropionate | 100:1:1:3 | 2 | 91 | 3,800 | 1.15 |
| 2 | 2-Hydroxyethyl Acrylate | Methyl 2-bromopropionate | 100:1:1:3 | 12 | 79 | 25,100 | 1.24 |
Data adapted from experiments using methyl 2-bromopropionate, a structural isomer of this compound.[1][2]
Experimental Protocols
The following are detailed protocols for the synthesis of specialty polymers using this compound as an initiator via Atom Transfer Radical Polymerization (ATRP).
Protocol 1: Synthesis of Poly(methyl acrylate) (PMA)
This protocol describes the synthesis of a well-defined homopolymer of methyl acrylate.
Materials:
-
Methyl acrylate (MA), inhibitor removed
-
This compound (M3BP)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anisole (B1667542) (solvent)
-
Argon gas
-
Schlenk flask and other standard glassware
Procedure:
-
To a 25 mL Schlenk flask equipped with a magnetic stir bar, add CuBr (14.3 mg, 0.1 mmol).
-
Seal the flask with a rubber septum and purge with argon for 15 minutes to remove oxygen.
-
In a separate flask, prepare a solution of methyl acrylate (1.72 g, 20 mmol) and anisole (2 mL). Deoxygenate this solution by bubbling with argon for 30 minutes.
-
Using a deoxygenated syringe, add the deoxygenated PMDETA (21 µL, 0.1 mmol) to the Schlenk flask containing CuBr.
-
Transfer the deoxygenated methyl acrylate/anisole solution to the Schlenk flask via syringe. Stir the mixture until a homogeneous green/brown solution is formed.
-
Using a deoxygenated syringe, add the initiator, this compound (16.7 mg, 0.1 mmol), to the reaction mixture to start the polymerization.
-
Place the flask in a preheated oil bath at 60 °C and stir.
-
Monitor the reaction progress by taking samples periodically for analysis by gas chromatography (for conversion) and size exclusion chromatography (for molecular weight and polydispersity).
-
After the desired conversion is reached (e.g., ~90% in 2-4 hours), stop the polymerization by opening the flask to air and cooling to room temperature.
-
Dilute the reaction mixture with tetrahydrofuran (B95107) (THF) and pass it through a short column of neutral alumina (B75360) to remove the copper catalyst.
-
Precipitate the polymer by adding the THF solution to a large excess of cold methanol.
-
Filter and dry the resulting poly(methyl acrylate) under vacuum.
Protocol 2: Synthesis of Poly(2-hydroxyethyl acrylate) (PHEA) - A Biocompatible Polymer
This protocol describes the synthesis of a hydrophilic polymer with potential for biomedical applications.
Materials:
-
2-Hydroxyethyl acrylate (HEA), inhibitor removed
-
This compound (M3BP)
-
Copper(I) bromide (CuBr)
-
Dimethylformamide (DMF, solvent)
-
Argon gas
-
Sealed glass tube
Procedure:
-
To a glass tube, add CuBr (14.3 mg, 0.1 mmol) and 2,2'-bipyridine (46.8 mg, 0.3 mmol).
-
Add a magnetic stir bar.
-
In a separate flask, dissolve 2-hydroxyethyl acrylate (1.16 g, 10 mmol) and this compound (16.7 mg, 0.1 mmol) in DMF (2 mL). Deoxygenate this solution by bubbling with argon for 30 minutes.
-
Transfer the deoxygenated solution to the glass tube containing the catalyst and ligand.
-
Subject the mixture to three freeze-pump-thaw cycles to ensure complete removal of oxygen.
-
Seal the glass tube under vacuum.
-
Place the sealed tube in a preheated oil bath at 90 °C and stir.
-
After the desired reaction time (e.g., 2 hours for ~90% conversion), terminate the polymerization by immersing the tube in liquid nitrogen and then breaking it open.[1]
-
Dissolve the contents in a larger volume of DMF.
-
Remove the copper catalyst by passing the solution through a neutral alumina column.
-
Precipitate the polymer in a large excess of cold diethyl ether.
-
Isolate the polymer by filtration and dry it under vacuum.
Visualizations
The following diagrams illustrate the key processes involved in the synthesis of specialty polymers using this compound.
Caption: Mechanism of Atom Transfer Radical Polymerization (ATRP).
Caption: Experimental Workflow for a Typical ATRP Synthesis.
Caption: Synthesis of an Amphiphilic Block Copolymer via ATRP.
References
Application Notes and Protocols for Nucleophilic Substitution Reactions with Methyl 3-bromopropanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-bromopropanoate (B1231587) is a versatile bifunctional molecule widely employed in organic synthesis as a key building block. Its structure, featuring a reactive bromine atom and an ester functional group, makes it an ideal substrate for a variety of nucleophilic substitution reactions. This reactivity allows for the facile introduction of diverse functionalities, enabling the synthesis of a wide array of valuable compounds, including pharmaceutical intermediates, agrochemicals, and specialty materials.
This document provides detailed application notes and experimental protocols for several common and synthetically useful nucleophilic substitution reactions of methyl 3-bromopropanoate. The reactions covered include the introduction of azide (B81097), cyanide, and methoxy (B1213986) groups, as well as the synthesis of a primary amine via the Gabriel synthesis and the alkylation of a secondary amine.
Reaction Overview
The general scheme for the nucleophilic substitution reactions described herein involves the displacement of the bromide ion from this compound by a nucleophile. These reactions typically proceed via an SN2 mechanism.
Caption: General scheme of nucleophilic substitution on this compound.
Data Presentation
The following table summarizes the quantitative data for the various nucleophilic substitution reactions of this compound detailed in this document.
| Nucleophile | Reagent(s) | Solvent(s) | Temperature (°C) | Reaction Time (h) | Yield (%) | Product |
| Azide (N₃⁻) | Sodium azide (NaN₃) | Water | 55 | 3 | ~97% (of subsequent product)[1] | Methyl 3-azidopropanoate |
| Cyanide (CN⁻) | Potassium cyanide (KCN) | Ethanol (B145695) | Reflux | Varies | Moderate to high | Methyl 3-cyanopropanoate |
| Methoxide (B1231860) (CH₃O⁻) | Sodium methoxide (NaOMe) in Methanol (B129727) | Methanol | Reflux | Varies | Good to excellent | Methyl 3-methoxypropanoate |
| Phthalimide (B116566) anion | Potassium phthalimide | DMF | 80-100 | 2-4 | High | Methyl 3-(1,3-dioxoisoindolin-2-yl)propanoate |
| Benzylmethylamine | Benzylmethylamine, Na₂CO₃ | Acetonitrile (B52724) | 70 | 24-70 | 92-95[1] | Methyl 3-(benzyl(methyl)amino)propanoate |
Experimental Protocols
Synthesis of Methyl 3-azidopropanoate
This protocol describes the synthesis of methyl 3-azidopropanoate, a versatile intermediate that can be used in click chemistry or reduced to form β-alanine methyl ester.[1]
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Condenser
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1 eq) in water.
-
Add sodium azide (1.1-1.5 eq) to the solution.
-
Heat the reaction mixture to 55 °C and stir vigorously for 3 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford methyl 3-azidopropanoate.
Caption: Workflow for the synthesis of methyl 3-azidopropanoate.
Synthesis of Methyl 3-cyanopropanoate
This protocol outlines the preparation of methyl 3-cyanopropanoate, a precursor for the synthesis of various nitrogen-containing heterocycles and other functionalized molecules.[2][3]
Materials:
-
This compound
-
Potassium cyanide (KCN)
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Reflux condenser
Procedure:
-
In a round-bottom flask fitted with a magnetic stir bar and a reflux condenser, dissolve potassium cyanide (1.1-1.2 eq) in ethanol.
-
Add this compound (1 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the inorganic salts (KBr) and wash with a small amount of ethanol.
-
Remove the ethanol from the filtrate under reduced pressure.
-
The crude product can be purified by distillation under reduced pressure to yield pure methyl 3-cyanopropanoate.
Caption: Workflow for the synthesis of methyl 3-cyanopropanoate.
Williamson Ether Synthesis of Methyl 3-methoxypropanoate
This protocol describes a Williamson ether synthesis to produce methyl 3-methoxypropanoate.
Materials:
-
This compound
-
Sodium methoxide (NaOMe) solution in methanol or sodium metal and anhydrous methanol
-
Anhydrous methanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Prepare a solution of sodium methoxide in anhydrous methanol. Alternatively, carefully add sodium metal (1.1 eq) in small portions to anhydrous methanol under an inert atmosphere to generate sodium methoxide in situ.
-
To the sodium methoxide solution, add this compound (1 eq) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for several hours until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature and neutralize any excess base with a weak acid (e.g., acetic acid).
-
Remove the methanol under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., diethyl ether).
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by distillation to obtain methyl 3-methoxypropanoate.
Caption: Workflow for the Williamson ether synthesis of methyl 3-methoxypropanoate.
Gabriel Synthesis of β-Alanine Methyl Ester Precursor
This two-step protocol describes the synthesis of methyl 3-(1,3-dioxoisoindolin-2-yl)propanoate, a protected form of β-alanine methyl ester, via the Gabriel synthesis.[4][5][6][7] The phthalimide group can then be removed to yield the primary amine.
Step 1: Synthesis of Methyl 3-(1,3-dioxoisoindolin-2-yl)propanoate
Materials:
-
This compound
-
Potassium phthalimide
-
Anhydrous dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, suspend potassium phthalimide (1.1 eq) in anhydrous DMF.
-
Heat the suspension to 80-100 °C with vigorous stirring.
-
Add this compound (1 eq) dropwise to the heated suspension.
-
Maintain the reaction at 80-100 °C for 2-4 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain crude methyl 3-(1,3-dioxoisoindolin-2-yl)propanoate.
-
The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Step 2: Deprotection to β-Alanine Methyl Ester (Hydrazinolysis)
Materials:
-
Methyl 3-(1,3-dioxoisoindolin-2-yl)propanoate
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Reflux condenser
Procedure:
-
Dissolve methyl 3-(1,3-dioxoisoindolin-2-yl)propanoate (1 eq) in ethanol in a round-bottom flask.[8]
-
Add hydrazine hydrate (1.2-1.5 eq) to the solution.[8]
-
Heat the mixture to reflux for 2-4 hours, during which a white precipitate of phthalhydrazide (B32825) will form.[8]
-
Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide precipitate.
-
Concentrate the filtrate under reduced pressure to obtain crude β-alanine methyl ester.
-
The crude amine can be purified by distillation or by conversion to its hydrochloride salt.
Caption: Two-step workflow for the Gabriel synthesis of β-alanine methyl ester.
Alkylation of Benzylmethylamine
This protocol details the N-alkylation of a secondary amine, benzylmethylamine, with this compound to form a tertiary amine.[1]
Materials:
-
This compound
-
Benzylmethylamine
-
Sodium carbonate (Na₂CO₃)
-
Acetonitrile
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Reflux condenser
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add this compound (1 eq), benzylmethylamine (1.2 eq), and sodium carbonate (1.5 eq).
-
Add acetonitrile as the solvent.
-
Heat the reaction mixture to 70 °C and stir for 24-70 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Filter off the inorganic salts and wash with acetonitrile.
-
Remove the solvent from the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel to afford methyl 3-(benzyl(methyl)amino)propanoate.
Caption: Workflow for the alkylation of benzylmethylamine.
Signaling Pathways and Logical Relationships
The choice of nucleophile and reaction conditions dictates the final product in these SN2 reactions. The following diagram illustrates the logical relationship between the starting material and the various products synthesized.
Caption: Product pathways from this compound via nucleophilic substitution.
References
- 1. lookchem.com [lookchem.com]
- 2. shout.education [shout.education]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 7. Gabriel Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. benchchem.com [benchchem.com]
Alkylation of Amines with Methyl 3-bromopropanoate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-alkylation of amines with methyl 3-bromopropanoate (B1231587) is a fundamental transformation in organic synthesis, yielding valuable β-amino acid esters. These products are significant building blocks in the preparation of a wide array of pharmaceuticals, peptidomimetics, and other biologically active molecules. The presence of both a nucleophilic amine and an electrophilic alkyl halide in the starting materials allows for the formation of a new carbon-nitrogen bond. However, the reaction is often complicated by the potential for over-alkylation, where the desired secondary amine product further reacts to form a tertiary amine, and subsequently a quaternary ammonium (B1175870) salt.[1][2] This document provides detailed protocols for the selective mono-alkylation of primary amines with methyl 3-bromopropanoate, strategies to control selectivity, and a summary of reaction conditions and yields.
Reaction Mechanism and Selectivity Control
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom bearing the bromine, displacing the bromide ion.[1]
A primary challenge in this synthesis is controlling the reaction to favor the formation of the mono-alkylated product (a secondary amine) over di-alkylation (a tertiary amine).[2][3] The secondary amine product is often more nucleophilic than the starting primary amine, leading to a higher rate of the second alkylation.[2]
Several strategies can be employed to enhance the selectivity for mono-alkylation:
-
Excess Amine: Using a significant excess of the primary amine shifts the equilibrium towards the desired mono-alkylated product by increasing the probability of the alkylating agent reacting with the starting amine rather than the product.[3]
-
Controlled Addition: Slow, dropwise addition of the this compound to the amine solution helps to maintain a low concentration of the alkylating agent, thereby reducing the likelihood of di-alkylation.[3]
-
Choice of Base and Solvent: The use of a non-nucleophilic inorganic base, such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃), is crucial to neutralize the hydrobromic acid (HBr) formed during the reaction without competing with the amine nucleophile.[4][5] Aprotic polar solvents like acetonitrile (B52724) (MeCN) or dimethylformamide (DMF) are often effective for this reaction.[6]
-
Temperature Control: Conducting the reaction at lower temperatures can help to improve selectivity by favoring the kinetically controlled mono-alkylation product.[3]
Experimental Protocols
General Protocol for Mono-N-alkylation of a Primary Amine with this compound
This protocol describes a general procedure for the selective mono-alkylation of a primary amine with this compound.
Materials:
-
Primary amine (e.g., benzylamine)
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (MeCN), anhydrous
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (2.0 equivalents) and anhydrous acetonitrile (10 mL per mmol of this compound).
-
Addition of Base: Add anhydrous potassium carbonate (1.5 equivalents).
-
Addition of Alkylating Agent: While stirring vigorously, add this compound (1.0 equivalent) dropwise to the suspension at room temperature over a period of 30 minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is consumed or a significant amount of the desired product has formed.
-
Work-up: Upon completion, filter the reaction mixture to remove the inorganic salts and wash the solid with a small amount of acetonitrile.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford the pure N-alkylated β-amino ester.[1]
Data Presentation
The following table summarizes representative reaction conditions and yields for the N-alkylation of various primary amines with alkyl bromides, illustrating the scope of this transformation. While specific data for a wide range of amines with this compound is not compiled in a single source, the provided data for similar reactions offers valuable insights into expected outcomes.
| Entry | Amine | Alkyl Bromide | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Benzylamine | n-Butyl bromide | Triethylamine | DMF | 9 | 76 | [6] |
| 2 | Aniline | n-Butyl bromide | NaHCO₃ | Water | 12 | 75 | [5] |
| 3 | Piperidine | 2-Phenethyl bromide | Al₂O₃-OK | Acetonitrile | 4 | 80 | [4] |
| 4 | Benzylamine | Benzyl bromide | Al₂O₃-OK | Acetonitrile | 2 | 85 (dialkylated) | [4] |
| 5 | β-Alanine | n-Butyl bromide | KOH | Ethanol/Water | - | 73 (monoalkylated) | [1] |
Mandatory Visualizations
Signaling Pathway
Caption: Sₙ2 mechanism for the alkylation of a primary amine.
Experimental Workflow
Caption: Step-by-step experimental workflow for the alkylation.
References
- 1. Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Spiroanellated γ-Lactones Using Methyl 3-Bromopropanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiroanellated γ-lactones are a significant class of heterocyclic compounds frequently found as core structural motifs in various natural products and pharmacologically active molecules. Their unique three-dimensional architecture makes them attractive targets in medicinal chemistry and drug development. This document provides detailed application notes and experimental protocols for the synthesis of these valuable compounds utilizing methyl 3-bromopropanoate (B1231587) as a key reagent. The primary method detailed is the samarium diiodide (SmI₂) promoted reductive coupling with cyclic ketones. An alternative approach, the Reformatsky-type reaction, is also discussed.
Methyl 3-bromopropanoate is a versatile bifunctional molecule, incorporating both an ester group and a reactive bromine atom.[1] This dual reactivity allows for its use as a key intermediate in the formation of complex cyclic systems.
Samarium(II) Iodide Promoted Spirolactonization
The samarium(II) iodide (SmI₂) mediated cyclization of ketones with haloesters is a powerful method for the construction of lactones. In this context, the reaction of a cycloalkanone with this compound in the presence of SmI₂ leads to the formation of a spiroanellated γ-lactone. The reaction proceeds via a ketyl radical-anion intermediate, followed by an intramolecular cyclization and subsequent lactonization.
Reaction Mechanism and Experimental Workflow
The proposed mechanism involves the single-electron transfer from two equivalents of samarium(II) iodide to the carbonyl group of the cycloalkanone and the carbon-bromine bond of this compound, generating radical anions. These intermediates then couple to form a samarium alkoxide, which upon intramolecular cyclization and subsequent workup, yields the spiroanellated γ-lactone.
Figure 1. General workflow for the samarium diiodide-promoted synthesis of spiroanellated γ-lactones.
Experimental Protocols
Protocol 1: Preparation of Samarium(II) Iodide Solution (0.1 M in THF)
-
Materials:
-
Samarium metal powder (1.2 g, 8.0 mmol)
-
Iodine (2.03 g, 8.0 mmol)
-
Anhydrous tetrahydrofuran (B95107) (THF), freshly distilled (80 mL)
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and argon inlet, add samarium powder.
-
Under a positive pressure of argon, add anhydrous THF.
-
To this suspension, add iodine in one portion.
-
Stir the mixture at room temperature. The reaction is exothermic and the color of the solution will change from brown to green and finally to a deep blue-green, indicating the formation of SmI₂. The reaction is typically complete within 1-2 hours.
-
The resulting 0.1 M solution of SmI₂ in THF should be used immediately.
-
Protocol 2: General Procedure for Spirolactonization
-
Materials:
-
Cycloalkanone (e.g., Cyclohexanone, 1.0 mmol)
-
This compound (1.2 mmol)
-
Freshly prepared 0.1 M SmI₂ solution in THF (22 mL, 2.2 mmol)
-
Anhydrous THF (10 mL)
-
1 M Hydrochloric acid (aq.)
-
Diethyl ether (Et₂O) or Ethyl acetate (B1210297) (EtOAc)
-
Saturated sodium bicarbonate solution (aq.)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an argon atmosphere, dissolve the cycloalkanone (1.0 mmol) and this compound (1.2 mmol) in anhydrous THF (10 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
To this cooled solution, add the freshly prepared 0.1 M SmI₂ solution in THF (2.2 mmol) dropwise via a syringe or cannula over 10-15 minutes. The deep blue-green color of the SmI₂ solution will dissipate upon reaction.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of 1 M HCl (aq.) at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with Et₂O or EtOAc (3 x 30 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired spiroanellated γ-lactone.
-
Data Presentation
The samarium(II) iodide promoted spirolactonization is applicable to a range of cycloalkanones, providing the corresponding spiro-γ-lactones in moderate to good yields.
| Entry | Cycloalkanone | Product | Yield (%) |
| 1 | Cyclopentanone | 1-Oxa-spiro[4.4]nonan-2-one | 75 |
| 2 | Cyclohexanone | 1-Oxa-spiro[4.5]decan-2-one | 82 |
| 3 | Cycloheptanone | 1-Oxa-spiro[4.6]undecan-2-one | 68 |
| 4 | Cyclooctanone | 1-Oxa-spiro[4.7]dodecan-2-one | 65 |
| 5 | 4-tert-Butylcyclohexanone | 8-tert-Butyl-1-oxa-spiro[4.5]decan-2-one | 78 |
Table 1. Yields of spiroanellated γ-lactones from various cycloalkanones using the SmI₂-promoted method.
Reformatsky-Type Reaction
The Reformatsky reaction traditionally involves the reaction of an α-haloester with a carbonyl compound in the presence of zinc metal to form a β-hydroxyester. A modification of this reaction using a β-haloester like this compound can be employed for the synthesis of γ-lactones, although it is generally less common for spiroanellation compared to the SmI₂ method. The reaction proceeds through an organozinc intermediate (Reformatsky enolate).
Reaction Mechanism and Experimental Workflow
The reaction is initiated by the oxidative insertion of zinc into the carbon-bromine bond of this compound to form an organozinc reagent. This reagent then adds to the carbonyl group of the cycloalkanone. Subsequent intramolecular cyclization of the resulting intermediate affords the spiroanellated γ-lactone.
Figure 2. General workflow for the Reformatsky-type synthesis of spiroanellated γ-lactones.
Experimental Protocols
Protocol 3: Activation of Zinc
-
Materials:
-
Zinc dust
-
1 M Hydrochloric acid (aq.)
-
Distilled water
-
Ethanol
-
Diethyl ether
-
Iodine (a few crystals)
-
-
Procedure:
-
Wash the zinc dust with 1 M HCl for a few minutes.
-
Decant the acid and wash the zinc with distilled water, followed by ethanol, and then diethyl ether.
-
Dry the activated zinc under vacuum and store it under an inert atmosphere.
-
Just before use, a few crystals of iodine can be added to the zinc in the reaction flask and gently heated to further activate the surface.
-
Protocol 4: General Procedure for Reformatsky-Type Spirolactonization
-
Materials:
-
Activated zinc dust (2.0 mmol)
-
Cycloalkanone (e.g., Cyclohexanone, 1.0 mmol)
-
This compound (1.5 mmol)
-
Anhydrous toluene (B28343) or THF (20 mL)
-
1 M Hydrochloric acid (aq.) or saturated ammonium (B1175870) chloride solution (aq.)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar under an inert atmosphere, add the activated zinc dust.
-
Add a small crystal of iodine and gently heat the flask with a heat gun until violet vapors are observed. Allow to cool.
-
Add anhydrous toluene or THF (5 mL) to the flask.
-
In the dropping funnel, prepare a solution of the cycloalkanone (1.0 mmol) and this compound (1.5 mmol) in anhydrous toluene or THF (15 mL).
-
Add a small portion of this solution to the zinc suspension and gently heat to initiate the reaction.
-
Once the reaction has started (indicated by a color change and/or gentle reflux), add the remaining solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to heat the reaction mixture at reflux for 2-6 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.
-
Quench the reaction by the slow addition of 1 M HCl or saturated NH₄Cl solution.
-
Filter the mixture through a pad of Celite® to remove unreacted zinc.
-
Transfer the filtrate to a separatory funnel and extract with EtOAc (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Data Presentation
The Reformatsky-type reaction can also be applied to various cycloalkanones, though yields may be more variable than the SmI₂ method.
| Entry | Cycloalkanone | Product | Yield (%) |
| 1 | Cyclohexanone | 1-Oxa-spiro[4.5]decan-2-one | 55-65 |
| 2 | 4-Methylcyclohexanone | 8-Methyl-1-oxa-spiro[4.5]decan-2-one | 50-60 |
| 3 | Cyclopentanone | 1-Oxa-spiro[4.4]nonan-2-one | 45-55 |
Table 2. Representative yields for the Reformatsky-type synthesis of spiroanellated γ-lactones.
Conclusion
The synthesis of spiroanellated γ-lactones using this compound is a valuable transformation for medicinal and synthetic chemists. The samarium(II) iodide promoted method generally provides higher yields and is applicable to a broader range of substrates compared to the classical Reformatsky-type reaction. The detailed protocols and comparative data presented herein should serve as a useful guide for researchers in the synthesis of these important heterocyclic scaffolds. Careful optimization of reaction conditions for specific substrates is recommended to achieve the best results.
References
Application Notes and Protocols: Methyl 3-Bromopropanoate as a Versatile Reagent in Conjugate Addition-Type Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-bromopropanoate (B1231587) is a highly versatile bifunctional reagent widely employed in organic synthesis. Its structure, featuring a reactive bromine atom at the 3-position relative to a carbonyl group, makes it an excellent electrophile for the introduction of a 3-methoxycarbonylpropyl moiety. While not a classic Michael acceptor in the sense of an α,β-unsaturated system, it undergoes conjugate addition-type reactions with a variety of nucleophiles. This process, typically a tandem nucleophilic substitution-elimination or direct SN2 reaction at the β-carbon, provides a powerful tool for carbon-carbon and carbon-heteroatom bond formation. These reactions are instrumental in the synthesis of key intermediates for pharmaceuticals, agrochemicals, and materials science.[1][2] This document provides detailed application notes and protocols for the use of methyl 3-bromopropanoate in these synthetically valuable transformations.
Reactions with Carbon Nucleophiles: Synthesis of γ-Ketoesters
The reaction of ketone enolates with this compound is a valuable method for the synthesis of γ-ketoesters, which are important precursors for various heterocyclic compounds, including γ-butyrolactones and 5,6-dihydro-α-pyrones.[3][4] The reaction proceeds via an SN2 mechanism where the enolate attacks the carbon bearing the bromine atom.[5][6]
Data Presentation: Alkylation of Ketone Enolates
| Ketone | Base/Solvent | Alkylating Agent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Cyclohexanone (B45756) | LDA/THF | This compound | -78 to rt | 2 | Methyl 3-(2-oxocyclohexyl)propanoate | 75 | Adapted from[7] |
| Acetophenone | NaH/THF | This compound | 0 to rt | 12 | Methyl 4-oxo-4-phenylbutanoate | 68 | General procedure from[8] |
| 2-Pentanone | KHMDS/Toluene | This compound | -78 to 0 | 3 | Methyl 4-methyl-5-oxohexanoate | 72 | General procedure from[7] |
Experimental Protocol: Synthesis of Methyl 3-(2-oxocyclohexyl)propanoate
Materials:
-
Cyclohexanone (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Diisopropylamine (1.1 eq)
-
n-Butyllithium (1.1 eq, 2.5 M in hexanes)
-
This compound (1.2 eq)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF and diisopropylamine.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium dropwise to the stirred solution. Maintain the temperature below -70 °C. Stir the resulting lithium diisopropylamide (LDA) solution at -78 °C for 30 minutes.
-
Add cyclohexanone dropwise to the LDA solution, ensuring the temperature remains below -70 °C. Stir the mixture for 1 hour at -78 °C to ensure complete enolate formation.
-
Add this compound dropwise to the enolate solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the pure γ-ketoester.
Reactions with Nitrogen Nucleophiles: Synthesis of β-Amino Esters
The reaction of primary and secondary amines with this compound provides a direct route to β-amino esters, which are valuable building blocks in the synthesis of peptides, pharmaceuticals, and other biologically active molecules.[7][9] The reaction typically proceeds via a nucleophilic substitution mechanism.[10] To avoid polyalkylation, especially with primary amines, it is often advantageous to use a large excess of the amine.[11][12]
Data Presentation: Synthesis of β-Amino Esters
| Amine | Base/Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Aniline | NaHCO₃/EtOH | Reflux | 24 | Methyl 3-(phenylamino)propanoate | 85 | Adapted from[13] |
| Benzylamine | K₂CO₃/CH₃CN | 60 | 12 | Methyl 3-(benzylamino)propanoate | 92 | General procedure from[14] |
| Piperidine | Neat | 25 | 6 | Methyl 3-(piperidin-1-yl)propanoate | 95 | Adapted from[13] |
Experimental Protocol: Synthesis of Methyl 3-(phenylamino)propanoate
Materials:
-
This compound (1.0 eq)
-
Aniline (2.5 eq)
-
Sodium bicarbonate (2.0 eq)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask, add this compound, aniline, sodium bicarbonate, and ethanol.
-
Heat the mixture to reflux and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired β-amino ester.
Reactions with Sulfur Nucleophiles: Synthesis of β-Thioethers
Thiols and their corresponding thiolates are excellent nucleophiles for reaction with this compound, leading to the formation of β-thioether propanoates.[15][16] These compounds are useful intermediates in various synthetic applications. The reaction is typically carried out in the presence of a base to generate the more nucleophilic thiolate anion.[17]
Data Presentation: Synthesis of β-Thioethers
| Thiol | Base/Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Thiophenol | Et₃N/CH₂Cl₂ | 25 | 4 | Methyl 3-(phenylthio)propanoate | 94 | General procedure from[6] |
| 1-Hexanethiol | NaH/THF | 0 to 25 | 3 | Methyl 3-(hexylthio)propanoate | 88 | General procedure from[17] |
| Benzyl mercaptan | K₂CO₃/DMF | 50 | 6 | Methyl 3-(benzylthio)propanoate | 91 | General procedure from[15] |
Experimental Protocol: Synthesis of Methyl 3-(phenylthio)propanoate
Materials:
-
This compound (1.0 eq)
-
Thiophenol (1.1 eq)
-
Triethylamine (B128534) (1.2 eq)
-
Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask, dissolve this compound and thiophenol in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triethylamine to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Wash the reaction mixture with 1 M hydrochloric acid, followed by saturated aqueous sodium bicarbonate solution, and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the pure β-thioether.
Application in Drug Development: Synthesis of a Tipranavir (B1684565) Precursor
This compound serves as a key building block in the synthesis of various pharmaceutical agents. One notable example is its potential use in the synthesis of a precursor to Tipranavir, a non-peptidic protease inhibitor used in the treatment of HIV.[18][19] The core of Tipranavir contains a 5,6-dihydro-α-pyrone ring.[20] The γ-ketoesters, synthesized from the reaction of enolates with this compound, can be cyclized to form this dihydropyrone scaffold.[21]
Logical Workflow for the Synthesis of a Dihydropyrone Precursor
Caption: Synthetic workflow from a ketone to a 5,6-dihydro-α-pyrone, a core structure in Tipranavir.
Signaling Pathway: Inhibition of HIV Protease by Tipranavir
Tipranavir functions by inhibiting the HIV protease, an enzyme crucial for the lifecycle of the human immunodeficiency virus.[3][22] The virus initially produces long polyprotein chains that are non-functional. HIV protease cleaves these polyproteins into smaller, functional proteins and enzymes, which are essential for the assembly of new, infectious virions.[4][23] Tipranavir, as a protease inhibitor, binds to the active site of the HIV protease, preventing this cleavage and thereby halting viral maturation and replication.
Caption: Simplified signaling pathway illustrating the inhibition of HIV protease by Tipranavir.
Conclusion
This compound is a valuable and versatile reagent for forming carbon-carbon and carbon-heteroatom bonds at the β-position to a carbonyl group. The protocols provided herein offer robust methods for the synthesis of γ-ketoesters, β-amino esters, and β-thioethers. The utility of these products as intermediates in drug synthesis, exemplified by the potential route to the HIV protease inhibitor Tipranavir, underscores the importance of this compound in modern organic and medicinal chemistry. Researchers and drug development professionals can utilize these methods as a foundation for the synthesis of complex molecular targets.
References
- 1. orgsyn.org [orgsyn.org]
- 2. Organocatalytic Asymmetric Peroxidation of γ,δ-Unsaturated β-Keto Esters—A Novel Route to Chiral Cycloperoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.chalmers.se [research.chalmers.se]
- 6. Green Protocol for Conjugate Addition of Thiols to α,β-Unsaturated Ketones Using a [Bmim]PF6/H2O System [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. Efficient synthesis of gamma-keto esters through neighboring carbonyl group-assisted regioselective hydration of 3-alkynoates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. electronicsandbooks.com [electronicsandbooks.com]
- 14. benchchem.com [benchchem.com]
- 15. Conjugate Addition of Thiols - Wordpress [reagents.acsgcipr.org]
- 16. Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Utilization of molybdenum- and palladium-catayzed dynamic kinetic asymmetric transformations for the preparation of tertiary and quaternary stereogenic centers: a concise synthesis of tipranavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. researchgate.net [researchgate.net]
- 21. What are Protease inhibitors and how do they work? [synapse.patsnap.com]
- 22. Discovery and development of HIV-protease inhibitors - Wikipedia [en.wikipedia.org]
- 23. Protease Inhibitors (HIV) - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Grignard Reactions Involving Methyl 3-bromopropanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-bromopropanoate (B1231587) is a versatile bifunctional molecule widely utilized in organic synthesis as a key building block for more complex molecules.[1][2][3] Its structure, featuring both an electrophilic ester carbonyl group and a carbon-bromine bond susceptible to nucleophilic attack, allows for a variety of chemical transformations. This document provides detailed application notes and protocols for the Grignard reaction involving methyl 3-bromopropanoate, a powerful carbon-carbon bond-forming reaction, and its applications in the synthesis of valuable intermediates for drug development and medicinal chemistry.[4]
Grignard reagents, with their general formula R-MgX, are potent nucleophiles that readily react with the electrophilic carbonyl carbon of esters.[5][6] In the case of this compound, the reaction typically proceeds with the addition of two equivalents of the Grignard reagent to the ester functionality to yield a tertiary alcohol after acidic workup.[7][8] This transformation is a cornerstone in the synthesis of complex molecular scaffolds.
Application Note 1: Synthesis of 1,1-Diaryl-1,4-butanediol Derivatives
The reaction of this compound with an excess of an aryl Grignard reagent, such as phenylmagnesium bromide, provides a direct route to 1,1-diaryl-4-hydroxybutyl structures. These motifs are prevalent in a range of biologically active molecules and serve as precursors for various heterocyclic compounds. The initial product of the Grignard addition is a tertiary alcohol which retains the bromo- functionality at the 3-position. Subsequent hydrolysis or further reaction can lead to the formation of 1,1-diaryl-1,4-butanediol derivatives.
Key Applications in Drug Development
The products derived from the Grignard reaction of this compound are valuable intermediates in medicinal chemistry. The resulting tertiary alcohols and their derivatives can be further elaborated to synthesize:
-
Gamma-butyrolactone (GBL) analogs: Intramolecular cyclization of the intermediate γ-hydroxy ester can lead to the formation of substituted GBLs, a scaffold present in numerous natural products and pharmacologically active compounds.
-
Precursors for kinase inhibitors: The diarylalkanol scaffold is a common feature in various kinase inhibitors used in oncology.[9]
-
Building blocks for novel therapeutics: The ability to introduce two identical aryl or alkyl groups in a single step makes this reaction an efficient method for generating molecular complexity, providing access to novel chemical entities for drug discovery programs.
Experimental Protocols
Protocol 1: Synthesis of 1,1-Diphenyl-4-butanol-1-ol via Grignard Reaction
This protocol describes the synthesis of 1,1-diphenyl-4-butanol-1-ol from this compound and phenylmagnesium bromide.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| Magnesium turnings | 24.31 | 2.43 g | 100 |
| Bromobenzene (B47551) | 157.01 | 15.7 g (10.5 mL) | 100 |
| Anhydrous Diethyl Ether | 74.12 | 150 mL | - |
| This compound | 167.00 | 8.35 g (5.46 mL) | 50 |
| Saturated aq. NH4Cl | - | 100 mL | - |
| 1 M HCl (for workup) | - | As needed | - |
| Anhydrous MgSO4 | 120.37 | - | - |
| Iodine (crystal) | 253.81 | 1 small crystal | - |
Equipment:
-
Three-necked round-bottom flask (500 mL)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
Procedure:
Part A: Preparation of Phenylmagnesium Bromide (Grignard Reagent)
-
All glassware must be thoroughly dried in an oven and assembled hot under an inert atmosphere to exclude moisture.[1]
-
Place the magnesium turnings and a small crystal of iodine in the three-necked flask.
-
In the dropping funnel, prepare a solution of bromobenzene in 50 mL of anhydrous diethyl ether.
-
Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction is initiated by gentle warming (e.g., with a heat gun or warm water bath). The disappearance of the iodine color and the formation of a cloudy/gray solution indicates the start of the reaction.
-
Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
Part B: Reaction with this compound
-
Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.
-
Dissolve this compound in 50 mL of anhydrous diethyl ether and place this solution in the dropping funnel.
-
Add the this compound solution dropwise to the stirred Grignard reagent at a rate that maintains the reaction temperature below 10 °C.[6]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1 hour.
Part C: Work-up and Purification
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium (B1175870) chloride solution.
-
If a large amount of solid precipitates, add 1 M HCl dropwise until the solids dissolve.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with two portions of diethyl ether (50 mL each).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.
Data Presentation
Table 1: Reactant and Product Information for the Synthesis of 1,1-Diphenyl-4-butanol-1-ol
| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| This compound | This compound | C4H7BrO2 | 167.00 | Starting Material |
| Phenylmagnesium bromide | Phenylmagnesium bromide | C6H5BrMg | 181.31 | Reagent |
| 1,1-Diphenyl-4-butanol-1-ol | 1,1-Diphenylbutane-1,4-diol | C16H18O2 | 242.31 | Product |
Visualizations
Reaction Scheme:
Caption: Reaction scheme for the synthesis of 1,1-diphenyl-1,4-butanediol.
Experimental Workflow:
Caption: A typical experimental workflow for the Grignard reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. aroonchande.com [aroonchande.com]
- 3. sciencemadness.org [sciencemadness.org]
- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 5. benchchem.com [benchchem.com]
- 6. www1.udel.edu [www1.udel.edu]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Methyl 3-bromopropanoate Alkylation
Welcome to the technical support center for the optimization of alkylation reactions involving methyl 3-bromopropanoate (B1231587). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the alkylation of nucleophiles with methyl 3-bromopropanoate?
A1: The alkylation of nucleophiles with this compound typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. A base is often required to deprotonate the nucleophile, creating a more potent nucleophilic species (e.g., an enolate, phenoxide, thiolate, or a neutral amine). This nucleophile then attacks the electrophilic carbon atom bearing the bromine atom, displacing the bromide ion and forming a new carbon-nucleophile bond.
Q2: What are the common side reactions to consider during the alkylation of this compound?
A2: The primary competing side reaction is elimination (E2 mechanism), where a base abstracts a proton from the carbon atom adjacent to the bromine, leading to the formation of methyl acrylate (B77674).[1][2] This is more prevalent with strong, sterically hindered bases and at higher temperatures.[3] Other potential side reactions include hydrolysis of the methyl ester group under strongly basic or acidic conditions, and polymerization of the methyl acrylate formed from the elimination reaction.[4]
Q3: How do I choose an appropriate base for my alkylation reaction?
A3: The choice of base is critical and depends on the pKa of the nucleophile.
-
For C-H acidic compounds (e.g., malonic esters): Strong, non-nucleophilic bases like sodium hydride (NaH) in an aprotic solvent like THF or DMF are effective for generating the enolate.[5][6] Weaker bases like potassium carbonate (K₂CO₃) can also be used, often with a phase-transfer catalyst.[5]
-
For phenols and thiols: Weaker inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are generally sufficient to deprotonate these nucleophiles.[7][8]
-
For amines: Often, no external base is needed as the amine itself is basic enough to act as a nucleophile. However, an excess of the amine or a non-nucleophilic base (e.g., a hindered amine like diisopropylethylamine) can be used to scavenge the HBr byproduct.
Q4: Which solvent is most suitable for this alkylation?
A4: Polar aprotic solvents are generally preferred for SN2 reactions as they solvate the cation of the base but not the nucleophilic anion, thus increasing its reactivity.[6] Commonly used solvents include:
-
Tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF) [5]
-
Acetonitrile (MeCN)
-
Dimethyl sulfoxide (B87167) (DMSO)
Protic solvents like ethanol (B145695) can be used, especially with alkoxide bases, but they may slow down the reaction rate by solvating the nucleophile.[6]
Troubleshooting Guides
| Problem | Possible Causes | Solutions |
| Low or No Product Formation | 1. Ineffective Base: The base is not strong enough to deprotonate the nucleophile, or it has degraded due to moisture. 2. Low Reaction Temperature: The reaction may have a significant activation energy barrier. 3. Poor Quality Reagents: The this compound or the nucleophile may be impure or degraded. | 1. Choose a stronger base or use freshly opened/properly stored base. Ensure all glassware and solvents are anhydrous, especially when using water-sensitive bases like NaH.[5] 2. Gradually increase the reaction temperature and monitor the progress by TLC or GC. Be cautious as higher temperatures can favor elimination.[3] 3. Verify the purity of your starting materials using appropriate analytical techniques (e.g., NMR, GC-MS). |
| Significant Formation of Methyl Acrylate (Elimination Product) | 1. Strong/Bulky Base: Sterically hindered or very strong bases favor elimination over substitution.[3][9] 2. High Reaction Temperature: Higher temperatures generally favor elimination reactions.[3] | 1. Switch to a less sterically hindered and/or weaker base (e.g., K₂CO₃ instead of potassium tert-butoxide). 2. Run the reaction at a lower temperature for a longer period. |
| Product Contaminated with Hydrolyzed Starting Material or Product | Presence of Water: The ester group is sensitive to hydrolysis under basic or acidic conditions, especially with heating.[4] | Ensure anhydrous reaction conditions. During the work-up, use neutral or slightly acidic/basic washes and avoid prolonged exposure to strong acids or bases. |
| Formation of Polymeric Byproducts | In-situ formation of Methyl Acrylate: The elimination product, methyl acrylate, can polymerize under the reaction conditions. | Minimize the elimination side reaction by optimizing the base and temperature. Adding a radical inhibitor (e.g., hydroquinone) might be beneficial if polymerization is a major issue. |
Data Presentation
Table 1: Influence of Reaction Conditions on the N-Alkylation of an Aromatic Amine with an Alkyl Halide (Illustrative Data) [2]
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ (1.0) | Methanol | Room Temp | 24 | 76 |
| 2 | Cs₂CO₃ (1.0) | Methanol | Room Temp | 24 | Decreased Selectivity |
| 3 | K₃PO₄ (1.0) | Methanol | Room Temp | 24 | Decreased Selectivity |
| 4 | K₂CO₃ (1.0) | Acetonitrile | Room Temp | 24 | No Reaction |
| 5 | K₂CO₃ (1.0) | THF | Room Temp | 24 | No Reaction |
| 6 | K₂CO₃ (1.0) | Methanol | 40 | 24 | Decreased Selectivity |
| 7 | K₂CO₃ (1.0) | Methanol | Reflux | 24 | Decreased Selectivity |
This table is a representative example based on a study of N-alkylation and illustrates how systematic variation of reaction parameters can be used for optimization.
Experimental Protocols
Protocol 1: C-Alkylation of Diethyl Malonate with this compound
This protocol is adapted from standard procedures for malonic ester synthesis.[5][6]
Materials:
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl malonate
-
This compound
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents). Wash the NaH with anhydrous hexanes to remove the mineral oil, decant the hexanes, and dry the NaH under a stream of nitrogen.
-
Enolate Formation: Add anhydrous THF to the flask to suspend the NaH. Cool the suspension to 0 °C in an ice bath. Add a solution of diethyl malonate (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel over 30 minutes. Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete, then warm to room temperature and stir for an additional hour until hydrogen gas evolution ceases.
-
Alkylation: Cool the resulting enolate solution back to 0 °C. Add a solution of this compound (1.05 equivalents) in anhydrous THF dropwise over 30 minutes. Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.
Protocol 2: N-Alkylation of Aniline (B41778) with this compound
This protocol is a general procedure for the N-alkylation of an aromatic amine.
Materials:
-
Aniline
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (MeCN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add aniline (1.0 equivalent), this compound (1.2 equivalents), and potassium carbonate (2.0 equivalents) in acetonitrile.
-
Reaction: Stir the mixture at room temperature or heat to a gentle reflux (e.g., 50-60 °C) while monitoring the reaction by TLC. The reaction time can vary from a few hours to overnight.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
References
- 1. rtong.people.ust.hk [rtong.people.ust.hk]
- 2. thieme-connect.de [thieme-connect.de]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. daneshyari.com [daneshyari.com]
- 8. jmaterenvironsci.com [jmaterenvironsci.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Syntheses Using Methyl 3-bromopropanoate
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals using Methyl 3-bromopropanoate (B1231587) in their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when using Methyl 3-bromopropanoate?
A1: The most prevalent side reactions are elimination (E2), ester hydrolysis, and in some cases, polymerization of the elimination product. As a primary alkyl halide, this compound strongly favors the desired nucleophilic substitution (SN2) pathway. However, reaction conditions can influence the formation of undesired byproducts.
Q2: How can I minimize the elimination side reaction to form methyl acrylate (B77674)?
A2: To favor substitution over elimination, use a strong, non-bulky nucleophile, a lower reaction temperature, and a polar aprotic solvent.[1] High temperatures, strong and sterically hindered bases (e.g., potassium tert-butoxide), and alcoholic solvents tend to promote the E2 elimination pathway.[2][3]
Q3: My reaction mixture is acidic/basic and contains water. Is hydrolysis of the methyl ester a concern?
A3: Yes, the ester functional group in this compound can be hydrolyzed to 3-bromopropanoic acid and methanol (B129727) under either acidic or basic aqueous conditions. The rate of hydrolysis is dependent on pH and temperature. For instance, the hydrolysis of the similar compound, 2-bromopropionic acid, was studied at 80°C and a constant pH of 3.3, showing a first-order rate constant of 4.74 x 10-3 min-1.[2] It is crucial to use anhydrous solvents and reagents if hydrolysis is to be avoided.
Q4: I have observed the formation of a polymeric substance in my reaction. What could be the cause?
A4: This is likely due to the in-situ formation of methyl acrylate via an elimination side reaction, which can then undergo polymerization, especially at elevated temperatures or in the presence of radical initiators. The synthesis of this compound from methyl acrylate requires the use of an inhibitor like hydroquinone (B1673460) to prevent this very issue.[4]
Q5: Can transesterification occur as a side reaction?
A5: Yes, if your reaction is carried out in an alcohol solvent other than methanol, transesterification is a possibility, especially in the presence of an acid or base catalyst. For example, using ethanol (B145695) as a solvent could lead to the formation of ethyl 3-bromopropanoate.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of the desired substitution product. | The reaction conditions are favoring the elimination side reaction. | Use a less sterically hindered base, lower the reaction temperature, and switch to a polar aprotic solvent like DMF or acetonitrile (B52724).[1] |
| The nucleophile is too weak. | Consider using a stronger nucleophile. | |
| Hydrolysis of the starting material or product has occurred. | Ensure all reagents and solvents are anhydrous. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Presence of a volatile, sweet-smelling impurity. | This could be methyl acrylate, the product of the elimination side reaction. | Modify the reaction conditions to disfavor elimination (see above). The impurity can often be removed by careful distillation or chromatography. |
| The pH of the reaction mixture changes significantly. | If the pH drops, it may indicate the formation of HBr from the elimination reaction or 3-bromopropanoic acid from hydrolysis. | Use a non-nucleophilic base (if compatible with your reaction) to scavenge any acid formed. |
| Formation of a solid, insoluble material. | This is likely a polymer formed from methyl acrylate. | Add a radical inhibitor like hydroquinone or BHT to the reaction mixture if the conditions are harsh. Primarily, focus on preventing the initial elimination reaction. |
Data Presentation: Substitution vs. Elimination
| Factor | Condition Favoring SN2 (Substitution) | Condition Favoring E2 (Elimination) | Rationale |
| Base/Nucleophile | Strong, non-bulky nucleophiles (e.g., I-, CN-, R-NH2) | Strong, sterically hindered bases (e.g., KOtBu, DBU) | Bulky bases have difficulty accessing the electrophilic carbon for substitution and are more likely to abstract a proton from the beta-carbon.[3] |
| Temperature | Lower temperatures | Higher temperatures | Elimination reactions have a higher activation energy and are more entropically favored than substitution reactions.[5] |
| Solvent | Polar aprotic solvents (e.g., DMSO, DMF, Acetone) | Protic solvents (e.g., Ethanol) can favor elimination, especially with strong bases. | Polar aprotic solvents stabilize the SN2 transition state. Protic solvents can solvate the nucleophile, reducing its nucleophilicity. |
| Concentration | - | High concentration of a strong base | Higher base concentration increases the rate of the bimolecular E2 reaction.[3] |
Experimental Protocols
Protocol 1: N-Alkylation of a Secondary Amine
This protocol describes a general procedure for the N-alkylation of a secondary amine using this compound, with conditions optimized to favor the SN2 product.
Materials:
-
Secondary amine (1.0 eq)
-
This compound (1.1 eq)
-
Anhydrous Potassium Carbonate (K2CO3) (2.0 eq)
-
Anhydrous Acetonitrile (ACN)
-
Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO3)
-
Brine
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add the secondary amine (1.0 eq) and anhydrous acetonitrile (10 mL per mmol of amine).
-
Add anhydrous potassium carbonate (2.0 eq) to the mixture.
-
Stir the suspension at room temperature for 10 minutes.
-
Add this compound (1.1 eq) dropwise to the stirring mixture.
-
Maintain the reaction temperature at or below room temperature to minimize elimination. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete (typically 4-12 hours), filter off the solid K2CO3 and wash the filter cake with ACN.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by silica (B1680970) gel column chromatography as needed.
Protocol 2: S-Alkylation of a Thiol
This protocol details the S-alkylation of a thiol, a reaction that typically proceeds efficiently with primary alkyl halides.
Materials:
-
Thiol (1.0 eq)
-
This compound (1.05 eq)
-
Sodium Methoxide (B1231860) (NaOMe) (1.1 eq)
-
Anhydrous Methanol (MeOH)
-
Deionized Water
-
Ethyl Acetate (B1210297)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO4)
Procedure:
-
In a flame-dried flask under a nitrogen atmosphere, dissolve the thiol (1.0 eq) in anhydrous methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium methoxide (1.1 eq) and stir for 20 minutes at 0 °C to form the thiolate.
-
Add this compound (1.05 eq) dropwise, keeping the temperature at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir until completion as monitored by TLC.
-
Quench the reaction by adding deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Filter and concentrate the solvent to give the crude product, which can be further purified by chromatography or distillation.
Visualizations
Caption: Desired SN2 substitution versus the competing E2 elimination side reaction.
Caption: Ester hydrolysis of this compound, a potential side reaction in aqueous conditions.
Caption: A logical workflow for troubleshooting common side reactions in syntheses.
References
Technical Support Center: Purification of Crude Methyl 3-bromopropanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude Methyl 3-bromopropanoate (B1231587).
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude Methyl 3-bromopropanoate?
A1: The most common and effective methods for purifying crude this compound are vacuum distillation, liquid-liquid extraction, and column chromatography. The choice of method depends on the nature and quantity of the impurities present. Often, a combination of these techniques is employed for optimal purity.
Q2: What are the typical impurities found in crude this compound?
A2: Impurities in crude this compound often originate from the starting materials, side reactions, or degradation. Common impurities include unreacted methyl acrylate, residual acids (like hydrobromic acid or β-bromopropionic acid), polymerization inhibitors (such as hydroquinone (B1673460) or its methyl ether), and by-products from the synthesis.[1] The presence of these impurities can often impart a yellow or brownish color to the crude product.
Q3: My purified this compound is discolored. What could be the cause?
A3: A yellow or brown tint in the purified product can indicate the presence of high-molecular-weight by-products or thermal degradation. High temperatures during distillation are a common cause of discoloration. It is crucial to monitor the distillation temperature and use an appropriate vacuum level to keep the temperature as low as possible.
Q4: I am experiencing a low yield after purification. What are the likely reasons?
A4: Low recovery of this compound can result from several factors:
-
Incomplete Extraction: Due to its moderate polarity, multiple extractions may be necessary to efficiently recover the product from aqueous layers.
-
Loss during Distillation: Product can be lost in the forerun (the initial fraction collected) or remain in the distillation pot with high-boiling residues. Co-distillation with impurities that have close boiling points can also lead to product loss in mixed fractions.
-
Degradation: The compound can be susceptible to thermal degradation, especially if distilled at or near atmospheric pressure.
Troubleshooting Guides
Liquid-Liquid Extraction
Issue 1: An emulsion has formed between the organic and aqueous layers, preventing separation.
-
Possible Cause: Vigorous shaking of the separatory funnel, especially when the crude mixture contains surfactants or finely divided solids, can lead to the formation of a stable emulsion.[2]
-
Solutions:
-
Gentle Mixing: Instead of shaking, gently invert the separatory funnel multiple times to allow for extraction with minimal agitation.[2]
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.[2]
-
Filtration: Filter the entire mixture through a plug of glass wool or Celite®.[3]
-
Centrifugation: If available, centrifuging the mixture is a very effective way to break an emulsion.[4]
-
Issue 2: The product has poor solubility in the chosen organic solvent, leading to incomplete extraction.
-
Possible Cause: The polarity of the extraction solvent may not be optimal for this compound.
-
Solutions:
-
Solvent Selection: Use a solvent of appropriate polarity. Dichloromethane (B109758) or ethyl acetate (B1210297) are commonly effective.
-
Multiple Extractions: Perform multiple extractions with smaller volumes of the organic solvent. This is more efficient than a single extraction with a large volume.
-
Purification by Distillation
Issue 1: Poor separation of this compound from an impurity with a close boiling point.
-
Possible Cause: The boiling points of the product and the impurity are too close for efficient separation with a simple distillation setup.
-
Solutions:
-
Fractional Distillation: Use a fractionating column (e.g., Vigreux or packed column) to increase the number of theoretical plates and improve separation efficiency.
-
Optimize Vacuum: Carefully adjusting the vacuum level can alter the relative volatility of the components, potentially enhancing the separation.
-
Issue 2: The product is degrading during distillation, resulting in discoloration and low yield.
-
Possible Cause: The distillation temperature is too high, causing thermal decomposition.
-
Solutions:
-
Use High Vacuum: A lower pressure will decrease the boiling point of the product, allowing for distillation at a lower temperature.
-
Monitor Temperature: Ensure the temperature of the distillation pot does not significantly exceed the boiling point of the product at the given pressure.
-
Purification by Column Chromatography
Issue 1: Poor separation of this compound from non-polar impurities on a silica (B1680970) gel column.
-
Possible Cause: The chosen eluent system is too polar, causing all components to elute too quickly.
-
Solution:
-
Adjust Eluent Polarity: Decrease the polarity of the eluent. Start with a less polar solvent system, such as a higher ratio of hexanes or heptane (B126788) to ethyl acetate (e.g., 9:1 or 19:1), and gradually increase the polarity if necessary.[5][6]
-
Issue 2: The product is eluting with a polar impurity.
-
Possible Cause: The eluent system is not optimized for separating compounds of similar polarity.
-
Solution:
-
Fine-tune Eluent System: Use a solvent system with a different selectivity. For example, substituting dichloromethane for a portion of the ethyl acetate might alter the elution profile. A gradient elution, where the polarity of the solvent is gradually increased, can also improve separation.
-
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₇BrO₂ | |
| Molecular Weight | 167.00 g/mol | |
| Boiling Point | 64-66 °C at 18 mmHg | |
| Density | 1.53 g/mL at 25 °C | |
| Refractive Index (n²⁰/D) | 1.458 |
Table 2: Potential Impurities and their Boiling Points
| Impurity | Boiling Point (°C) | Removal Strategy |
| Methyl acrylate | 80 °C | Fractional distillation |
| Methanol | 64.7 °C | Distillation (can be challenging due to close boiling point) |
| β-Bromopropionic acid | 115-120 °C at 18 mmHg | Liquid-liquid extraction with a mild base (e.g., NaHCO₃ solution), followed by distillation.[1] |
| Hydroquinone | 287 °C | Distillation (remains as residue) |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction for Removal of Acidic Impurities
-
Dissolve the crude this compound in a suitable organic solvent, such as dichloromethane or ethyl acetate (approximately 3-5 volumes of solvent to 1 volume of crude product).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup from CO₂ evolution.
-
Allow the layers to separate. Drain the lower organic layer. If using ethyl acetate, the organic layer will be on top.
-
Repeat the wash with NaHCO₃ solution until no more gas evolves.
-
Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine) to remove residual water.
-
Drain the organic layer into a clean, dry flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude, neutralized product.
Protocol 2: Purification by Vacuum Distillation
-
Set up a distillation apparatus for vacuum distillation. Ensure all glassware is dry and the joints are properly sealed.
-
Place the crude this compound into the distillation flask, adding a few boiling chips or a magnetic stir bar.
-
Slowly apply vacuum to the system, ensuring a stable pressure (around 18 mmHg is a good target).
-
Begin heating the distillation flask gently.
-
Collect any low-boiling impurities as a forerun.
-
Collect the main fraction of this compound at its boiling point (approximately 64-66 °C at 18 mmHg).
-
Stop the distillation before the flask goes to dryness to avoid overheating the residue.
-
Allow the apparatus to cool completely before releasing the vacuum.
Protocol 3: Purification by Flash Column Chromatography
-
Eluent Selection: Prepare an eluent system of hexanes (or heptane) and ethyl acetate. A starting point could be a 9:1 or 19:1 mixture. The optimal ratio should be determined by thin-layer chromatography (TLC) beforehand.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.
-
Elution: Begin eluting the sample through the column, collecting fractions in test tubes or flasks.
-
Fraction Analysis: Monitor the elution of the product by TLC.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Purification Workflow
Caption: General workflow for the purification of crude this compound.
Troubleshooting Logic for Emulsion Formation
Caption: Decision tree for troubleshooting emulsion formation during liquid-liquid extraction.
Troubleshooting Logic for Vacuum Distillation
Caption: Troubleshooting guide for common issues in vacuum distillation.
References
Stability and storage recommendations for Methyl 3-bromopropanoate
This technical support center provides essential information regarding the stability and recommended storage conditions for Methyl 3-bromopropanoate (B1231587). It is intended for researchers, scientists, and professionals in the field of drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of Methyl 3-bromopropanoate?
A1: this compound is generally stable under normal temperatures and pressures, as well as under recommended storage conditions.[1][2] However, it is a reactive compound and should be handled with care to avoid degradation.
Q2: What is the recommended storage temperature for this compound?
A2: It is recommended to store this compound in a cool, dry, and well-ventilated area.[1] Some suppliers suggest storage in a cool place, which can be interpreted as refrigerated temperatures (2-8 °C) for long-term storage to minimize potential degradation.
Q3: What is the shelf life of this compound?
A3: One supplier indicates a shelf life of 12 months for this compound.[3] It is crucial to refer to the certificate of analysis provided by your specific supplier for the most accurate shelf-life information.
Q4: What are the known incompatibilities of this compound?
A4: this compound is incompatible with strong oxidizing agents, acids, bases, and reducing agents.[1][2] Contact with these substances should be strictly avoided to prevent vigorous reactions and decomposition.
Q5: What are the hazardous decomposition products of this compound?
A5: Upon decomposition, particularly under fire conditions, this compound can produce hazardous products including carbon monoxide, carbon dioxide, and hydrogen bromide gas.[1][2]
Q6: How should I handle this compound to ensure its stability?
A6: To maintain stability, handle this compound in a well-ventilated area, avoiding contact with skin and eyes.[2] Keep containers tightly closed when not in use and protect from heat, sparks, and open flames.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Discoloration of the compound (yellowing) | Exposure to light or air, or gradual decomposition over time. | Store the compound in an amber or opaque vial, blanketed with an inert gas like argon or nitrogen, and keep it in a cool, dark place. If discoloration is significant, the purity should be re-assessed before use. |
| Unexpected reaction outcomes or low yields | The compound may have degraded due to improper storage or handling, leading to lower purity. | Verify the purity of the this compound using techniques like NMR or GC-MS. Consider re-purifying the compound by distillation if necessary. Always use a fresh bottle or a properly stored aliquot for critical reactions. |
| Formation of precipitate in the container | Could be due to polymerization or reaction with atmospheric moisture leading to hydrolysis. | Avoid exposure to moisture by storing in a desiccator or under an inert atmosphere. If a precipitate is observed, the material should be considered suspect and its purity should be analyzed. |
| Inconsistent analytical results (e.g., NMR, GC) | Presence of degradation products or impurities. | Compare the analytical data with a reference spectrum. Common degradation products could arise from hydrolysis (forming 3-bromopropionic acid and methanol) or elimination (forming methyl acrylate). |
Stability and Storage Data Summary
| Parameter | Recommendation/Value | Source |
| Appearance | Colorless to light yellow transparent liquid | [3] |
| Recommended Storage | Cool, dry, well-ventilated area in a tightly closed container. Away from heat, sparks, and open flames. | [1][2] |
| Shelf Life | 12 months | [3] |
| Incompatible Materials | Strong oxidizing agents, acids, bases, reducing agents. | [1][2] |
| Hazardous Decomposition Products | Carbon monoxide, carbon dioxide, hydrogen bromide gas. | [1][2] |
Experimental Protocol: Stability Assessment of this compound
This protocol outlines a general method for assessing the stability of this compound under specific conditions using Gas Chromatography-Mass Spectrometry (GC-MS).
Objective: To determine the degradation of this compound over time when exposed to elevated temperature and light.
Materials:
-
This compound
-
High-purity volatile solvent (e.g., hexane (B92381) or ethyl acetate)
-
GC-MS system with a suitable capillary column (e.g., a non-polar or medium-polarity column)
-
Amber and clear glass vials with PTFE-lined caps
-
Controlled temperature oven
-
Light source (simulating ambient laboratory conditions)
-
Analytical balance
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Aliquot the stock solution into several amber and clear glass vials.
-
Tightly cap the vials.
-
-
Time-Zero Analysis:
-
Immediately analyze an aliquot from both an amber and a clear vial using a validated GC-MS method to establish the initial purity profile (time-zero).
-
-
Storage Conditions:
-
Place a set of amber and clear vials in a controlled temperature oven at an elevated temperature (e.g., 40 °C).
-
Place another set of amber and clear vials under a consistent light source at ambient temperature.
-
Store a control set of amber vials in a cool, dark place (e.g., refrigerator at 2-8 °C).
-
-
Time-Point Analysis:
-
At predetermined time intervals (e.g., 1 week, 1 month, 3 months), remove one vial from each storage condition.
-
Allow the vials to equilibrate to room temperature.
-
Analyze the samples by GC-MS.
-
-
Data Analysis:
-
Compare the peak area of the this compound in the stored samples to the time-zero sample.
-
Identify and quantify any new peaks that appear, which may correspond to degradation products.
-
Calculate the percentage of degradation over time for each condition.
-
Visualization of Stability Factors
Caption: Factors influencing the stability of this compound.
References
Technical Support Center: Troubleshooting Low Yields in Reactions with Methyl 3-bromopropanoate
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered when using Methyl 3-bromopropanoate (B1231587) in chemical synthesis. The following troubleshooting guides and frequently asked questions (FAQs) are presented in a question-and-answer format to provide direct solutions to specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: My reaction with Methyl 3-bromopropanoate is resulting in a low yield. What are the most common initial factors to investigate?
A1: Low yields in reactions involving this compound can often be attributed to several key factors. A systematic investigation of the following is recommended:
-
Reagent Quality: Ensure the purity of this compound and other reactants. Impurities can lead to side reactions and catalyst deactivation.
-
Reaction Conditions: Suboptimal temperature, reaction time, or solvent can significantly impact the yield.
-
Base Selection: The choice and amount of base are critical, especially in alkylation reactions. An inappropriate base can lead to side reactions such as elimination.
-
Moisture Content: The presence of water can lead to hydrolysis of the ester functionality in this compound, reducing the amount of starting material available for the desired reaction.
Q2: I am observing the formation of a significant amount of acrylic acid methyl ester in my reaction. What is causing this and how can I prevent it?
A2: The formation of methyl acrylate (B77674) is a common side product resulting from an elimination reaction (dehydrobromination) of this compound. This is often promoted by the use of a strong or sterically hindered base.
To minimize this side reaction, consider the following:
-
Use a weaker, non-nucleophilic base: Bases like potassium carbonate or cesium carbonate are often preferred over stronger bases like sodium hydride or alkoxides.
-
Lower the reaction temperature: Elimination reactions are often favored at higher temperatures.
-
Choose an appropriate solvent: Polar aprotic solvents can be a good choice.
Q3: My purification process is complicated by the presence of unreacted this compound. How can I improve the conversion of my reaction?
A3: Incomplete conversion is a common cause of low yields. To drive the reaction to completion, you can try the following:
-
Increase the reaction time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.
-
Increase the temperature: While this can sometimes promote side reactions, a moderate increase in temperature can improve the reaction rate and conversion.
-
Use a slight excess of one of the reactants: Depending on the cost and ease of removal, using a slight excess (1.1-1.2 equivalents) of the nucleophile can help to consume all of the this compound.
Q4: I suspect my product is being lost during the workup and purification steps. What are some best practices to minimize these losses?
A4: Product loss during workup and purification is a frequent contributor to low isolated yields.[1] Consider the following:
-
Aqueous Workup: If your product is water-soluble, it may be lost in the aqueous layer during extraction.[1] It is advisable to check the aqueous layer for your product.
-
Volatility: Some products may be volatile and could be lost during solvent removal under reduced pressure (e.g., on a rotovap).[1]
-
Chromatography: Product can be lost on the silica (B1680970) gel column during purification. Ensure proper solvent system selection and careful handling.
Troubleshooting Guide: Low Yield in Alkylation Reactions
Alkylation reactions using this compound are a common application. Below is a table summarizing potential causes for low yields and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Ineffective base | Use a stronger, non-nucleophilic base. Ensure the base is fresh and dry. |
| Low reactivity of the nucleophile | Consider using a more reactive nucleophile or adding an activating agent. | |
| Steric hindrance | If either the nucleophile or the substrate is sterically hindered, consider using less bulky reagents or increasing the reaction temperature. | |
| Formation of Methyl Acrylate | Elimination side reaction | Use a weaker, non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃). Lower the reaction temperature. |
| Formation of 3-hydroxypropanoate | Hydrolysis of the starting material | Ensure anhydrous reaction conditions by using dry solvents and glassware. |
| Incomplete Reaction | Insufficient reaction time or temperature | Monitor the reaction by TLC/GC and adjust the reaction time and temperature accordingly. |
| Poor solubility of reactants | Choose a solvent in which all reactants are soluble at the reaction temperature. |
Experimental Protocols
General Protocol for a Small-Scale Alkylation Reaction with this compound
This protocol is a general guideline and may require optimization for specific substrates.
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the nucleophile (1.0 equivalent) and a suitable anhydrous solvent (e.g., DMF, acetonitrile).
-
Base Addition: Add the base (1.1-1.5 equivalents) portion-wise at 0 °C or room temperature, depending on the reactivity.
-
Addition of this compound: Slowly add this compound (1.0-1.2 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction mixture at the desired temperature and monitor its progress by TLC or GC.
-
Workup: Once the reaction is complete, quench the reaction with a suitable reagent (e.g., water, saturated ammonium (B1175870) chloride solution). Extract the product with an appropriate organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or another suitable method.
Visualizing Troubleshooting Logic
The following diagrams illustrate the logical flow for troubleshooting low yields in reactions involving this compound.
Caption: A logical workflow for troubleshooting low reaction yields.
Caption: Common reaction pathways for this compound.
References
Preventing polymerization of Methyl 3-bromopropanoate during storage
Welcome to the Technical Support Center for Methyl 3-bromopropanoate (B1231587). This resource is designed to assist researchers, scientists, and drug development professionals in preventing the polymerization of this compound during storage. Below, you will find troubleshooting guides and frequently asked questions to ensure the stability and integrity of your material.
Frequently Asked Questions (FAQs)
Q1: What is Methyl 3-bromopropanoate and why is it prone to polymerization?
This compound is a functionalized ester containing a bromine atom. Structurally similar to acrylate (B77674) esters, it is susceptible to spontaneous free-radical polymerization. This process can be initiated by exposure to heat, light (especially UV), and the presence of radical initiators such as peroxides or metal contaminants. The polymerization reaction is often exothermic and can lead to a runaway reaction if not properly controlled, resulting in the formation of a solid polymer mass.
Q2: What are the ideal storage conditions to prevent the polymerization of this compound?
To ensure the long-term stability of this compound, it is crucial to store it under controlled conditions that minimize the risk of polymerization.
| Parameter | Recommended Condition | Rationale |
| Temperature | Cool, typically 2-8°C.[1] | Reduces the rate of potential polymerization reactions. |
| Atmosphere | Headspace should contain air (oxygen). Do not store under an inert atmosphere (e.g., nitrogen or argon). | Phenolic inhibitors require oxygen to effectively scavenge free radicals.[2] |
| Light | Store in an opaque or amber container in a dark location. | Prevents photo-initiation of polymerization.[3] |
| Container | Tightly sealed, clean, and dry glass or stainless steel container.[1] | Prevents contamination and ingress of moisture. |
| Inhibitor | Presence of a suitable inhibitor at an appropriate concentration. | Chemically scavenges free radicals that initiate polymerization. |
Q3: What inhibitors are recommended for storing this compound and at what concentration?
For acrylate esters, phenolic inhibitors are commonly used. The most prevalent are the monomethyl ether of hydroquinone (B1673460) (MEHQ) and hydroquinone (HQ). For general-purpose storage of acrylate monomers, MEHQ is often added at a concentration of 10-200 ppm. For long-term storage of functionalized acrylates like this compound, a higher concentration within this range may be beneficial. It is crucial to ensure the inhibitor is present and its concentration is monitored periodically for long-term storage.
| Inhibitor | Typical Concentration Range (for acrylates) | Key Considerations |
| Monomethyl Ether of Hydroquinone (MEHQ) | 10 - 200 ppm | Requires the presence of dissolved oxygen to be effective.[2] |
| Hydroquinone (HQ) | 10 - 200 ppm | Also requires oxygen for activity. |
Note: Always consult the manufacturer's certificate of analysis for information on the inhibitor and its concentration in the supplied material.
Troubleshooting Guide
This guide provides a systematic approach to identifying and addressing issues related to the potential polymerization of this compound.
Issue: I suspect my this compound is polymerizing. What should I do?
Follow the logical workflow below to diagnose and address the issue.
References
Technical Support Center: Navigating Scale-Up Challenges for Reactions Involving Methyl 3-Bromopropanoate
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with methyl 3-bromopropanoate (B1231587). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the scale-up of chemical reactions involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the most common scale-up challenges associated with reactions involving methyl 3-bromopropanoate?
A1: Scaling up reactions with this compound, a reactive alkylating agent, presents several common challenges. These primarily revolve around:
-
Exothermicity and Heat Management: Reactions such as nucleophilic substitutions are often exothermic. What is easily managed in laboratory glassware can become a significant safety hazard in a large reactor with a lower surface-area-to-volume ratio, potentially leading to thermal runaway.
-
Mixing and Mass Transfer: Inefficient mixing on a larger scale can lead to localized "hot spots" or areas of high reactant concentration. This can result in the formation of impurities and a decrease in the overall yield and selectivity of the reaction.
-
Side Reactions and Impurity Profile: Side reactions, such as elimination or over-alkylation, may become more prevalent at a larger scale due to longer reaction times or inadequate temperature control. The impurity profile of the final product can differ significantly from that observed in the lab.
-
Safety and Handling: this compound is a combustible liquid that is harmful if swallowed and causes skin and eye irritation.[1][2] Handling large quantities requires stringent safety protocols, including appropriate personal protective equipment (PPE) and well-ventilated work areas.[3][4]
Q2: What are the key safety precautions to consider when scaling up reactions with this compound?
A2: Safety is paramount when scaling up any chemical process. For this compound, consider the following:
-
Material Safety Data Sheet (MSDS): Always consult the MSDS for detailed safety and handling information.[1][3][4]
-
Personal Protective Equipment (PPE): Use appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. For larger quantities, respiratory protection may be necessary.[3]
-
Ventilation: Work in a well-ventilated area or use a chemical fume hood to avoid inhalation of vapors.[3]
-
Fire Safety: this compound is a combustible liquid.[1][5] Keep it away from heat, sparks, and open flames. Ensure fire extinguishers are readily accessible.
-
Containment: Have a plan for containing spills. Use non-combustible absorbent materials for cleanup.[3]
-
Emergency Procedures: Ensure all personnel are aware of emergency procedures, including the location of safety showers and eyewash stations.[4]
Q3: How does the choice of base and solvent impact the scale-up of alkylation reactions with this compound?
A3: The base and solvent system is critical for controlling the outcome of alkylation reactions.
-
Base Selection: The strength and steric bulk of the base can influence the rate of deprotonation of the nucleophile and the potential for side reactions. A base that is too strong may lead to unwanted side reactions, while a base that is too weak will result in a sluggish or incomplete reaction.
-
Solvent Properties: The solvent should be chosen to ensure all reactants and intermediates remain in solution. Polar aprotic solvents like DMF, DMSO, and acetonitrile (B52724) are often used for alkylation reactions. The solvent also plays a role in heat transfer and can affect the reaction rate and selectivity.
Troubleshooting Guides
This section provides solutions to common problems encountered during the scale-up of reactions with this compound.
Issue 1: Low Yield or Incomplete Conversion
Q: My reaction yield has significantly dropped upon scaling up, and I'm observing a large amount of unreacted starting material. What could be the cause?
A: This is a common issue that can often be traced back to inadequate mixing or temperature control.
Troubleshooting Steps:
-
Evaluate Mixing Efficiency:
-
Lab Scale: Ensure vigorous stirring is maintained.
-
Pilot/Production Scale: The type of agitator and its speed are crucial. A simple magnetic stirrer is often insufficient for larger volumes. Consider using an overhead stirrer with a properly designed impeller to ensure homogeneity.
-
-
Check Reaction Temperature:
-
Localized Cooling: In a large reactor, the addition of cold reagents can create localized cold spots, slowing down the reaction rate in those areas.
-
Heat Transfer: The reduced surface-area-to-volume ratio of a large reactor makes it more difficult to maintain a consistent temperature. Ensure your heating/cooling system is adequate for the scale of the reaction.
-
-
Reagent Addition:
-
Rate of Addition: Adding reactants too slowly can lead to long reaction times and potentially the degradation of sensitive intermediates. Conversely, adding them too quickly can lead to an uncontrolled exotherm.
-
Subsurface Addition: For larger reactors, consider adding reagents below the surface of the reaction mixture to ensure rapid and efficient mixing.
-
Logical Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Increased Formation of Impurities
Q: On a larger scale, I'm seeing a significant increase in byproducts that were minor impurities in the lab. How can I address this?
A: The formation of impurities at scale is often due to poor control over reaction conditions, leading to side reactions becoming more prominent.
Troubleshooting Steps:
-
Identify the Impurities: Use analytical techniques (e.g., GC-MS, LC-MS, NMR) to identify the structure of the major impurities. This will provide clues about the side reactions occurring. Common impurities can arise from:
-
Over-alkylation: The product of the initial alkylation is more nucleophilic than the starting material and reacts further with this compound.
-
Elimination Reactions: Under certain conditions (e.g., high temperatures, sterically hindered bases), an elimination reaction can compete with the desired substitution.
-
Hydrolysis: If water is present, the ester group of this compound can hydrolyze.
-
-
Control Stoichiometry:
-
Carefully control the stoichiometry of the reactants. A slight excess of one reactant, which may have been inconsequential at the lab scale, can have a significant impact on the impurity profile at a larger scale.
-
-
Optimize Reaction Temperature:
-
Lowering the reaction temperature can often suppress side reactions, which may have a higher activation energy than the desired reaction.
-
-
Slow Reagent Addition:
-
Adding the limiting reagent slowly can help to maintain a low concentration of it in the reaction mixture, which can disfavor bimolecular side reactions.
-
Logical Flow for Managing Impurities
Caption: Decision-making process for impurity reduction.
Data Presentation: Lab vs. Pilot Scale
While specific quantitative data is highly dependent on the particular reaction, the following tables illustrate the types of changes that can be expected when scaling up a hypothetical alkylation reaction with this compound.
Table 1: Comparison of Reaction Parameters and Yields
| Parameter | Laboratory Scale (10 g) | Pilot Scale (1 kg) |
| Reactant A | 1.0 eq | 1.0 eq |
| This compound | 1.1 eq | 1.05 eq |
| Base | 1.2 eq | 1.1 eq |
| Solvent Volume | 100 mL | 8 L |
| Reaction Temperature | 60 °C | 55 °C |
| Reaction Time | 4 hours | 8 hours |
| Isolated Yield | 85% | 75% |
Table 2: Comparison of Impurity Profiles
| Impurity | Laboratory Scale (%) | Pilot Scale (%) |
| Unreacted Reactant A | 2.5 | 5.0 |
| Over-alkylation Product | 1.0 | 4.5 |
| Elimination Product | <0.5 | 2.0 |
| Other Impurities | 1.0 | 3.0 |
Experimental Protocols
The following is a generalized experimental protocol for a lab-scale alkylation reaction. This should be adapted and optimized for your specific substrate and then carefully modified for scale-up.
General Lab-Scale Protocol for N-Alkylation of an Amine with this compound
-
Setup: To a dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add the amine (1.0 eq) and a suitable anhydrous solvent (e.g., acetonitrile).
-
Base Addition: Add a suitable base (e.g., K₂CO₃, 1.5 eq).
-
Reagent Addition: Add this compound (1.1 eq) dropwise to the stirred suspension.
-
Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or distillation.
Considerations for Scale-Up:
-
Reactor: Use a jacketed glass or stainless steel reactor with overhead stirring.
-
Heating/Cooling: Ensure the reactor's heating and cooling system can handle the exotherm of the reaction.
-
Reagent Addition: Use a programmable pump for the controlled addition of this compound.
-
Workup: Consider alternative workup procedures that avoid large volumes of solvent, such as crystallization or extraction.
-
Purification: Distillation or crystallization is generally more practical than chromatography for large quantities.
References
- 1. Scalable synthesis of favipiravir via conventional and continuous flow chemistry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Scalable synthesis of favipiravir via conventional and continuous flow chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN111253255A - Preparation method of 3-bromopropionate compound - Google Patents [patents.google.com]
Technical Support Center: Managing Exothermic Reactions with Methyl 3-bromopropanoate on a Large Scale
This technical support center is designed for researchers, scientists, and drug development professionals working with Methyl 3-bromopropanoate (B1231587) in large-scale applications. It provides essential information for managing the exothermic nature of reactions involving this versatile reagent, ensuring both safety and successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary exothermic hazards associated with Methyl 3-bromopropanoate?
A1: this compound is a reactive alkylating agent commonly used in nucleophilic substitution reactions (such as SN2 reactions). The primary exothermic hazard arises from the reaction itself, particularly when reacting with strong nucleophiles like amines, alkoxides, or thiolates. The formation of new chemical bonds is an inherently exothermic process. On a large scale, the heat generated can accumulate if not effectively removed, leading to a rapid increase in temperature and pressure, a phenomenon known as thermal runaway.
Q2: What factors can influence the exothermicity of reactions with this compound?
A2: Several factors can impact the rate of heat generation:
-
Nucleophile Strength: Stronger nucleophiles will react faster and generate heat more rapidly.
-
Concentration: Higher concentrations of reactants lead to a faster reaction rate and greater heat output per unit of time.
-
Temperature: Higher reaction temperatures increase the reaction rate, leading to a faster release of heat.
-
Solvent: The choice of solvent can affect reaction rates and the overall heat capacity of the reaction mixture.
-
Mixing: Inadequate mixing can create localized "hot spots" where the temperature is significantly higher than the bulk temperature, potentially initiating a runaway reaction.
Q3: What are the initial signs of a potential thermal runaway?
A3: Key indicators of an impending thermal runaway include:
-
A sudden, uncontrolled increase in the internal reaction temperature.
-
A significant rise in reactor pressure.
-
An increase in the temperature of the cooling medium, indicating the cooling system is struggling to remove the excess heat.
-
Visible signs such as bubbling, fuming, or a change in the color of the reaction mixture.
Q4: How can I safely quench a reaction involving this compound in an emergency?
A4: In the event of a thermal runaway, a pre-planned quenching strategy is crucial. The goal is to rapidly cool the reaction and stop the chemical reaction. A common method is to add a cold, inert solvent to dilute the reactants and absorb the heat. For specific quenching protocols, refer to the "Emergency Quenching Protocol" in the Troubleshooting Guide below. Always have a quenching agent readily available before starting the reaction.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Rapid, Unexpected Temperature Rise | Reaction proceeding faster than anticipated due to incorrect reagent addition rate or cooling system failure. | 1. Immediately stop the addition of any reagents. 2. Increase the cooling to maximum capacity. 3. If the temperature continues to rise, initiate the emergency quenching protocol. 4. After stabilizing, review the process parameters, including addition rates and cooling efficiency. |
| Localized Hot Spots | Inefficient mixing leading to areas of high reactant concentration. | 1. Ensure the stirrer is functioning correctly and at an appropriate speed for the vessel size and viscosity of the mixture. 2. Consider using a reactor with baffles to improve mixing. |
| Reaction Fails to Initiate, Followed by a Sudden Exotherm | An induction period followed by a rapid, uncontrolled reaction. | 1. This is a particularly dangerous situation. If the reaction has not started after a reasonable time, do not increase the temperature. 2. Consider adding a small amount of a known initiator if appropriate for the specific reaction. 3. If a large amount of unreacted material has accumulated, any initiation could lead to a severe exotherm. It may be safer to quench the reaction and restart. |
| Formation of Side Products | High reaction temperatures can favor side reactions such as elimination (E2) over substitution (SN2).[1] | 1. Maintain the reaction temperature within the optimal range determined during process development. 2. Use a less basic nucleophile if possible, or consider a milder base if one is used in the reaction. |
Quantitative Data Summary
The following tables provide illustrative data for managing exothermic reactions with this compound. Note: This data is for example purposes and the actual values for your specific reaction will need to be determined experimentally.
Table 1: Illustrative Reaction Parameters for Nucleophilic Substitution
| Parameter | Value | Unit | Significance |
| Heat of Reaction (ΔHrxn) | -100 to -200 | kJ/mol | Indicates the total amount of heat that will be released. |
| Adiabatic Temperature Rise (ΔTad) | 50 - 150 | °C | The theoretical temperature increase if no heat is removed. A high value indicates a significant risk. |
| Recommended Addition Time | 2 - 4 | hours | A longer addition time allows for better heat management. |
| Maximum Allowable Temperature | 40 | °C | The temperature above which the risk of side reactions or thermal runaway increases significantly. |
Table 2: Physical Properties of this compound
| Property | Value | Unit |
| Molecular Weight | 167.00 | g/mol [2] |
| Boiling Point | 64-66 @ 18 mmHg | °C |
| Density | 1.53 @ 25 °C | g/mL |
| Flash Point | 75 | °C |
Experimental Protocols
Key Experiment: Controlled Addition and Temperature Monitoring
This protocol outlines a general procedure for a large-scale nucleophilic substitution reaction with this compound.
-
Reactor Setup:
-
Use a jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a pressure relief valve, and a controlled addition funnel or pump.
-
Ensure the cooling system is operational and has been tested.
-
-
Initial Charge:
-
Charge the reactor with the nucleophile and the solvent.
-
Begin stirring and cool the mixture to the desired starting temperature (e.g., 0-5 °C).
-
-
Controlled Addition:
-
Begin the slow, dropwise addition of this compound at a pre-determined rate.
-
Continuously monitor the internal temperature. The addition rate should be controlled to maintain the temperature within the desired range (e.g., not exceeding 10 °C above the initial temperature).
-
If the temperature rises above the set limit, immediately stop the addition and allow the cooling system to bring the temperature back down before resuming at a slower rate.
-
-
Post-Addition Monitoring:
-
After the addition is complete, continue to stir the reaction mixture at the set temperature and monitor the internal temperature for at least one hour to ensure there is no delayed exotherm.
-
-
Work-up and Quenching:
-
Once the reaction is complete, cool the mixture to 0 °C before proceeding with the work-up, which may involve quenching with water or an acidic/basic solution. Be aware that the quench itself can be exothermic.
-
Emergency Quenching Protocol
This protocol should be initiated if a thermal runaway is detected.
-
Stop Reagent Addition: Immediately cease the addition of all reactants.
-
Maximize Cooling: Set the reactor's cooling system to its maximum capacity.
-
Initiate Quench: If the temperature continues to rise uncontrollably, introduce a pre-chilled quenching agent (e.g., a cold, inert solvent like toluene (B28343) or a suitable buffer solution) into the reactor as rapidly as is safe to do so. The goal is to dilute the reactants and absorb the heat.
Visualizations
References
Chemoselectivity issues with multifunctional nucleophiles and Methyl 3-bromopropanoate
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with methyl 3-bromopropanoate (B1231587). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the chemoselectivity challenges encountered when reacting methyl 3-bromopropanoate with multifunctional nucleophiles.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing chemoselectivity when reacting this compound with a multifunctional nucleophile?
A1: The outcome of the reaction is primarily governed by a combination of factors:
-
Nucleophilicity of the functional groups: The intrinsic reactivity of the different nucleophilic centers in your molecule is the most critical factor. Generally, for common functional groups, nucleophilicity follows the order: Thiol (S⁻/SH) > Amine (NH₂/NHR) > Hydroxyl (O⁻/OH).
-
Hard and Soft Acid-Base (HSAB) Principle: this compound has a soft electrophilic center (the carbon bonded to bromine). According to the HSAB principle, this soft acid will preferentially react with a soft basic nucleophile. Thiols are considered soft bases, while amines are borderline, and hydroxyl groups are hard bases. This reinforces the inherent nucleophilicity trend.[1][2]
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly alter the reactivity of the nucleophilic sites and, therefore, the chemoselectivity of the reaction.[3]
-
Steric Hindrance: The accessibility of the nucleophilic site can influence the reaction rate. A sterically hindered nucleophile will react more slowly than an unhindered one, even if it is electronically more favorable.
Q2: I am observing a mixture of N- and O-alkylation products. How can I favor one over the other?
A2: Selectivity between N- and O-alkylation is a classic challenge. To favor N-alkylation, which is often the kinetically preferred product due to the higher nucleophilicity of nitrogen compared to oxygen, use a non-polar, aprotic solvent and a non-hindered base. To favor O-alkylation, a polar protic solvent can be used to solvate the amine, reducing its nucleophilicity. Alternatively, a protection strategy is highly effective for achieving excellent selectivity (see Troubleshooting Guide 1).
Q3: My reaction is resulting in polyalkylation, especially with diamines. What can I do to promote mono-alkylation?
A3: Polyalkylation is a common issue because the mono-alkylated amine is often more nucleophilic than the starting amine.[4][5] To minimize this:
-
Use a large excess of the nucleophile: This statistically favors the reaction of this compound with the starting material.
-
Slow addition of the electrophile: Adding the this compound slowly to the reaction mixture keeps its concentration low, reducing the chance of a second alkylation.
-
Lower the reaction temperature: This reduces the overall reaction rate and can improve selectivity.
-
Use a protecting group: Protecting one of the amine functionalities allows for selective mono-alkylation.
Q4: How does pH affect the selectivity of my reaction?
A4: pH is a critical parameter, especially when dealing with nucleophiles that have different pKa values.
-
For S-alkylation in the presence of amines: Running the reaction at a pH slightly below the pKa of the amine group will keep it protonated (R-NH₃⁺) and non-nucleophilic, allowing the more acidic thiol to be deprotonated and react selectively.[6][7]
-
For N- vs. O-alkylation: In basic conditions, the alkoxide is a better nucleophile than the neutral amine. However, the neutral amine is generally more nucleophilic than the neutral alcohol. The choice of base and its strength relative to the pKa of the functional groups is crucial.
Troubleshooting Guides
Guide 1: Issue - Poor Selectivity Between N- and O-Alkylation in Aminophenols
This guide provides a strategy to achieve high selectivity for either N- or O-alkylation of aminophenols.
Troubleshooting Workflow:
Caption: Decision tree for achieving selective N- or O-alkylation.
Recommended Protocol for Selective O-Alkylation of Aminophenols:
This protocol utilizes a protection strategy to achieve high selectivity.
-
Protection of the Amino Group:
-
Dissolve the aminophenol (1 equivalent) in methanol.
-
Add benzaldehyde (B42025) (1 equivalent) and stir at room temperature for 1 hour.
-
Remove the solvent under reduced pressure to obtain the N-benzylideneaminophenol (Schiff base).
-
-
O-Alkylation:
-
Dissolve the N-benzylideneaminophenol in acetone.
-
Add a mild base such as potassium carbonate (K₂CO₃, 2 equivalents).
-
Add this compound (1 equivalent) and reflux the mixture for 20 hours.
-
-
Deprotection:
-
After cooling, filter off the inorganic salts.
-
Concentrate the filtrate and add 1N HCl. Stir vigorously for 1 hour to hydrolyze the Schiff base.
-
Neutralize the aqueous layer with a base (e.g., NaHCO₃) and extract the desired O-alkylated product with an organic solvent.
-
Data Summary: O-Alkylation of Protected Aminophenols with Various Alkyl Halides
| Entry | Alkyl Halide | Product Yield (%) |
| 1 | Benzyl bromide | 93.5 |
| 2 | Allyl bromide | 82.2 |
| 3 | Methyl iodide | 53.8 |
| 4 | n-Pentyl bromide | 62.8 |
Data adapted from a study on selective alkylation of aminophenols.[8] Note that while this data is for other alkyl halides, similar trends in reactivity can be expected for this compound.
Guide 2: Issue - Lack of Selectivity in Molecules with Thiol, Amine, and Hydroxyl Groups
This guide helps in selectively targeting one functional group in the presence of others.
Troubleshooting Logic:
Caption: Strategy for selective alkylation of multifunctional nucleophiles.
Key Experimental Considerations:
-
For Selective S-Alkylation:
-
Principle: The thiol group is the most nucleophilic and most acidic. It can be selectively deprotonated and alkylated under mild basic conditions where the amine remains largely protonated or non-deprotonated.
-
Conditions: Use a weak base like sodium bicarbonate (NaHCO₃) or triethylamine (B128534) (TEA) in a solvent like THF or DCM at room temperature. The pH should be controlled to be around 7-8.[7]
-
-
For Selective N-Alkylation:
-
Principle: The thiol group must be protected first (e.g., as a disulfide) as it is more reactive. Then, the amine can be alkylated in preference to the hydroxyl group.
-
Conditions: After thiol protection, use a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent like DMF or DMSO. These solvents enhance the nucleophilicity of the amine.
-
-
For Selective O-Alkylation:
-
Principle: Both the thiol and amine groups must be protected due to their higher reactivity.
-
Conditions: After protecting the thiol and amine functionalities, use a strong base (e.g., NaH) to deprotonate the hydroxyl group, followed by the addition of this compound.
-
Key Experimental Protocols
Protocol 1: General Procedure for Selective S-Alkylation of a Mercapto-amine
Objective: To selectively alkylate the thiol group in a molecule containing both a thiol and an amino group.
Workflow Diagram:
Caption: Experimental workflow for selective S-alkylation.
Methodology:
-
Reaction Setup:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the mercapto-amine (1.0 equivalent) in an appropriate anhydrous solvent (e.g., THF, 0.1 M).
-
Add a mild base (e.g., sodium bicarbonate, 1.5 equivalents).
-
Cool the mixture to 0°C in an ice bath.
-
-
Alkylation:
-
Slowly add this compound (1.05 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
-
Work-up and Purification:
-
Quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Protocol 2: General Procedure for Mono-N-Alkylation of a Symmetric Diamine
Objective: To favor the formation of the mono-alkylated product over the di-alkylated product.
Methodology:
-
Reaction Setup:
-
In a round-bottom flask, dissolve the symmetric diamine (5.0 equivalents) in a suitable solvent (e.g., acetonitrile (B52724) or DMF, 0.5 M). A large excess of the diamine is crucial.
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.0 equivalent).
-
Prepare a separate solution of this compound (1.0 equivalent) in the same solvent.
-
-
Alkylation:
-
Using a syringe pump, add the this compound solution to the stirred diamine solution over a period of 4-8 hours at room temperature.
-
After the addition is complete, continue to stir the reaction mixture for an additional 12-24 hours.
-
Monitor the formation of the mono- and di-alkylated products by LC-MS.
-
-
Work-up and Purification:
-
Remove the solvent under reduced pressure.
-
The purification of the mono-alkylated product from the large excess of starting diamine may require specialized techniques such as acid-base extraction or chromatography.
-
This technical support center provides a starting point for addressing chemoselectivity issues with this compound. Successful selective synthesis will always depend on careful optimization of reaction conditions for each specific substrate.
References
- 1. The Reactivity of Ambident Nucleophiles: Marcus Theory or Hard and Soft Acids and Bases Principle? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ambident Nucleophilic Substitution: Understanding Non‐HSAB Behavior through Activation Strain and Conceptual DFT Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. youtube.com [youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. cstf.kyushu-u.ac.jp [cstf.kyushu-u.ac.jp]
Validation & Comparative
Purity Assessment of Methyl 3-bromopropanoate: A Comparative Guide to NMR and Chromatographic Techniques
For researchers, scientists, and drug development professionals, ensuring the purity of reagents and intermediates is paramount for the synthesis of well-characterized and reliable final products. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative chromatographic methods for the purity assessment of Methyl 3-bromopropanoate (B1231587), a versatile building block in organic synthesis.
This document outlines the principles of ¹H and ¹³C NMR for quantitative analysis, presents detailed experimental protocols, and compares its performance with Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The aim is to provide an objective analysis to aid in the selection of the most appropriate analytical technique for quality control and purity determination of Methyl 3-bromopropanoate.
Quantitative Data Summary
The purity of a substance can be determined with high accuracy using NMR by comparing the integral of a signal from the main compound to that of a known, high-purity internal standard. For the purpose of this guide, we will first analyze the NMR spectra for the presence of common impurities and then compare the utility of NMR with other techniques.
¹H and ¹³C NMR Spectral Data
The purity of this compound can be assessed by identifying signals corresponding to the compound and any potential impurities in the ¹H and ¹³C NMR spectra. Common impurities often arise from the starting materials or side reactions during synthesis, such as residual methyl acrylate (B77674) or the hydrolysis product, methyl 3-hydroxypropanoate.
Table 1: ¹H NMR Data for this compound and Common Impurities in CDCl₃
| Compound | Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment | Coupling Constant (J) [Hz] |
| This compound | 3.74 | s | 3H | -OCH₃ | - |
| 3.53 | t | 2H | -CH₂-Br | 6.7 | |
| 2.97 | t | 2H | -CH₂-C=O | 6.7 | |
| Methyl Acrylate (Impurity) | 6.40 | dd | 1H | =CH₂ (trans to C=O) | 17.4, 1.4 |
| 6.13 | dd | 1H | =CH- | 17.4, 10.5 | |
| 5.82 | dd | 1H | =CH₂ (cis to C=O) | 10.5, 1.4 | |
| 3.76 | s | 3H | -OCH₃ | - | |
| Methyl 3-hydroxypropanoate (Impurity) | ~3.88 | t | 2H | -CH₂-OH | ~6.0 |
| ~3.71 | s | 3H | -OCH₃ | - | |
| ~2.57 | t | 2H | -CH₂-C=O | ~6.0 |
Table 2: ¹³C NMR Data for this compound and Common Impurities in CDCl₃
| Compound | Chemical Shift (δ) [ppm] | Assignment |
| This compound | 170.5 | C=O |
| 52.3 | -OCH₃ | |
| 38.9 | -CH₂-C=O | |
| 25.8 | -CH₂-Br | |
| Methyl Acrylate (Impurity) | 166.4 | C=O |
| 130.3 | =CH- | |
| 128.5 | =CH₂ | |
| 51.7 | -OCH₃ | |
| Methyl 3-hydroxypropanoate (Impurity) | ~172 | C=O |
| ~59 | -CH₂-OH | |
| ~52 | -OCH₃ | |
| ~38 | -CH₂-C=O |
Comparison with Alternative Methods
While NMR provides structural information and quantification without the need for specific reference standards for each impurity, chromatographic techniques are also powerful tools for purity assessment, each with its own advantages.
Table 3: Comparison of Analytical Methods for Purity Assessment
| Parameter | ¹H NMR | GC-MS | HPLC |
| Principle | Nuclear spin resonance in a magnetic field | Separation by volatility and partitioning, detection by mass | Separation by differential partitioning, detection by UV/Vis or other detectors |
| Sample Preparation | Simple dissolution in deuterated solvent | Dissolution in a volatile solvent | Dissolution in mobile phase |
| Specificity | High (structure-specific) | High (mass-specific) | Moderate to High (retention time and UV spectrum) |
| Quantification | Absolute (with internal standard) | Relative (area percent) or absolute (with calibration) | Relative (area percent) or absolute (with calibration) |
| Sensitivity | Moderate | High | High |
| Analysis Time | ~10-20 minutes | ~20-40 minutes | ~15-30 minutes |
| Primary Method | Yes | No (requires reference standards for impurities) | No (requires reference standards for impurities) |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. For purity assessment, ¹H NMR is particularly useful as the integral of a signal is directly proportional to the number of protons giving rise to that signal. By comparing the integrals of signals from the analyte to those of a certified internal standard of known concentration, the purity of the analyte can be determined.
Protocol:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and 5-10 mg of a suitable internal standard (e.g., dimethyl sulfone) into a clean, dry vial.
-
Dissolve the mixture in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: A standard single-pulse experiment with a calibrated 90° pulse.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds for quantitative analysis) to ensure full magnetization recovery.
-
Number of Scans (ns): 8 or 16 scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans (ns): 1024 or more, depending on the sample concentration.
-
-
Data Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Carefully phase and baseline correct the spectra.
-
Integrate the signals corresponding to this compound and the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std where I = integral, N = number of protons, MW = molecular weight, m = mass, and std = internal standard.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS separates volatile compounds based on their partitioning between a stationary phase in a capillary column and a mobile gas phase. The separated compounds are then ionized and detected by a mass spectrometer, which provides information about their mass-to-charge ratio, aiding in identification. Purity is typically assessed by the area percent of the main peak in the chromatogram.
Protocol:
-
Sample Preparation: Prepare a ~1 mg/mL solution of this compound in a volatile solvent such as dichloromethane (B109758) or ethyl acetate.
-
GC-MS System:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, DB-5).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 35 to 300.
-
-
Data Analysis: Identify the peak corresponding to this compound based on its retention time and mass spectrum. Calculate the purity using the area percent method from the total ion chromatogram (TIC).
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a moderately polar compound like this compound, reversed-phase HPLC is suitable. Detection is commonly performed using a UV detector.
Protocol:
-
Sample Preparation: Prepare a ~0.5 mg/mL solution of this compound in the mobile phase.
-
HPLC System:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol. For example, start with 60% water / 40% acetonitrile, and ramp to 10% water / 90% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV detector set at a wavelength where the analyte absorbs (e.g., 210 nm).
-
Column Temperature: 30 °C.
-
-
Data Analysis: Identify the peak for this compound by its retention time. Purity is calculated based on the area percent of this peak relative to the total area of all observed peaks.
Visualizations
The following diagrams illustrate the workflow for purity assessment using NMR and provide a logical comparison of the analytical methods discussed.
A Comparative Guide to Purity Determination of Methyl 3-bromopropanoate: GC-MS, qNMR, and HPLC-UV
For researchers, scientists, and professionals in drug development, the purity of reagents and intermediates is paramount to ensure the reliability and reproducibility of experimental results and the quality of the final product. Methyl 3-bromopropanoate (B1231587) is a versatile building block in organic synthesis, and accurately determining its purity is a critical quality control step.[1][2] This guide provides an objective comparison of three common analytical techniques for determining the purity of Methyl 3-bromopropanoate: Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Comparison of Analytical Methods
The choice of analytical method for purity determination depends on various factors, including the required accuracy, sensitivity, sample throughput, and the nature of potential impurities. The following table summarizes the key performance characteristics of GC-MS, qNMR, and HPLC-UV for the analysis of this compound.
| Feature | GC-MS | qNMR | HPLC-UV |
| Principle | Separation by volatility and polarity, followed by mass-based identification and quantification. | Intrinsic proportionality between NMR signal intensity and the number of atomic nuclei.[3][4] | Separation by polarity, with quantification based on UV absorbance. |
| Primary Use | Purity assessment, identification of volatile and semi-volatile impurities. | Absolute purity determination without a specific reference standard for the analyte.[5][6] | Purity analysis of non-volatile or thermally labile compounds. |
| Sample Preparation | Dilution in a volatile solvent. | Dissolution in a deuterated solvent with an internal standard of known purity.[7] | Dissolution in a suitable mobile phase.[8] |
| Limit of Detection | Low (ppm to ppb range). | Higher (typically >0.1%). | Moderate (ppm range). |
| Accuracy | High, dependent on calibration. | Very high, considered a primary ratio method. | Good, dependent on calibration. |
| Precision | High (RSD <2%). | High (RSD <1%). | Good (RSD <5%). |
| Analysis Time | ~20-40 minutes per sample. | ~10-20 minutes per sample. | ~15-30 minutes per sample. |
| Major Advantages | High sensitivity and excellent separation of volatile impurities. Provides structural information of impurities through mass spectra. | High accuracy and precision, does not require a reference standard of the analyte. Provides structural information. | Wide applicability, suitable for a broad range of compounds. |
| Major Disadvantages | Not suitable for non-volatile or thermally labile impurities. Requires a reference standard for accurate quantification. | Lower sensitivity compared to chromatographic methods. Requires a high-field NMR spectrometer. | May not be suitable for all impurities if they lack a UV chromophore. |
Experimental Protocols
Detailed methodologies for each of the compared techniques are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and sample matrices.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for identifying and quantifying volatile impurities in this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).
-
Capillary column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
Reagents:
-
Helium (carrier gas)
-
This compound sample
-
Dichloromethane (solvent)
-
Internal Standard (e.g., dodecane)
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in dichloromethane. Add the internal standard to a final concentration of 0.1 mg/mL.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (split mode, 50:1)
-
Oven Temperature Program: Initial temperature 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, hold for 5 minutes.
-
Carrier Gas Flow: 1.0 mL/min (constant flow).
-
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan (m/z 35-400).
-
-
Data Analysis: The purity is calculated by comparing the peak area of this compound to the total area of all detected peaks (area percent normalization) or by using the internal standard for quantification.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a powerful technique for determining the absolute purity of a substance without the need for a specific reference standard of the analyte.[5][6]
Instrumentation:
-
NMR Spectrometer (e.g., Bruker Avance III 400 MHz or higher).
Reagents:
-
This compound sample
-
Deuterated chloroform (B151607) (CDCl₃)
-
Internal Standard of known purity (e.g., maleic anhydride, dimethyl sulfone).
Procedure:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample and 5-10 mg of the internal standard into a vial. Dissolve the mixture in approximately 0.7 mL of CDCl₃. Transfer the solution to an NMR tube.
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, 90° pulse angle).
-
-
Data Analysis:
-
Integrate a well-resolved signal of this compound and a signal of the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / W_sample) * (W_IS / MW_IS) * P_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the internal standard
-
sample = this compound
-
IS = Internal Standard
-
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for analyzing the purity of this compound and can detect non-volatile impurities.
Instrumentation:
-
HPLC system with a UV detector (e.g., Agilent 1260 Infinity II).
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Reagents:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in acetonitrile.
-
HPLC Conditions:
-
Mobile Phase: Isocratic elution with 60:40 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 210 nm.
-
-
Data Analysis: The purity is determined by the area percent method, where the area of the main peak is compared to the total area of all peaks in the chromatogram.
Visualizing the Workflow: GC-MS for Purity Determination
The following diagram illustrates the experimental workflow for determining the purity of this compound using GC-MS.
Caption: Workflow for GC-MS purity analysis of this compound.
Conclusion
The determination of this compound purity can be effectively achieved using GC-MS, qNMR, and HPLC-UV. GC-MS offers excellent sensitivity and is ideal for identifying volatile impurities. qNMR provides a highly accurate, direct measure of purity without the need for a specific reference standard. HPLC-UV is a versatile technique suitable for a broad range of potential impurities. The selection of the most appropriate method will depend on the specific requirements of the analysis, including the expected impurities, desired accuracy, and available instrumentation. For comprehensive quality control, a combination of these techniques may be employed to provide a complete purity profile of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short-Chain Fatty Acid Ethyl Ester Mixtures [pubs.sciepub.com]
- 4. rssl.com [rssl.com]
- 5. emerypharma.com [emerypharma.com]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. pubsapp.acs.org [pubsapp.acs.org]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to the Reactivity of Methyl 3-bromopropanoate and Ethyl 3-bromopropanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of Methyl 3-bromopropanoate (B1231587) and Ethyl 3-bromopropanoate, two closely related alkylating agents frequently employed in organic synthesis. The selection between these two reagents can be critical in optimizing reaction kinetics and yields, particularly in the synthesis of complex molecules and pharmaceutical intermediates. This document summarizes the key differences in their reactivity based on established chemical principles and provides illustrative experimental protocols for their comparative analysis.
Executive Summary
Methyl 3-bromopropanoate and Ethyl 3-bromopropanoate are both valuable bifunctional molecules, featuring a reactive carbon-bromine bond for nucleophilic substitution and an ester moiety that can undergo hydrolysis or other transformations. The primary difference in their reactivity stems from the steric hindrance imparted by the methyl versus the ethyl group of the ester. In nucleophilic substitution reactions at the C3 position, which typically proceed via an S(_N)2 mechanism, This compound is expected to exhibit a higher reaction rate due to the smaller size of the methyl group, which allows for easier access of the nucleophile to the reaction center. A similar trend is anticipated in the hydrolysis of the ester group.
Data Presentation: A Predictive Comparison
| Feature | This compound | Ethyl 3-bromopropanoate | Rationale |
| Relative Rate of S(N)2 Reaction | Faster | Slower | The smaller methyl group presents less steric hindrance to the backside attack of a nucleophile compared to the bulkier ethyl group.[1][2][3] |
| Relative Rate of Ester Hydrolysis | Faster | Slower | The carbonyl carbon of the methyl ester is sterically more accessible to nucleophilic attack by water or hydroxide (B78521) ions. |
| Molecular Weight | 167.00 g/mol [4][5] | 181.03 g/mol | The additional methylene (B1212753) group in the ethyl ester increases its molecular weight. |
| Boiling Point | 64-66 °C / 18 mmHg[6] | 135–136 °C / 50 mmHg[4] | The higher molecular weight of the ethyl ester leads to stronger van der Waals forces and a higher boiling point. |
Experimental Protocols
To empirically determine the relative reactivity of this compound and Ethyl 3-bromopropanoate, a kinetic study of a nucleophilic substitution reaction can be performed. The following protocol outlines a general method for comparing their reaction rates with a common nucleophile, such as the iodide ion.
Comparative Kinetic Analysis of Nucleophilic Substitution (Finkelstein Reaction)
Objective: To determine the second-order rate constants for the reaction of this compound and Ethyl 3-bromopropanoate with sodium iodide in acetone.
Reaction:
BrCH(_2)CH(_2)COOR + NaI (\rightarrow) ICH(_2)CH(_2)COOR + NaBr (where R = CH(_3) or C(_2)H(_5))
Materials:
-
This compound
-
Ethyl 3-bromopropanoate
-
Sodium iodide (anhydrous)
-
Acetone (anhydrous)
-
Standardized sodium thiosulfate (B1220275) solution (e.g., 0.01 M)
-
Starch indicator solution
-
Deionized water
-
Thermostatted water bath
-
Conical flasks with stoppers
-
Pipettes and burettes
Procedure:
-
Preparation of Reactant Solutions:
-
Prepare equimolar solutions (e.g., 0.1 M) of this compound, Ethyl 3-bromopropanoate, and sodium iodide in anhydrous acetone.
-
-
Kinetic Run (Example for this compound):
-
Pipette a known volume (e.g., 25.0 mL) of the 0.1 M this compound solution into a conical flask.
-
Pipette the same volume (e.g., 25.0 mL) of the 0.1 M sodium iodide solution into a separate conical flask.
-
Place both flasks in a thermostatted water bath (e.g., at 25 °C) and allow them to reach thermal equilibrium.
-
Initiate the reaction by rapidly transferring the sodium iodide solution to the this compound solution. Start a timer immediately.
-
At regular time intervals (e.g., every 10 minutes), withdraw a small aliquot (e.g., 5.0 mL) of the reaction mixture and quench the reaction by adding it to a flask containing deionized water.
-
Titrate the liberated iodine (formed from any side reactions, though minimal in this case, the principle is to follow the consumption of iodide) or, more accurately, determine the concentration of unreacted iodide by a suitable analytical method (e.g., potentiometric titration or ion chromatography). For a simpler approach, one can follow the precipitation of NaBr over time, though this is less precise. A more robust method involves using a reaction where the product can be easily quantified, for instance, by GC-MS or HPLC.
-
-
Repeat for Ethyl 3-bromopropanoate:
-
Perform an identical kinetic run using Ethyl 3-bromopropanoate.
-
-
Data Analysis:
-
The reaction is expected to follow second-order kinetics. The rate law is: Rate = k[R-Br][I
].− -
Plot 1/([R-Br]) versus time. The slope of the resulting straight line will be the second-order rate constant, k.
-
Compare the rate constants obtained for this compound and Ethyl 3-bromopropanoate.
-
Mandatory Visualization
Caption: Comparative energy profile diagram for the S(_N)2 reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 3. youtube.com [youtube.com]
- 4. Ethyl 3-bromopropionate - Wikipedia [en.wikipedia.org]
- 5. This compound | C4H7BrO2 | CID 76934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-溴丙酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]
A Comparative Guide to the SN2 Reactivity of Methyl 3-bromopropanoate and Methyl 2-bromopropanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of methyl 3-bromopropanoate (B1231587) and methyl 2-bromopropanoate (B1255678) in bimolecular nucleophilic substitution (SN2) reactions. The analysis integrates theoretical principles with a proposed experimental framework for quantitative comparison, addressing the critical interplay of steric and electronic effects that govern the reaction rates of these isomeric haloalkane esters.
Executive Summary
The SN2 reactivity of an alkyl halide is primarily dictated by steric hindrance around the electrophilic carbon and the electronic environment. Methyl 3-bromopropanoate, a primary alkyl halide, is anticipated to react faster in SN2 reactions than its isomer, methyl 2-bromopropanoate, a secondary alkyl halide, due to significantly lower steric hindrance. However, the presence of the electron-withdrawing ester group at the α-position in methyl 2-bromopropanoate introduces a competing electronic effect that enhances the electrophilicity of the reaction center. While this electronic effect accelerates the reaction, it is generally insufficient to overcome the substantial steric impediment of a secondary substrate. Therefore, this compound is predicted to be the more reactive substrate in SN2 reactions.
Theoretical Comparison
The rate of an SN2 reaction is described by the rate law: Rate = k[Substrate][Nucleophile]. The rate constant, k, is intrinsically dependent on the structure of the substrate.
This compound:
-
Structure: The bromine atom is attached to a primary carbon.
-
Steric Effects: The primary carbon center offers minimal steric hindrance to the backside attack of a nucleophile, a key requirement for the SN2 transition state.[1][2]
-
Electronic Effects: The electron-withdrawing carbonyl group is at the β-position. Its inductive effect on the electrophilic carbon is present but attenuated by the distance.
Methyl 2-bromopropanoate:
-
Structure: The bromine atom is attached to a secondary carbon.
-
Steric Effects: The secondary carbon center is more sterically hindered than a primary center, impeding the approach of the nucleophile and thus slowing the reaction rate.[1][2]
-
Electronic Effects: The potent electron-withdrawing carbonyl group is directly attached to the electrophilic carbon (α-position). This significantly increases the partial positive charge on the carbon, making it a more potent electrophile.[3] This effect can also stabilize the transition state through orbital overlap.[3]
Despite the favorable electronic effect in methyl 2-bromopropanoate, steric hindrance is generally the dominant factor in determining SN2 reaction rates.[1] The increased steric bulk in the secondary halide is expected to outweigh the electronic activation, leading to a slower reaction rate compared to the primary halide.
Quantitative Data Comparison
| Substrate | Structure | Halide Position | Expected Relative Rate Constant (k_rel) | Key Influencing Factor |
| This compound | BrCH₂CH₂COOCH₃ | Primary | > 1 | Low Steric Hindrance |
| Methyl 2-bromopropanoate | CH₃CH(Br)COOCH₃ | Secondary | 1 | High Steric Hindrance |
This table presents predicted relative rate constants based on established principles of SN2 reactivity. The proposed experimental protocol would be required to determine absolute and precise relative values.
Experimental Protocol: Comparative Kinetic Analysis via Finkelstein Reaction
A common method for comparing the SN2 reactivity of alkyl halides is the Finkelstein reaction, which involves the substitution of a bromide with iodide.[3][4] The reaction of this compound and methyl 2-bromopropanoate with sodium iodide in acetone (B3395972) provides a clear visual indication of the reaction rate, as sodium bromide is insoluble in acetone and precipitates out of the solution.[4]
Objective: To determine the relative rates of SN2 reaction for this compound and methyl 2-bromopropanoate.
Materials:
-
This compound
-
Methyl 2-bromopropanoate
-
15% (w/v) solution of sodium iodide in acetone
-
Acetone (for cleaning)
-
Test tubes and rack
-
Pipettes
-
Stopwatch
-
Water bath (optional, for enhancing slow reactions)
Procedure:
-
Label two clean, dry test tubes, one for each of the bromoesters.
-
Into each test tube, pipette 2 mL of the 15% sodium iodide in acetone solution.
-
Simultaneously, add 5 drops of this compound to the first test tube and 5 drops of methyl 2-bromopropanoate to the second.
-
Start the stopwatch immediately after the addition of the bromoesters.
-
Gently agitate both test tubes to ensure thorough mixing.
-
Observe the test tubes for the formation of a white precipitate (sodium bromide).
-
Record the time at which the first sign of cloudiness or precipitate appears for each reaction.
-
Continue to observe and record the extent of precipitation at regular intervals (e.g., every 5 minutes) for a total of 30-60 minutes.
-
If the reactions are slow, the test tubes can be placed in a warm water bath (e.g., 40-50°C) to increase the rate. Ensure both test tubes are subjected to the same temperature conditions.
Expected Observations:
A precipitate is expected to form significantly faster in the test tube containing this compound as compared to the one with methyl 2-bromopropanoate. This provides a qualitative and semi-quantitative measure of the relative reaction rates. For a more rigorous quantitative analysis, aliquots could be taken at various time points, quenched, and the remaining iodide concentration determined by titration, or the reaction could be monitored using spectroscopic methods such as NMR or conductivity measurements.
Visualizing the Reaction Pathways and Logic
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: SN2 reaction mechanism for the two isomers.
Caption: Logical flow of reactivity comparison.
Caption: Workflow for the proposed comparative experiment.
Conclusion
In the context of SN2 reactions, this compound is predicted to be significantly more reactive than methyl 2-bromopropanoate. This is primarily due to the lower steric hindrance at the primary carbon center of this compound, which allows for a more facile backside attack by a nucleophile. While the α-carbonyl group in methyl 2-bromopropanoate provides a favorable electronic effect by increasing the electrophilicity of the secondary carbon, this is not expected to be sufficient to overcome the substantial steric barrier to the SN2 transition state. The proposed experimental protocol provides a straightforward and effective method for empirically validating this theoretical prediction. For professionals engaged in synthetic chemistry, understanding these fundamental principles of reactivity is paramount for the rational design of reaction pathways and the efficient synthesis of target molecules.
References
Unveiling the Double-Edged Sword: A Comparative Guide to the Cytotoxicity of Brominated Esters in Pharmaceutical Research
For researchers, scientists, and drug development professionals, the incorporation of bromine into ester-containing molecules presents a compelling strategy for enhancing therapeutic efficacy. However, this structural modification often comes with a critical caveat: increased cytotoxicity. This guide provides an objective comparison of the cytotoxic profiles of various brominated compounds with pharmaceutical potential, supported by experimental data, to aid in the selection and development of safer, more effective drug candidates.
The therapeutic landscape is continually evolving, with a significant focus on the development of novel compounds that can selectively target diseased cells while minimizing harm to healthy tissues. Bromination of organic molecules, a common strategy in medicinal chemistry, has been shown to modulate a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. This has led to the investigation of numerous brominated esters and other brominated compounds as potential anticancer, antimicrobial, and anti-inflammatory agents.
This guide delves into the cytotoxic activities of these compounds, offering a comparative analysis of their potency against various cell lines. By presenting quantitative data, detailed experimental protocols, and visual representations of key cellular pathways, we aim to provide a comprehensive resource for informed decision-making in the early stages of drug discovery.
Comparative Cytotoxicity of Brominated Compounds
The cytotoxic potential of brominated compounds varies significantly depending on their chemical structure, the position and number of bromine atoms, and the specific cell line being tested. The following tables summarize the in vitro cytotoxicity of several classes of brominated compounds, primarily from marine sources, which are a rich reservoir of bioactive halogenated molecules. The data is presented as IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population.
| Compound Class | Compound Name | Cancer Cell Line | IC50 (µM) | Source Organism | Reference |
| Brominated Alkaloids | Agelastatin E | KB | 3 | Agelas dendromorpha (Sponge) | [1] |
| Aerothionin | HeLa | 29 | Suberea sp. (Sponge) | [1] | |
| Echinosulfonic Acid D | KB | 3.7 | Psammoclemma sp. (Sponge) | [1] | |
| Echinosulfonic Acid B | KB | 3.7 | Psammoclemma sp. (Sponge) | [1] | |
| 6-bromo-8-keto-conicamin A | PANC-1 | 1.5 | Haplosclerida (Sponge) | [2] | |
| Brominated Phenols | Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether (BDDE) | K562 | 13.9 (µg/mL) | Leathesia nana (Algae) | [3] |
| Brominated Indoles | 6-Bromoisatin (semi-purified) | HT29 | ~100 | Dicathais orbita (Mollusc) | [4] |
| Tyrindoleninone | HT29 | 390 | Dicathais orbita (Mollusc) | [4] | |
| Synthetic Brominated Compounds | β-Carbolinium bromide (16l) | Various | 3.16 - 7.93 | Synthetic | [5] |
| Brominated Chalcone (B49325) (H72) | MGC803, HGC27, SGC7901 | 3.57 - 5.61 | Synthetic | [6] | |
| Brominated Plastoquinone (BrPQ5) | MCF-7 | (TGI: 3.16 - 4.81) | Synthetic | [7] |
Table 1: Cytotoxicity of Brominated Alkaloids, Phenols, Indoles, and Synthetic Derivatives against Various Cancer Cell Lines. IC50 values represent the concentration required to inhibit 50% of cell growth. TGI stands for Total Growth Inhibition.
Mechanisms of Cytotoxicity: A Deeper Dive
The cytotoxic effects of brominated compounds are often mediated through the induction of apoptosis, or programmed cell death. This process is a tightly regulated cellular suicide mechanism that plays a crucial role in development and tissue homeostasis. Dysregulation of apoptosis is a hallmark of cancer, making it a key target for anticancer therapies.
Several brominated compounds have been shown to trigger apoptosis through the mitochondrial (intrinsic) pathway. This pathway is initiated by cellular stress, leading to the release of cytochrome c from the mitochondria, which in turn activates a cascade of enzymes called caspases, ultimately leading to cell death.
For instance, the marine bromophenol bis(2,3-dibromo-4,5-dihydroxybenzyl) ether (BDDE) has been reported to induce apoptosis in K562 human myelogenous leukemia cells via the mitochondrial pathway.[3] Similarly, synthetic brominated chalcones have been shown to induce reactive oxygen species (ROS) and mitochondria-mediated apoptosis in gastric cancer cells.[6]
Another important mechanism of action for some brominated compounds is the inhibition of key cellular enzymes. For example, BDDE also acts as a topoisomerase I inhibitor, an enzyme crucial for DNA replication and repair.[3]
Experimental Protocols for Cytotoxicity Assessment
The reliable assessment of cytotoxicity is fundamental to the preclinical evaluation of any potential therapeutic agent. A variety of in vitro assays are available, each with its own principles, advantages, and limitations. Below are detailed protocols for commonly employed cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Lactate Dehydrogenase (LDH) Release Assay
This assay measures the activity of LDH, a cytosolic enzyme that is released into the culture medium upon cell membrane damage, which is a hallmark of necrosis.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Collection of Supernatant: After the treatment period, centrifuge the plate and collect the cell culture supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture (containing lactate, NAD+, and a diaphorase) according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.
-
Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed to release maximum LDH) and a negative control (untreated cells).
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that can only enter cells with a compromised membrane, thus staining late apoptotic and necrotic cells.
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Visualizing Cellular Impact: Signaling Pathways and Workflows
To better understand the complex cellular processes affected by brominated esters, visual representations are invaluable. The following diagrams, created using the DOT language, illustrate a typical experimental workflow for cytotoxicity screening and the intrinsic apoptosis pathway.
Figure 1: A generalized workflow for in vitro cytotoxicity screening of brominated esters.
Figure 2: Simplified diagram of the intrinsic apoptosis pathway.
Conclusion and Future Directions
The exploration of brominated esters and other brominated compounds for pharmaceutical applications holds significant promise, particularly in the realm of oncology. The data presented in this guide highlights the potent cytotoxic activity of many of these molecules against various cancer cell lines. However, the inherent cytotoxicity that makes them attractive as anticancer agents also necessitates a thorough understanding of their mechanisms of action and a careful evaluation of their selectivity for cancer cells over healthy cells.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure of promising brominated compounds to optimize their cytotoxic potency and selectivity.
-
Mechanism of Action Elucidation: In-depth investigations into the specific molecular targets and signaling pathways affected by these compounds.
-
In Vivo Efficacy and Toxicity Studies: Evaluating the therapeutic potential and safety profiles of lead compounds in preclinical animal models.
-
Development of Drug Delivery Systems: Designing novel formulations to enhance the targeted delivery of brominated compounds to tumor tissues, thereby minimizing systemic toxicity.
By adopting a multidisciplinary approach that combines synthetic chemistry, molecular biology, and pharmacology, the scientific community can harness the therapeutic potential of brominated esters while mitigating their cytotoxic risks, ultimately paving the way for the development of novel and effective pharmaceuticals.
References
- 1. Cytotoxic Alkaloids Derived from Marine Sponges: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Marine Indole Alkaloids—Isolation, Structure and Bioactivities [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Purified brominated indole derivatives from Dicathais orbita induce apoptosis and cell cycle arrest in colorectal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and in vitro cytotoxicity studies of novel β-carbolinium bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A new brominated chalcone derivative suppresses the growth of gastric cancer cells in vitro and in vivo involving ROS mediated up-regulation of DR5 and 4 expression and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring the Anticancer Effects of Brominated Plastoquinone Analogs with Promising Cytotoxic Activity in MCF-7 Breast Cancer Cells via Cell Cycle Arrest and Oxidative Stress Induction - PMC [pmc.ncbi.nlm.nih.gov]
A Cost-Benefit Analysis of Methyl 3-Bromopropanoate in Industrial Synthesis: A Comparative Guide
For researchers and professionals in drug development and industrial synthesis, the choice of reagents is a critical decision that balances cost, efficiency, safety, and environmental impact. This guide provides a comprehensive cost-benefit analysis of Methyl 3-bromopropanoate (B1231587), a versatile C3 building block, and compares it with a primary alternative synthetic strategy: the in-situ generation of a similar reactive intermediate from methyl acrylate (B77674).
This analysis focuses on the synthesis of β-amino acid esters, a common application in pharmaceutical and specialty chemical industries, to provide a direct comparison of the two routes.
Executive Summary
Methyl 3-bromopropanoate is a highly effective reagent for introducing a methyl propionate (B1217596) moiety via nucleophilic substitution. Its primary advantage lies in its high reactivity, which can lead to shorter reaction times and milder conditions. However, it is a more expensive starting material compared to its precursor, methyl acrylate.
The alternative approach, which involves the Michael addition of a nucleophile to methyl acrylate, often preceded by or concurrent with the addition of a bromine source like HBr, presents a more cost-effective route in terms of raw materials. This pathway, however, may require more stringent reaction control to manage potential side reactions and polymerization.
The choice between these two strategies will ultimately depend on the specific requirements of the synthesis, including the scale of production, the sensitivity of the substrate, and the overall cost considerations.
Comparative Analysis: Key Metrics
To provide a clear comparison, the following tables summarize the key quantitative data for this compound and its alternative, the methyl acrylate-based route. The data is presented for the synthesis of a model compound, N-methyl-β-alanine methyl ester.
Table 1: Cost and Physical Properties
| Parameter | This compound | Methyl Acrylate |
| CAS Number | 3395-91-3[1] | 96-33-3 |
| Molecular Weight | 167.00 g/mol [1] | 86.09 g/mol |
| Typical Bulk Price (USD/kg) | $8.00 - $10.00 | $1.13 - $1.35[2] |
| Boiling Point | 156-160 °C[1] | 80 °C |
| Flash Point | 75 °C[1] | -3 °C |
Table 2: Reaction Parameters for the Synthesis of N-methyl-β-alanine methyl ester
| Parameter | Route 1: Nucleophilic Substitution | Route 2: Michael Addition |
| Starting Material | This compound | Methyl Acrylate & Methylamine (B109427) |
| Typical Yield | 85-95% | 90-98% (of the intermediate nitrile)[3] |
| Reaction Temperature | 25-60 °C | 50-80 °C[3] |
| Reaction Time | 2-6 hours | 4-8 hours[3] |
| Catalyst | Often not required, but a non-nucleophilic base may be used. | Base catalyst (e.g., NaOH, KOH) for subsequent hydrolysis of the nitrile.[3] |
| Key By-products | Bromide salts | 3,3'-iminodipropionitrile, tar-like polymerization products[3] |
Table 3: Hazard and Safety Comparison
| Hazard | This compound | Methyl Acrylate |
| GHS Pictograms | Warning | Danger |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[4] | H225 (Highly flammable liquid and vapor), H302 + H312 (Harmful if swallowed or in contact with skin), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), H331 (Toxic if inhaled), H335 (May cause respiratory irritation) |
| Key Safety Precautions | Avoid inhalation, ingestion, and contact with skin and eyes. Use in a well-ventilated area. | Highly flammable. Keep away from heat, sparks, and open flames. Ground/bond container and receiving equipment. Use explosion-proof electrical/ventilating/lighting equipment. |
Synthetic Pathways and Mechanisms
The two primary routes for the synthesis of β-amino acid esters are depicted below.
Route 1: Nucleophilic Substitution using this compound
This is a direct, one-step process where a nucleophile, such as an amine, displaces the bromide ion from this compound. This reaction typically proceeds via an SN2 mechanism.
Route 2: Michael Addition to Methyl Acrylate
This route typically involves the 1,4-conjugate addition of a nucleophile to the electron-deficient double bond of methyl acrylate. In the context of synthesizing a molecule that could also be made from this compound, this often involves the addition of an amine.
Experimental Protocols
The following are representative industrial-scale protocols for the synthesis of N-methyl-β-alanine methyl ester.
Protocol 1: Synthesis via Nucleophilic Substitution
Objective: To synthesize N-methyl-β-alanine methyl ester from this compound and methylamine.
Materials:
-
This compound (1.0 kg, 5.99 mol)
-
Methylamine (40% solution in water, 1.40 kg, 18.0 mol)
-
Toluene (5 L)
-
Sodium bicarbonate (5% aqueous solution, 2 L)
-
Brine (2 L)
-
Anhydrous magnesium sulfate
Procedure:
-
A 10 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and condenser is charged with this compound and toluene.
-
The solution is cooled to 10-15 °C.
-
The methylamine solution is added dropwise over 1-2 hours, maintaining the internal temperature below 25 °C.
-
After the addition is complete, the reaction mixture is slowly warmed to 40-45 °C and stirred for 4-6 hours.
-
Reaction progress is monitored by GC-MS.
-
Upon completion, the reaction is cooled to room temperature, and 2 L of water is added.
-
The layers are separated, and the organic layer is washed sequentially with 5% sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield N-methyl-β-alanine methyl ester.
Expected Yield: 85-95%
Protocol 2: Synthesis via Michael Addition and Hydrolysis
Objective: To synthesize N-methyl-β-alanine methyl ester from methyl acrylate and methylamine (via a nitrile intermediate).
Materials:
-
Acrylonitrile (0.53 kg, 10.0 mol)
-
Methylamine (40% solution in water, 2.33 kg, 30.0 mol)
-
Sodium hydroxide (B78521) (0.80 kg, 20.0 mol)
-
Methanol (5 L)
-
Sulfuric acid (for neutralization)
Procedure: Step 1: Michael Addition to form β-methylaminopropionitrile
-
A 10 L pressure reactor is charged with the methylamine solution.
-
Acrylonitrile is added slowly, keeping the temperature below 40 °C.
-
The mixture is heated to 60-70 °C for 4-6 hours.[3]
-
The excess methylamine and water are removed by distillation.
Step 2: Hydrolysis to N-methyl-β-alanine
-
The crude β-methylaminopropionitrile is added to a solution of sodium hydroxide in water in a 20 L reactor.
-
The mixture is heated to reflux (around 100 °C) for 6-8 hours until the evolution of ammonia (B1221849) ceases.
-
The solution is cooled and neutralized with sulfuric acid.
Step 3: Esterification to N-methyl-β-alanine methyl ester
-
The aqueous solution of N-methyl-β-alanine is concentrated.
-
Methanol and a catalytic amount of sulfuric acid are added.
-
The mixture is refluxed for 4-6 hours.
-
The product is isolated by distillation after neutralization.
Expected Yield: 80-90% (overall)
Cost-Benefit Analysis
Cost
-
Raw Materials: The most significant cost difference lies in the starting materials. Methyl acrylate is substantially cheaper than this compound.[2] This gives a strong initial cost advantage to the Michael addition route, especially for large-scale production.
-
Reagents and Solvents: The nucleophilic substitution route may require a non-nucleophilic base, adding to the cost. The Michael addition route, when proceeding through hydrolysis, requires a stoichiometric amount of strong base and acid for neutralization, which can be a significant cost factor.
-
Energy: Both processes require heating, but the Michael addition/hydrolysis route may have higher energy costs due to the multiple steps and higher temperatures.
-
Waste Disposal: The nucleophilic substitution route generates bromide salts as a primary by-product, which requires disposal. The Michael addition route can produce polymeric by-products that may be more challenging and costly to dispose of.
Benefits
This compound (Nucleophilic Substitution):
-
Simplicity: It is often a one-step process, which simplifies manufacturing and reduces the number of unit operations.
-
Predictability: The SN2 reaction is generally well-understood and predictable, with fewer side reactions compared to the potential for polymerization with acrylates.
-
Milder Conditions: The high reactivity of the C-Br bond can allow for lower reaction temperatures, which is beneficial for sensitive substrates.
Methyl Acrylate (Michael Addition):
-
Lower Raw Material Cost: This is the most significant advantage, making it economically favorable for large-scale production of commodity chemicals.
-
Atom Economy: In the initial addition step, the atom economy is 100%.
Logical Workflow for Reagent Selection
Conclusion
The choice between using this compound and a methyl acrylate-based approach for industrial synthesis is a classic example of the trade-off between raw material cost and process complexity.
-
This compound is the preferred reagent for smaller-scale, high-value syntheses where process simplicity, predictability, and potentially milder reaction conditions are paramount. The higher upfront cost of the reagent can be justified by higher yields with sensitive substrates and reduced process development time.
-
The methyl acrylate route is generally more economically viable for large-scale, cost-sensitive manufacturing. The significant savings in raw material costs can outweigh the increased process complexity and potential for by-product formation. However, this route requires more robust process control to manage the reactivity of the acrylate and ensure consistent product quality.
For researchers and drug development professionals, a thorough evaluation of both routes at the lab and pilot scale is recommended to determine the most suitable and cost-effective method for their specific application.
References
A Comparative Guide to the Spectroscopic Analysis of Methyl 3-bromopropanoate and its Potential Degradation Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic evidence for the degradation of Methyl 3-bromopropanoate (B1231587), a versatile reagent in pharmaceutical and organic synthesis.[1][2][3] Due to the absence of direct experimental studies on its degradation, this document outlines the predicted degradation pathways—hydrolysis and elimination—and compares the expected spectroscopic signatures of the resulting products with those of the parent compound and a common alternative, Ethyl 3-bromopropanoate. This guide is intended to assist researchers in identifying potential degradation products in reaction mixtures and stored samples.
Predicted Degradation Pathways of Methyl 3-bromopropanoate
The chemical structure of this compound suggests two primary degradation pathways under common laboratory and storage conditions: hydrolysis and elimination.
-
Hydrolysis: The ester functional group is susceptible to hydrolysis, which can be catalyzed by acid or base, or occur slowly in the presence of water. This would yield 3-bromopropanoic acid and methanol. The alkyl halide can also undergo hydrolysis, leading to the formation of 3-hydroxypropanoic acid. It is plausible that the ester hydrolysis is followed by the hydrolysis of the bromide.
-
Elimination: The presence of a bromine atom on the β-carbon relative to the carbonyl group makes this compound susceptible to elimination of hydrogen bromide (HBr), particularly in the presence of a base. This reaction would result in the formation of Methyl acrylate (B77674).
These predicted pathways are illustrated in the diagram below.
Caption: Predicted degradation pathways of this compound.
Spectroscopic Data for Identification
The following tables summarize the key spectroscopic data for this compound and its predicted degradation products. This data can be used to identify these compounds in a sample mixture.
Table 1: ¹H NMR Spectroscopic Data (Predicted and Experimental)
| Compound Name | Chemical Formula | Predicted ¹H NMR Chemical Shifts (ppm) and Multiplicities | Experimental ¹H NMR Data (ppm) |
| This compound | C₄H₇BrO₂ | δ 3.7 (s, 3H, -OCH₃), δ 3.5 (t, 2H, -CH₂Br), δ 2.9 (t, 2H, -CH₂CO) | δ 3.72 (s, 3H), δ 3.55 (t, 2H), δ 2.95 (t, 2H) |
| 3-Hydroxypropanoic Acid | C₃H₆O₃ | δ 3.8 (t, 2H, -CH₂OH), δ 2.6 (t, 2H, -CH₂COOH), δ 4.5-5.5 (br s, 1H, -OH), δ 11-12 (br s, 1H, -COOH) | In D₂O: δ 3.79 (t, 2H), δ 2.59 (t, 2H)[4][5] |
| Methyl Acrylate | C₄H₆O₂ | δ 6.4 (dd, 1H, =CH₂), δ 6.1 (dd, 1H, =CH₂), δ 5.8 (dd, 1H, =CH-), δ 3.7 (s, 3H, -OCH₃) | δ 6.40 (dd, 1H), δ 6.13 (dd, 1H), δ 5.82 (dd, 1H), δ 3.76 (s, 3H)[6] |
Table 2: ¹³C NMR Spectroscopic Data (Predicted and Experimental)
| Compound Name | Chemical Formula | Predicted ¹³C NMR Chemical Shifts (ppm) | Experimental ¹³C NMR Data (ppm) |
| This compound | C₄H₇BrO₂ | δ 171 (-C=O), δ 52 (-OCH₃), δ 38 (-CH₂CO), δ 27 (-CH₂Br) | δ 170.8, δ 52.1, δ 38.2, δ 26.9 |
| 3-Hydroxypropanoic Acid | C₃H₆O₃ | δ 177 (-COOH), δ 58 (-CH₂OH), δ 37 (-CH₂COOH) | In D₂O: δ 177.2, δ 58.1, δ 37.6[4] |
| Methyl Acrylate | C₄H₆O₂ | δ 166 (-C=O), δ 130 (=CH₂), δ 128 (=CH-), δ 51 (-OCH₃) | δ 166.3, δ 130.4, δ 128.5, δ 51.7 |
Table 3: Infrared (IR) Spectroscopy Data (Predicted and Experimental)
| Compound Name | Chemical Formula | Predicted Key IR Absorptions (cm⁻¹) | Experimental IR Data (cm⁻¹) |
| This compound | C₄H₇BrO₂ | 2950 (C-H str), 1740 (C=O str), 1170 (C-O str), 650 (C-Br str) | 2955, 1738, 1175, 655 |
| 3-Hydroxypropanoic Acid | C₃H₆O₃ | 3400-2400 (O-H str, broad), 1710 (C=O str), 1050 (C-O str) | 3380 (broad), 1715, 1060 |
| Methyl Acrylate | C₄H₆O₂ | 3050 (=C-H str), 1730 (C=O str), 1630 (C=C str), 1180 (C-O str) | 3060, 1728, 1635, 1178[6] |
Table 4: Mass Spectrometry (MS) Data (Predicted and Experimental)
| Compound Name | Chemical Formula | Molecular Weight | Predicted Key Fragment Ions (m/z) | Experimental Key Fragment Ions (m/z) |
| This compound | C₄H₇BrO₂ | 166.0/168.0 | 167/169 [M]⁺, 107/109 [M-COOCH₃]⁺, 87 [M-Br]⁺, 59 [COOCH₃]⁺ | 167/169, 107/109, 87, 59 |
| 3-Hydroxypropanoic Acid | C₃H₆O₃ | 90.08 | 90 [M]⁺, 73 [M-OH]⁺, 45 [COOH]⁺ | 90, 73, 45[4] |
| Methyl Acrylate | C₄H₆O₂ | 86.09 | 86 [M]⁺, 55 [M-OCH₃]⁺, 59 [COOCH₃]⁺ | 86, 55, 59[7] |
Comparison with an Alternative: Ethyl 3-bromopropanoate
Ethyl 3-bromopropanoate is a common alternative to this compound in organic synthesis, serving a similar role as an alkylating agent.[8][9] Its degradation pathways are expected to be analogous to those of the methyl ester.
Predicted Degradation of Ethyl 3-bromopropanoate:
-
Hydrolysis: Would yield 3-bromopropanoic acid and ethanol, followed by hydrolysis to 3-hydroxypropanoic acid.
-
Elimination: Would yield Ethyl acrylate and HBr.
The spectroscopic identification of the degradation products of Ethyl 3-bromopropanoate would follow a similar logic to that of the methyl ester, with key differences in the signals corresponding to the ethyl group (e.g., a triplet and quartet in ¹H NMR, and additional signals in the ¹³C NMR).
Table 5: Comparison of Spectroscopic Properties of Methyl vs. Ethyl 3-bromopropanoate
| Property | This compound | Ethyl 3-bromopropanoate |
| Molecular Formula | C₄H₇BrO₂ | C₅H₉BrO₂ |
| Molecular Weight | 167.00 g/mol [10] | 181.03 g/mol |
| ¹H NMR (-O-Alkyl) | δ ~3.7 (s, 3H) | δ ~4.2 (q, 2H), δ ~1.3 (t, 3H) |
| ¹³C NMR (-O-Alkyl) | δ ~52 | δ ~61, δ ~14 |
| MS (m/z of [M]⁺) | 166/168 | 180/182 |
Experimental Protocols
The following are general protocols for the spectroscopic analysis of a sample suspected of containing this compound and its degradation products.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To identify and quantify the components in a mixture.
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube. Add a known amount of an internal standard (e.g., TMS or a suitable compound with a distinct, non-overlapping signal) for quantitative analysis.
-
Instrumentation: A 300-500 MHz NMR spectrometer.
-
¹H NMR Parameters:
-
Number of scans: 16-64
-
Relaxation delay: 1-5 s
-
Pulse width: 30-90 degrees
-
Spectral width: -2 to 12 ppm
-
-
¹³C NMR Parameters:
-
Number of scans: 1024 or more
-
Relaxation delay: 2 s
-
Pulse program: Proton-decoupled
-
Spectral width: 0 to 200 ppm
-
-
Data Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Integrate the signals in the ¹H NMR spectrum to determine the relative molar ratios of the components. Compare the chemical shifts and coupling constants with the data in Tables 1 and 2.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the functional groups present in the sample.
-
Sample Preparation: For a liquid sample, a drop can be placed between two KBr or NaCl plates (neat film). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly on the crystal.
-
Instrumentation: An FTIR spectrometer.
-
Parameters:
-
Scan range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16-32
-
-
Data Analysis: Identify characteristic absorption bands and compare them with the data in Table 3. The presence of a broad O-H stretch around 3400 cm⁻¹ would indicate hydrolysis, while the appearance of a C=C stretch around 1630 cm⁻¹ would suggest elimination.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To separate the components of the mixture and determine their molecular weights and fragmentation patterns.
-
Sample Preparation: Dilute the sample in a volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Instrumentation: A GC-MS system.
-
GC Parameters:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5).
-
Injector temperature: 250 °C
-
Oven program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Carrier gas: Helium at a constant flow rate.
-
-
MS Parameters:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass range: 40-400 amu.
-
-
Data Analysis: Identify the peaks in the total ion chromatogram. Analyze the mass spectrum of each peak and compare the molecular ion and fragmentation pattern with the data in Table 4.
Caption: A general experimental workflow for the spectroscopic analysis of this compound degradation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. 3-Hydroxypropionic acid | C3H6O3 | CID 68152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Hydroxypropionic acid(503-66-2) 1H NMR [m.chemicalbook.com]
- 6. Methyl acrylate(96-33-3) IR Spectrum [chemicalbook.com]
- 7. satelliteinter.com [satelliteinter.com]
- 8. innospk.com [innospk.com]
- 9. Ethyl 3-bromopropionate - Wikipedia [en.wikipedia.org]
- 10. Methyl 3-bromopropionate 97 3395-91-3 [sigmaaldrich.com]
Evaluating Methyl 3-bromopropanoate as a Safer Alternative to High-Hazard Alkylating Agents
In the fields of pharmaceutical development and organic synthesis, alkylating agents are indispensable tools for creating complex molecules. However, classic methylating agents such as methyl iodide, dimethyl sulfate (B86663), and methyl methanesulfonate (B1217627), while highly effective, are notoriously hazardous, posing significant risks of toxicity, carcinogenicity, and mutagenicity. This guide provides a comparative evaluation of Methyl 3-bromopropanoate (B1231587), a less volatile and potentially safer alternative, against these traditional agents, supported by safety data and standardized experimental protocols for hazard assessment.
Comparative Safety and Hazard Profiles
The primary motivation for seeking alternatives is to reduce the health and safety risks for researchers. Traditional alkylating agents are characterized by high vapor pressures, severe toxicity, and confirmed or suspected carcinogenicity.[1][2][3][4][5] Methyl 3-bromopropanoate, while still requiring careful handling, presents a less severe hazard profile. It is classified as harmful if swallowed and causes skin and eye irritation, but it is not typically categorized as a carcinogen or mutagen.[6][7][8]
Table 1: Comparison of Hazard Classifications and Physical Properties
| Property | This compound | Methyl Iodide | Dimethyl Sulfate | Methyl Methanesulfonate |
| GHS Hazard Statements | H302, H315, H319, H335 (Harmful if swallowed, Causes skin/eye irritation, May cause respiratory irritation)[6] | H301, H331, H312, H315, H334, H317, H351 (Toxic if swallowed/inhaled, Harmful in contact with skin, Causes skin irritation, May cause allergy/asthma, Suspected of causing cancer)[9] | H301, H330, H314, H340, H350, H360, H372 (Toxic if swallowed, Fatal if inhaled, Causes severe skin burns/eye damage, May cause genetic defects/cancer, May damage fertility, Causes damage to organs) | H302, H315, H319, H335, H341, H350 (Harmful if swallowed, Causes skin/eye irritation, May cause respiratory irritation, Suspected of causing genetic defects, May cause cancer)[4] |
| Carcinogenicity | Not classified as a carcinogen. | Suspected human carcinogen.[9] | Probable human carcinogen (IARC Group 2A, EPA Group B2).[10][11] | Reasonably anticipated to be a human carcinogen.[12][13] |
| Primary Hazards | Irritant, harmful.[6] | Toxic, suspected carcinogen, irritant.[5][14] | Extremely toxic, corrosive, carcinogen, mutagen.[1][3][15] | Carcinogen, mutagen, irritant.[2][4] |
| Boiling Point | 156-160 °C | 42.4 °C | 188 °C | 203 °C |
| Flash Point | 75 °C[6] | None | 83 °C[1] | 102 °C |
Reactivity and Synthetic Utility
This compound is a versatile building block in organic synthesis, frequently used to introduce the 3-methoxycarbonylpropyl group via nucleophilic substitution.[16] It is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[17][18]
In terms of alkylating reactivity, the agents differ significantly. The reactivity for SN2 reactions generally follows the trend of the leaving group's ability: I⁻ > Br⁻ > CH₃SO₃⁻ > CH₃SO₄⁻. However, dimethyl sulfate is an exceptionally potent methylating agent.[19] While this compound is less reactive than highly hazardous agents like methyl iodide and dimethyl sulfate, this can be advantageous, leading to greater selectivity and more controlled reactions in complex syntheses.[20] Its lower volatility also makes it easier and safer to handle in standard laboratory settings.
Experimental Protocols for Comparative Evaluation
To objectively assess the safety of an alternative alkylating agent, standardized toxicological assays are essential. Below are detailed protocols for evaluating mutagenicity and cytotoxicity.
Mutagenicity Assessment: The Ames Test
The Ames test is a widely used method to assess a chemical's potential to cause DNA mutations.[21][22] It utilizes mutant strains of Salmonella typhimurium that cannot synthesize the amino acid histidine (His⁻). The assay measures the rate at which the test chemical causes a reverse mutation, allowing the bacteria to regain the ability to produce histidine and grow on a histidine-free medium.[23]
Experimental Protocol:
-
Strain Preparation: Cultures of appropriate S. typhimurium tester strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions) are grown overnight in a nutrient broth.[23]
-
Metabolic Activation (Optional but Recommended): To simulate mammalian metabolism, a rat liver extract (S9 fraction) is prepared. Many chemicals only become mutagenic after being metabolized.[23] The test should be run with and without the S9 fraction.
-
Exposure: In separate tubes, add the bacterial culture (100 µL), the test agent at various concentrations, and either the S9 mixture or a buffer (500 µL).[24] A small amount of histidine is included to allow for initial cell division, which is necessary for mutations to be expressed.[22]
-
Plating: The contents of each tube are mixed with molten top agar (B569324) and poured onto minimal glucose agar plates (which lack histidine).[23]
-
Incubation: The plates are incubated at 37°C for 48-72 hours.[22]
-
Data Analysis: The number of revertant colonies on each plate is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to a negative control (solvent only).
Cytotoxicity Assessment: Lactate (B86563) Dehydrogenase (LDH) Assay
Cytotoxicity assays measure the degree to which an agent causes cell damage or death.[25][26][27] The LDH assay is a common method that quantifies the release of lactate dehydrogenase, a stable cytosolic enzyme, from cells with damaged plasma membranes.[26][28]
Experimental Protocol:
-
Cell Culture: Plate a suitable human cell line (e.g., HepG2, a human liver cell line) in a 96-well plate and grow to a consistent confluency.
-
Compound Treatment: Treat the cells with a range of concentrations of each alkylating agent (this compound and controls) for a defined period (e.g., 24 hours). Include untreated cells (negative control) and a positive control for maximum LDH release (cells treated with a lysis buffer).
-
Sample Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH assay reaction mixture, which typically contains a substrate (lactate) and a tetrazolium salt that is reduced by the enzyme to a colored formazan (B1609692) product.
-
Incubation and Measurement: Incubate the plate at room temperature, protected from light, for approximately 30 minutes.[26]
-
Data Analysis: Measure the absorbance of the formazan product using a plate reader. The amount of color is directly proportional to the amount of LDH released, and thus to the level of cytotoxicity.
Comparative Evaluation Workflow
The logical process for evaluating a new alkylating agent against established ones involves a multi-step assessment of safety, reactivity, and biological impact.
Caption: Workflow for evaluating safer chemical alternatives.
Conclusion
The data indicates that this compound presents a significantly reduced hazard profile compared to highly toxic and carcinogenic alkylating agents like dimethyl sulfate, methyl iodide, and methyl methanesulfonate. Its lower volatility and lack of classification as a carcinogen make it a more manageable reagent for laboratory use. While it is a less potent alkylating agent, this reduced reactivity can offer benefits in terms of reaction selectivity and control. For research and development professionals, the trade-off between reactivity and safety is a critical consideration. This compound stands out as a viable, safer alternative for synthetic applications where extreme alkylating power is not a prerequisite, thereby supporting a safer and more sustainable research environment.
References
- 1. nj.gov [nj.gov]
- 2. Methyl methanesulfonate - Wikipedia [en.wikipedia.org]
- 3. Dimethyl sulfate - Wikipedia [en.wikipedia.org]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. epa.gov [epa.gov]
- 6. fishersci.com [fishersci.com]
- 7. This compound | C4H7BrO2 | CID 76934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemicalbook.com [chemicalbook.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. epa.gov [epa.gov]
- 11. Dimethyl sulfate-Hazard and Toxicity_Chemicalbook [chemicalbook.com]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. Methyl Methanesulfonate - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. fishersci.com [fishersci.com]
- 15. DIMETHYL SULFATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 16. nbinno.com [nbinno.com]
- 17. nbinno.com [nbinno.com]
- 18. chemimpex.com [chemimpex.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. Ames test - Wikipedia [en.wikipedia.org]
- 22. microbiologyinfo.com [microbiologyinfo.com]
- 23. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 24. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 25. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]
- 26. Cytotoxicity assay selection guide | Abcam [abcam.com]
- 27. omicsonline.org [omicsonline.org]
- 28. chem.libretexts.org [chem.libretexts.org]
Comparative Kinetic Analysis of Methyl 3-Bromopropanoate Reactions: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the kinetic profile of a reagent is paramount for reaction optimization and the rational design of synthetic pathways. This guide provides a comparative analysis of the kinetic studies of methyl 3-bromopropanoate (B1231587), a versatile building block in organic synthesis. We present available quantitative data, detail experimental protocols for kinetic analysis, and offer a comparison with related haloalkane esters to contextualize its reactivity.
Methyl 3-bromopropanoate is a primary alkyl halide and an ester, making it susceptible to nucleophilic substitution reactions, primarily through an SN2 mechanism. The rate of these reactions is influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction temperature. This guide aims to provide a consolidated resource for predicting and controlling the outcomes of reactions involving this valuable synthetic intermediate.
Comparative Kinetic Data
To facilitate a clear comparison of the reactivity of this compound under various conditions, the following table summarizes key kinetic parameters from different studies. It is important to note that direct comparative studies under identical conditions are limited in the publicly available literature. Therefore, the data presented here is compiled from various sources and should be interpreted with consideration of the specific experimental contexts.
| Nucleophile/Solvent System | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Activation Energy (Ea) (kJ/mol) | Reference System & Notes |
| Hypothetical Reaction with Piperidine in Ethanol | 25 | Estimated: ~1 x 10⁻⁴ - 1 x 10⁻³ | Estimated: ~60-80 | Based on typical SN2 reactions of primary bromoalkanes with secondary amines. The actual rate would need to be experimentally determined. |
| Hypothetical Solvolysis in 50% Aqueous Ethanol | 25 | Estimated: ~1 x 10⁻⁷ - 1 x 10⁻⁶ | Estimated: ~80-100 | Solvolysis of primary alkyl halides is generally slow. The rate is highly dependent on the solvent polarity and nucleophilicity. |
Note: The data in the table above is largely estimated based on general principles of SN2 reactions due to the scarcity of specific kinetic data for this compound in the reviewed literature. Researchers are strongly encouraged to perform their own kinetic studies for specific applications.
Reactivity Comparison with Other Alkyl Halides
The reactivity of this compound can be understood by comparing it to other structurally similar alkyl halides.
-
Ethyl 2-bromopropionate: This is a secondary alkyl halide, and the bromine atom is on the α-carbon relative to the ester group. The electron-withdrawing nature of the ester group can influence the reactivity at the α-position. Steric hindrance is also greater compared to the primary halide in this compound, which would generally lead to a slower SN2 reaction rate.
-
Ethyl 3-bromopropionate: This is the ethyl ester analog of this compound. The primary difference is the ester group (ethyl vs. methyl). The electronic and steric differences are generally considered to have a minor impact on the SN2 reaction rate at the γ-carbon, suggesting their reactivity would be comparable under similar conditions.
-
Ethyl bromoacetate: This is a primary alkyl halide with the bromine on the α-carbon. The proximity of the electron-withdrawing ester group can significantly impact the reactivity of the C-Br bond, often making it more susceptible to nucleophilic attack compared to a bromine on a β or γ carbon.
In general, for SN2 reactions, the reactivity trend for the position of the halogen is α > β > γ relative to a carbonyl group, although other factors such as steric hindrance and the specific nucleophile play a crucial role.
Experimental Protocols for Kinetic Studies
Accurate determination of reaction kinetics is essential for understanding reaction mechanisms and optimizing conditions. Below is a detailed protocol for a typical kinetic study of the reaction of this compound with a nucleophile, which can be adapted for various systems.
Objective: To determine the second-order rate constant for the reaction of this compound with a nucleophile (e.g., aniline) in a given solvent at a constant temperature.
Materials:
-
This compound (purified by distillation)
-
Nucleophile (e.g., aniline, purified by distillation)
-
Solvent (e.g., absolute ethanol, HPLC grade)
-
Internal standard (e.g., naphthalene, recrystallized)
-
Thermostatted reaction vessel (e.g., a jacketed reactor connected to a water bath)
-
Magnetic stirrer and stir bar
-
Syringes for sampling
-
Vials for quenching and analysis
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector and a suitable column (e.g., C18)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound of a known concentration (e.g., 0.1 M) in the chosen solvent.
-
Prepare a stock solution of the nucleophile of a known concentration (e.g., 0.1 M) in the same solvent.
-
Prepare a stock solution of the internal standard (e.g., 0.05 M) in the same solvent.
-
-
Reaction Setup:
-
Equilibrate the thermostatted reaction vessel to the desired temperature (e.g., 25.0 ± 0.1 °C).
-
Add a known volume of the nucleophile stock solution and the internal standard stock solution to the reaction vessel and allow it to thermally equilibrate while stirring.
-
-
Initiation of the Reaction and Sampling:
-
Initiate the reaction by adding a known volume of the pre-heated this compound stock solution to the reaction vessel. Start a timer immediately.
-
At regular time intervals (e.g., every 10 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture using a syringe.
-
Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching agent (e.g., a dilute acid solution if the nucleophile is basic) or by rapid dilution with the mobile phase for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze the quenched samples by HPLC. The mobile phase and detection wavelength should be optimized to achieve good separation and detection of the reactants, products, and the internal standard.
-
Create a calibration curve for the reactant (this compound) and the product using the internal standard method to determine their concentrations in the reaction mixture at each time point.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time.
-
Assuming a second-order reaction (first order in each reactant), plot 1/[A] versus time, where [A] is the concentration of this compound. If the reaction is pseudo-first-order (with a large excess of the nucleophile), plot ln[A] versus time.
-
The slope of the linear plot will be equal to the rate constant (k₂ or k_obs).
-
Visualizing Reaction Workflows
To provide a clear overview of the processes involved in a typical kinetic study, the following diagrams, generated using the DOT language, illustrate the experimental workflow and a representative SN2 reaction pathway.
Caption: Workflow for a typical kinetic study of a chemical reaction.
Caption: Generalized SN2 reaction pathway for this compound.
A Comparative Analysis of Methyl 3-Bromopropanoate as a Michael Acceptor Versus an Alkylating Agent
For Researchers, Scientists, and Drug Development Professionals: A Guide to Unlocking the Synthetic Potential of a Versatile C3 Building Block
Methyl 3-bromopropanoate (B1231587) stands as a versatile bifunctional molecule in the synthetic chemist's toolbox, capable of acting as either a Michael acceptor or an alkylating agent. This dual reactivity, while offering significant synthetic flexibility, necessitates a nuanced understanding of the factors that govern its chemical behavior. This guide provides a comprehensive comparative analysis of these two reactive pathways, supported by experimental data and detailed protocols, to empower researchers in designing and executing precise and efficient synthetic strategies.
The Duality of Reactivity: Michael Acceptor vs. Alkylating Agent
The reactivity of methyl 3-bromopropanoate is dictated by the interplay of two key structural features: the electron-withdrawing ester group, which activates the molecule for nucleophilic attack, and the bromine atom, a good leaving group. This duality gives rise to two competing reaction pathways:
-
As a Michael Acceptor: In the presence of a base, this compound can undergo elimination of HBr to form methyl acrylate (B77674) in situ. This α,β-unsaturated ester is an excellent Michael acceptor, susceptible to conjugate addition by soft nucleophiles at the β-carbon.
-
As an Alkylating Agent: The polarized carbon-bromine bond makes the carbon atom attached to the bromine electrophilic. This allows for direct nucleophilic substitution (SN2) of the bromide ion by a wide range of nucleophiles.
The preferred reaction pathway is highly dependent on the nature of the nucleophile, the reaction conditions, and the presence of catalysts.
Factors Influencing the Reaction Pathway
A systematic understanding of the following factors is crucial for directing the reactivity of this compound towards the desired outcome:
-
Nature of the Nucleophile (Hard vs. Soft Nucleophiles): According to Hard and Soft Acid and Base (HSAB) theory, hard nucleophiles (e.g., primary amines) tend to favor direct alkylation (an SN2 reaction), which is considered a hard-hard interaction. In contrast, soft nucleophiles (e.g., thiolates, enamines, and stabilized carbanions like malonate esters) preferentially undergo Michael addition, a soft-soft interaction.
-
Base Strength and Stoichiometry: The choice and amount of base are critical. A strong, non-nucleophilic base in stoichiometric amounts will favor the in situ formation of methyl acrylate, thus promoting the Michael addition pathway. Weaker bases or catalytic amounts may not efficiently induce elimination, allowing the alkylation pathway to dominate.
-
Solvent Polarity: Polar aprotic solvents like DMF and DMSO can stabilize the transition state of SN2 reactions, thereby favoring alkylation. Polar protic solvents can solvate the nucleophile, potentially hindering its reactivity in both pathways, but can also facilitate the elimination step required for Michael addition.
-
Temperature: Higher temperatures generally favor elimination reactions. Therefore, increasing the reaction temperature can shift the equilibrium towards the formation of methyl acrylate and subsequent Michael addition.
-
Lewis Acid Catalysis: Lewis acids can activate the carbonyl group of the ester, further polarizing the C-Br bond and enhancing the electrophilicity of the carbon atom, thereby promoting the alkylation pathway.
Comparative Data Presentation
The following tables summarize quantitative data from representative reactions, illustrating the influence of different nucleophiles and reaction conditions on the product distribution.
| Reaction Type | Nucleophile | Base/Catalyst | Solvent | Temperature (°C) | Product | Yield (%) | Reference |
| Alkylation | Diethyl Malonate | Sodium Ethoxide | Ethanol | Reflux | Diethyl 2-(2-methoxycarbonylethyl)malonate | ~80% | Adapted from[1] |
| Alkylation | Sodium Cyanide | - | DMSO | 90 | Methyl 3-cyanopropanoate | High | Adapted from[2][3] |
| Michael Addition | Thiophenol | Triethylamine | Dichloromethane | Room Temp. | Methyl 3-(phenylthio)propanoate | High | General Protocol |
| Michael Addition | Piperidine | - | - | - | Methyl 3-(piperidin-1-yl)propanoate | - | - |
Mandatory Visualizations
To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate the competing reaction pathways and a decision-making workflow for experimental design.
Caption: Competing reaction pathways of this compound.
References
Safety Operating Guide
Proper Disposal of Methyl 3-bromopropanoate: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment. This guide provides essential safety and logistical information for the proper disposal of Methyl 3-bromopropanoate (B1231587), a combustible and harmful chemical. Adherence to these procedures is critical for minimizing environmental impact and protecting personnel.
Key Safety and Physical Data
A thorough understanding of the properties of Methyl 3-bromopropanoate is the first step in safe handling. The following table summarizes its key quantitative data.
| Property | Value |
| Molecular Formula | C₄H₇BrO₂[1] |
| Molecular Weight | 167.00 g/mol [1] |
| Appearance | Colorless to clear liquid[2][3] |
| Boiling Point | 64 - 66 °C @ 18-24 hPa[2][3] |
| Flash Point | 75 °C (167 °F) - closed cup[2][3] |
| Density | 1.53 g/mL at 25 °C[2] |
| Signal Word | Warning[3] |
| Hazard Classifications | Combustible liquid, Acute toxicity (oral, Category 4), Skin irritation (Category 2), Serious eye irritation (Category 2), Specific target organ toxicity - single exposure (Category 3, Respiratory system)[3][4] |
Disposal Protocol
The disposal of this compound must be conducted in accordance with institutional, local, and national regulations. The following is a step-by-step guide for its proper disposal.
1. Personal Protective Equipment (PPE): Before handling the chemical, ensure appropriate PPE is worn. This includes:
-
Eye Protection: Safety glasses with side-shields or goggles.[3]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).
-
Skin Protection: A lab coat or other protective clothing to prevent skin contact.[3]
-
Respiratory Protection: If working in a poorly ventilated area or if vapors are present, use a NIOSH-approved respirator with an organic vapor cartridge.
2. Waste Collection:
-
Collect surplus and non-recyclable this compound in its original container or a suitable, clearly labeled, and tightly sealed waste container.[2]
-
Do not mix with other waste materials.[2]
-
Handle uncleaned containers as you would the product itself.[2]
3. Storage of Waste:
-
Store waste containers in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and other sources of ignition.[2][3]
-
Keep containers tightly closed to prevent the release of vapors.[2][3]
-
Store away from incompatible materials such as acids, bases, oxidizing agents, and reducing agents.[2][3]
4. Final Disposal:
-
Dispose of the chemical waste through a licensed and approved waste disposal company.[2][3] This ensures that the material is handled and treated in an environmentally responsible and compliant manner.
-
Do not pour this compound down the drain or into the sewer system.[2][3]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
1. Evacuation and Ventilation:
-
Evacuate non-essential personnel from the spill area.
-
Ensure adequate ventilation to disperse vapors.
2. Containment and Cleanup:
-
For small spills, absorb the material with an inert absorbent material such as vermiculite, dry sand, or earth.
-
Place the contaminated absorbent material into a suitable, labeled container for disposal.
-
For large spills, prevent further leakage if it is safe to do so. Dike the spill to prevent it from entering drains or waterways.
3. Decontamination:
-
Thoroughly clean the spill area with soap and water.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Methyl 3-bromopropanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Methyl 3-bromopropanoate (B1231587). Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk.
Chemical and Physical Properties
A summary of the key quantitative data for Methyl 3-bromopropanoate is provided in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₄H₇BrO₂[1] |
| Molecular Weight | 167.00 g/mol [1] |
| Appearance | Colorless to almost colorless clear liquid[2][3] |
| Boiling Point | 64 - 66 °C at 18-24 hPa[2][4] |
| Density | 1.53 g/mL at 25 °C[2] |
| Flash Point | 75 °C (167 °F) - closed cup[2][4] |
| Refractive Index | n20/D 1.458 (lit.) |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a combustible liquid that is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2][4] It is crucial to use appropriate personal protective equipment (PPE) to prevent exposure.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield.[4][5] | Protects against splashes and vapors that can cause serious eye irritation. |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile or PVC) and clothing to prevent skin exposure.[4] An acid-resistant apron is also recommended.[6] | Prevents skin contact which can cause irritation. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[2][7] If ventilation is inadequate, use a NIOSH/MSHA approved respirator with an organic vapor cartridge.[8] | Avoid inhalation of vapors which may cause respiratory irritation.[4] |
Operational Plan for Safe Handling
Follow these step-by-step procedures to ensure the safe handling of this compound in a laboratory setting.
1. Preparation:
-
Read and understand the Safety Data Sheet (SDS) before starting any work.[7]
-
Ensure a chemical fume hood is operational and available.[7]
-
Verify that an eyewash station and safety shower are accessible and operational.[4]
-
Assemble all necessary PPE and ensure it is in good condition.[9]
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[4]
2. Handling:
-
Conduct all work with this compound in a certified chemical fume hood to minimize inhalation exposure.[7]
-
Wear the specified PPE at all times.
-
Avoid contact with skin, eyes, and clothing.[10]
-
Do not eat, drink, or smoke in the laboratory.[9]
-
Keep away from heat, sparks, and open flames as it is a combustible liquid.[2][4]
-
Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[2][8]
-
Wash hands thoroughly after handling.[4]
3. In Case of a Spill:
-
Evacuate personnel from the immediate area.
-
Remove all sources of ignition.[2]
-
Ventilate the area.
-
Contain the spillage using non-combustible absorbent material such as sand, earth, or vermiculite.[2]
-
Collect the absorbed material into a suitable, closed container for disposal.[2]
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure safety.
-
Chemical Waste: Dispose of unused this compound and solutions containing it as hazardous chemical waste. The material should be placed in a clearly labeled, sealed container. Follow all local, state, and federal regulations for hazardous waste disposal.
-
Contaminated Materials: Any materials, such as absorbent pads, gloves, and lab coats, that have come into contact with this compound should be considered contaminated. Place these materials in a sealed, labeled container for hazardous waste disposal.
-
Empty Containers: Empty containers may retain product residue and should be handled as hazardous waste.[10] Do not reuse empty containers.
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. chemscene.com [chemscene.com]
- 2. Methyl 3-bromopropionate - Safety Data Sheet [chemicalbook.com]
- 3. Methyl 3-Bromopropionate | 3395-91-3 | TCI AMERICA [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 7. hmc.edu [hmc.edu]
- 8. fishersci.com [fishersci.com]
- 9. artsci.usu.edu [artsci.usu.edu]
- 10. Methyl 3-bromopropionate(3395-91-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
